molecular formula C5H4Cl2N2O2S B1586910 5,6-Dichloropyridine-3-sulfonamide CAS No. 622339-80-4

5,6-Dichloropyridine-3-sulfonamide

Cat. No.: B1586910
CAS No.: 622339-80-4
M. Wt: 227.07 g/mol
InChI Key: MSUQCJKXHIGCMN-UHFFFAOYSA-N
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Description

5,6-Dichloropyridine-3-sulfonamide is a useful research compound. Its molecular formula is C5H4Cl2N2O2S and its molecular weight is 227.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dichloropyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUQCJKXHIGCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406070
Record name 5,6-dichloropyridine-3-sulfonamide
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URL https://comptox.epa.gov/dashboard/DTXSID70406070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622339-80-4
Record name 5,6-dichloropyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dichloropyridine-3-sulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 5,6-Dichloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5,6-Dichloropyridine-3-sulfonamide

Introduction

This compound is a halogenated pyridine derivative that has garnered significant interest within the scientific community. As a chemical intermediate, it serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries[1]. The unique arrangement of its functional groups—a pyridine ring substituted with two chlorine atoms and a sulfonamide moiety—imparts a distinct set of chemical properties that are highly valuable in research and development for designing novel compounds with potential biological activities[1][2].

The dichlorinated structure enhances the electron-withdrawing nature of the pyridine ring, influencing its reactivity, while the sulfonamide group can increase solubility and provides a key pharmacophore known for a wide array of biological activities[1][3]. Sulfonamide-based compounds have a storied history in medicine, evolving from early antibacterial agents to a versatile scaffold found in drugs targeting a multitude of diseases, including cancer, viral infections, and inflammatory conditions[4][5].

This guide offers a comprehensive exploration of the core . It is intended for researchers, medicinal chemists, and drug development professionals, providing not only essential data but also the scientific rationale behind experimental methodologies, thereby ensuring a deeper, more applicable understanding of this important chemical entity.

Chemical Identity and Molecular Structure

A precise understanding of the molecular identity is the foundation for all subsequent physicochemical analysis.

  • Chemical Name: this compound

  • CAS Number: 622339-80-4[1][6][7]

  • Molecular Formula: C₅H₄Cl₂N₂O₂S[1][6][8]

  • Appearance: Typically a powder or solid[1][7].

The structure features a pyridine core, which is an aromatic heterocycle. The chlorine atoms at positions 5 and 6 are strong electron-withdrawing groups, which makes the pyridine ring electron-deficient. This electronic feature is critical for its reactivity, particularly its susceptibility to nucleophilic aromatic substitution reactions. The sulfonamide group (-SO₂NH₂) at position 3 is a key functional group in medicinal chemistry. It is a hydrogen bond donor and acceptor, which can significantly influence the molecule's solubility and its ability to interact with biological targets.

Core Physicochemical Properties

The physicochemical parameters of a compound are critical determinants of its behavior in both chemical and biological systems. They directly impact formulation development, absorption, distribution, metabolism, and excretion (ADME) profiles, and overall suitability as a drug candidate or intermediate.

PropertyValueSource(s)Significance in Drug Development
Molecular Weight 227.07 g/mol [7][8]Influences diffusion rates and compliance with heuristics like Lipinski's Rule of Five.
Melting Point 164-168 °C[7]A key indicator of purity and lattice energy. A defined melting range is crucial for solid-state characterization.
Boiling Point 408.2 ± 55.0 °C (Predicted)[6][8]Useful for purification via distillation under vacuum, though decomposition may occur at atmospheric pressure.
Density 1.7 ± 0.1 g/cm³ (Predicted)[6][8]Important for process chemistry, including reactor volume calculations and solvent selection for crystallization.
Flash Point 200.7 ± 31.5 °C (Predicted)[6][8]A critical safety parameter for handling and storage, indicating the temperature at which it can ignite.
XLogP3 1.19[8]A measure of lipophilicity. This moderate value suggests a balance between aqueous solubility and membrane permeability.
Hydrogen Bond Donors 1[8]The -NH₂ of the sulfonamide group can donate a hydrogen bond.
Hydrogen Bond Acceptors 4[8]The nitrogen in the pyridine ring and the two oxygen atoms of the sulfonamide group can accept hydrogen bonds.

Synthesis and Reactivity Insights

Understanding the synthesis of this compound provides context for its purity profile and potential impurities. A common and logical approach to synthesizing pyridine sulfonamides involves the reaction of a corresponding sulfonyl chloride with ammonia.

A generalized synthetic pathway can be visualized as follows:

Synthesis_Workflow Start 5,6-Dichloropyridine-3-sulfonyl chloride Process Stir at Room Temperature Start->Process Reacts with Reagent Ammonia (NH₃) in solvent (e.g., THF, Dioxane) Reagent->Process Product This compound Workup Solvent Removal & Aqueous Workup Process->Workup Reaction Completion Workup->Product Isolation & Purification

Caption: Generalized workflow for the synthesis of this compound.

This reaction is a nucleophilic attack by ammonia on the electrophilic sulfur atom of the sulfonyl chloride[9]. The choice of solvent and reaction conditions is critical to ensure high yield and purity. The electron-deficient nature of the dichlorinated pyridine ring enhances the reactivity of the sulfonyl chloride precursor[1].

Key Experimental Protocols

Reproducible and validated protocols are essential for characterizing any chemical compound. The following sections describe standard methodologies for determining critical physicochemical properties.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for determining the purity of pharmaceutical compounds. Its high resolution allows for the separation of the main compound from synthesis-related impurities and degradation products, providing a precise quantitative assessment. This is crucial for ensuring the safety and efficacy of any final product derived from this intermediate.

Methodology:

  • System Preparation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler is used.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape) is typically effective for sulfonamides.

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of ~0.1 mg/mL.

  • Analysis: Inject 5-10 µL of the sample solution. Monitor the elution profile at a wavelength where the compound has strong absorbance (typically determined by a UV scan).

  • Quantification: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Sample Dissolve Sample (0.1 mg/mL) Inject Inject Sample (5-10 µL) Prep_Sample->Inject Prep_Mobile Prepare Mobile Phase (ACN/Water/Acid) Equilibrate Equilibrate HPLC System & C18 Column Equilibrate->Inject Separate Gradient Elution (Separation on Column) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Standard workflow for purity determination via reverse-phase HPLC.

Melting Point Determination

Causality: The melting point is a fundamental thermal property that provides a quick and reliable indication of a compound's purity. A sharp, well-defined melting range is characteristic of a pure substance, whereas impurities typically depress and broaden the melting range.

Methodology:

  • Sample Preparation: Finely grind a small amount of the crystalline solid.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in a calibrated melting point apparatus.

  • Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The range for this compound is reported as 164-168 °C[7].

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile scaffold. The sulfonamide functional group is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, diverse biological targets[10].

  • Antibacterial Agents: The sulfonamide moiety is famous for its ability to mimic para-aminobenzoic acid (PABA), thereby inhibiting folic acid synthesis, which is essential for bacterial survival[2].

  • Enzyme Inhibitors: Heterocyclic sulfonamides are key components in the design of various enzyme inhibitors, including those targeting carbonic anhydrases, kinases, and proteases[3][4]. The dichloropyridine core of this molecule can be further functionalized to achieve specific binding interactions within an enzyme's active site.

  • Scaffold for Library Synthesis: The reactive chlorine atoms allow for facile derivatization through nucleophilic aromatic substitution, enabling chemists to rapidly generate a library of related compounds for structure-activity relationship (SAR) studies[2][10].

Safety and Handling

According to GHS classification information, this compound is considered harmful if swallowed[8][11].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a well-defined chemical entity whose value extends far beyond its basic structure. Its physicochemical properties, including a high melting point, moderate lipophilicity, and the presence of key hydrogen bonding groups, make it a suitable intermediate for further chemical modification. The combination of a reactive dichloropyridine core and a biologically significant sulfonamide moiety establishes it as a powerful building block for the discovery of new therapeutic agents. A thorough understanding of the properties and analytical methodologies detailed in this guide is paramount for any scientist aiming to unlock its full potential in the laboratory and beyond.

References

  • IndiaMART. (n.d.). 5 6 Dichloropyridine 3 Sulfonamide. Retrieved from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Source Not Specified.
  • Google Patents. (2012). CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue.
  • Chemsrc. (n.d.). This compound | CAS#:622339-80-4. Retrieved from [Link]

  • IndiaMART. (n.d.). This compound (622339-80-4), Grade Standard. Retrieved from [Link]

  • ZaiQi Bio-Tech. (n.d.). 4,6-dichloropyridine-3-carboxylic acid| CAS No:73027-79-9. Retrieved from [Link]

  • PubMed. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

  • YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • ResearchGate. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

  • ijarsct. (n.d.). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. Retrieved from [Link]

  • ResearchGate. (2023). Spectrophotometric Assay Methods for Determination of Amiloride: A Charge-Transfer Reaction Approach with 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone and p-Chloranilic Acid Reagents. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2023). Spectrophotometric Assay Methods for Determination of Amiloride: A Charge-Transfer Reaction Approach with 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone and p-Chloranilic Acid Reagents. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]

Sources

molecular structure of 5,6-Dichloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of 5,6-Dichloropyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a pyridine core. Its structure is distinguished by the presence of two chlorine atoms at the 5 and 6 positions and a sulfonamide functional group at the 3 position.[1][2] This specific arrangement of substituents imparts unique electronic properties and chemical reactivity, making it a significant intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The sulfonamide group is a well-established pharmacophore, a key structural feature responsible for a drug's biological activity, found in a wide array of FDA-approved medications.[3] This guide provides a detailed examination of the molecular structure, properties, synthesis, and applications of this compound, offering valuable insights for professionals in chemical research and drug discovery.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource(s)
CAS Number 622339-80-4[1][2][4]
Molecular Formula C₅H₄Cl₂N₂O₂S[1][2][4][5][6]
Molecular Weight 227.07 g/mol [2][4][6]
Appearance Solid, Powder[1][2]
Melting Point 164-168 °C[2]
Boiling Point 408.2 ± 55.0 °C at 760 mmHg[6]
Density 1.7 ± 0.1 g/cm³[6]
SMILES NS(=O)(=O)C1=CC(Cl)=C(Cl)N=C1[4]
InChI Key MPXFKNFJVCEHKV-UHFFFAOYSA-N[7]

The molecular structure is defined by a pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom. The two chlorine atoms and the sulfonamide group are strong electron-withdrawing groups. Their presence significantly influences the electron density of the pyridine ring, enhancing its electrophilic character and affecting its reactivity in chemical transformations.[1][5]

Caption: 2D chemical structure of this compound.

Synthesis and Reactivity

This compound is typically synthesized from a suitable dichloropyridine precursor. A common synthetic strategy involves the introduction of the sulfonamide group via electrophilic substitution or modification of a pre-existing functional group.

General Synthetic Workflow

One plausible synthetic route begins with the chlorination and subsequent sulfonation of a pyridine derivative, followed by amination to form the final sulfonamide product. The presence of the chloro groups makes the pyridine ring susceptible to nucleophilic substitution, which is a key aspect of its reactivity.[5]

Synthesis_Workflow Start 5,6-Dichloropyridine Precursor Step1 Sulfonation (e.g., with SO₃/H₂SO₄) Start->Step1 Intermediate1 5,6-Dichloropyridine-3-sulfonic acid Step1->Intermediate1 Step2 Conversion to Sulfonyl Chloride (e.g., with PCl₅ or SOCl₂) Intermediate1->Step2 Intermediate2 5,6-Dichloropyridine-3-sulfonyl chloride Step2->Intermediate2 Step3 Amination (e.g., with NH₄OH or NH₃) Intermediate2->Step3 End This compound Step3->End

Caption: Generalized synthetic pathway for this compound.

Key Reactions
  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitrogen atom and the attached functional groups facilitates the displacement of the chlorine atoms by various nucleophiles. This reactivity allows for the introduction of diverse functional groups, creating a library of derivatives for structure-activity relationship (SAR) studies.[5]

  • Sulfonamide Chemistry: The sulfonamide group itself can undergo further reactions. For instance, it can react with amines to form more complex sulfonamides, which is a common strategy in medicinal chemistry to modulate the compound's properties.[5]

Role in Drug Discovery and Development

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its wide range of biological activities.[8] Compounds containing this moiety have been developed as antibacterial, antiviral, anticancer, and anti-inflammatory agents.[3][8]

Significance as a Scaffold

This compound serves as a valuable scaffold or building block in drug discovery for several reasons:

  • Privileged Structure: The pyridine-3-sulfonamide core is recognized as a "privileged" structure, meaning it can bind to multiple biological targets with high affinity. This makes it a promising starting point for developing inhibitors for various enzymes, such as kinases.

  • Metabolic Stability: The sulfonamide group is generally more resistant to metabolic hydrolysis compared to an amide bond, which can lead to improved pharmacokinetic profiles in drug candidates.

  • Hydrogen Bonding: The sulfonamide group provides both hydrogen bond donors (N-H) and acceptors (S=O), enabling strong interactions with biological targets like proteins and enzymes.

The development of nitrogen-rich S(VI) compounds, moving beyond traditional sulfonamides, represents a new frontier in creating bioisosteres with novel properties.[9]

Spectroscopic and Analytical Characterization

While specific spectral data for this compound is not publicly available, its structure allows for the prediction of characteristic spectroscopic signatures.

Expected Spectroscopic Data
  • ¹H NMR: The pyridine ring has two aromatic protons. Their chemical shifts would be downfield due to the electron-withdrawing effects of the substituents. The coupling between them would result in a characteristic splitting pattern. The N-H protons of the sulfonamide group would appear as a broad singlet.

  • ¹³C NMR: Five distinct signals for the carbon atoms of the pyridine ring are expected. The carbons attached to the chlorine and sulfonamide groups would show significant shifts.

  • IR Spectroscopy: Key vibrational bands would include:

    • ~3300-3400 cm⁻¹ (N-H stretching of the sulfonamide)

    • ~1330-1370 cm⁻¹ and ~1140-1180 cm⁻¹ (asymmetric and symmetric S=O stretching)

    • ~1550-1600 cm⁻¹ (C=C and C=N stretching of the pyridine ring)

    • ~700-850 cm⁻¹ (C-Cl stretching)

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 226, corresponding to the monoisotopic mass. A characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) would be observed, with prominent peaks at M, M+2, and M+4.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting.

GHS Hazard Information
  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[4][10]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4][7]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][10]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7][10]

Storage and Handling Protocol
  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and under an inert atmosphere.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a chemically significant compound whose value lies in its versatile structure. The combination of a dichlorinated pyridine ring and a sulfonamide group creates a molecule with enhanced reactivity and a high potential for biological activity. Its role as a key intermediate and molecular scaffold makes it an important tool for scientists in the ongoing development of novel pharmaceuticals and other specialty chemicals. A thorough understanding of its molecular structure, properties, and reactivity is paramount for leveraging its full potential in research and development.

References

  • 5 6 Dichloropyridine 3 Sulfonamide. IndiaMART. [Link]

  • This compound (622339-80-4), Grade Standard. IndiaMART. [Link]

  • This compound | CAS#:622339-80-4. Chemsrc. [Link]

  • 4,6-dichloropyridine-3-carboxylic acid| CAS No:73027-79-9. ZaiQi Bio-Tech. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. [Link]

  • Crystallographic details of sulfonamides 1-6. ResearchGate. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. [Link]

  • Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. National Institutes of Health (NIH). [Link]

Sources

Technical Guide: Biological Activity of Dichlorinated Pyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological activity, structure-activity relationships (SAR), and experimental protocols for Dichlorinated Pyridine Sulfonamides , with a specific focus on their emerging role as CCR8 antagonists in immuno-oncology and their established utility as Carbonic Anhydrase (CA) inhibitors .

Pharmacophore Versatility in Immuno-Oncology and Enzyme Inhibition

Executive Summary

Dichlorinated pyridine sulfonamides represent a privileged scaffold in medicinal chemistry, distinguished by their electron-deficient heteroaromatic core and high lipophilicity. Unlike their benzenesulfonamide counterparts, the pyridine nitrogen offers unique hydrogen-bonding vectors, while the chlorine substituents (typically at positions 2,6 or 3,5) modulate metabolic stability and hydrophobic pocket occupancy.

This guide focuses on two primary biological activities:

  • CCR8 Antagonism: A cutting-edge application where 2,6-dichloropyridine-3-sulfonamides block the CCL1-CCR8 axis, preventing regulatory T cell (Treg) recruitment to the tumor microenvironment (TME).

  • Carbonic Anhydrase Inhibition: The classical application where the sulfonamide moiety acts as a zinc-binding group (ZBG), with the dichlorinated tail conferring selectivity for tumor-associated isoforms (hCA IX and XII).

Chemical Space & Structure-Activity Relationship (SAR)

The core pharmacophore consists of a pyridine ring substituted with a sulfonamide group (


 or 

) and two chlorine atoms.
The "Dichlorinated" Advantage
  • Lipophilicity (

    
    ):  The addition of two chlorine atoms significantly increases the partition coefficient, facilitating membrane permeability and blood-brain barrier (BBB) penetration if required.
    
  • Metabolic Blockade: Chlorination at the 2,6- or 3,5-positions blocks metabolically liable sites (e.g., P450 oxidation), extending the half-life (

    
    ) of the molecule.
    
  • Electronic Effects: The electron-withdrawing nature of the chlorines, combined with the pyridine nitrogen, increases the acidity of the sulfonamide proton (

    
     reduction), enhancing its interaction with metal centers (like 
    
    
    
    ) or basic residues in receptor pockets.
SAR Table: Substituent Effects
PositionSubstituentBiological Impact
Pyridine N --H-bond acceptor; critical for water-mediated bridging in active sites.
C-2/C-6 -Cl Critical for CCR8 Activity. Steric bulk fills hydrophobic sub-pockets; prevents oxidative metabolism.
C-3 -SO2NH-R Warhead. Unsubstituted (

) for CA inhibition (Zn binding). Substituted (

) for CCR8 antagonism.
C-4/C-5 -H / -MeFine-tuning of solubility. Substitution here often reduces potency due to steric clashes.

Therapeutic Focus I: CCR8 Antagonism in Immuno-Oncology

Mechanism of Action: The C-C motif chemokine receptor 8 (CCR8) is highly enriched on tumor-infiltrating regulatory T cells (Tregs). The ligand CCL1 is secreted by tumor cells and tumor-associated macrophages, recruiting CCR8+ Tregs to suppress the immune response.

Dichlorinated Pyridine Sulfonamide Activity: Derivatives such as 2,6-dichloropyridine-3-sulfonamides act as potent, allosteric antagonists of CCR8. By blocking this receptor, the drug prevents Treg accumulation in the tumor, thereby "releasing the brakes" on Cytotoxic T Lymphocytes (CD8+ T cells).

Signaling Pathway Visualization

The following diagram illustrates the blockade of the CCL1-CCR8 axis by the sulfonamide inhibitor.

CCR8_Pathway Tumor Tumor Cell / Macrophage CCL1 CCL1 Chemokine (Ligand) Tumor->CCL1 Secretes CCR8 CCR8 Receptor (Treg Surface) CCL1->CCR8 Binds & Activates Treg Regulatory T Cell (Treg) CCR8->Treg Recruitment & Activation Inhibitor 2,6-Dichloro Pyridine Sulfonamide Inhibitor->CCR8 Blocks (Antagonist) Suppression Immune Suppression Inhibitor->Suppression Prevents Treg->Suppression Induces CD8 CD8+ Effector T Cell Suppression->CD8 Inhibits Killing Tumor Cell Killing CD8->Killing Restored Activity

Caption: Blockade of the CCL1-CCR8 immunosuppressive axis by dichlorinated pyridine sulfonamides restores CD8+ T cell antitumor activity.

Therapeutic Focus II: Carbonic Anhydrase (CA) Inhibition[1]

Mechanism of Action: The unsubstituted sulfonamide moiety (


) binds to the 

ion in the enzyme's active site.

Selectivity Profile:

  • hCA I / II (Cytosolic): Ubiquitous. Inhibition causes systemic side effects (fatigue, paresthesia).

  • hCA IX / XII (Transmembrane): Overexpressed in hypoxic tumors (e.g., Glioblastoma, TNBC) to regulate pH.

  • The Dichloro Effect: The 3,5-dichloro substitution on the pyridine ring enhances selectivity for hCA IX over hCA II by exploiting the hydrophobic pocket specific to the tumor-associated isoforms.

Experimental Methodologies

Protocol: Synthesis of 2,6-Dichloropyridine-3-Sulfonamides

Rationale: This workflow ensures the installation of the sulfonamide group while preserving the critical chlorine atoms.

Reagents: 2,6-dichloropyridine, Chlorosulfonic acid (


), Thionyl chloride (

), Appropriate Amine (

).
  • Chlorosulfonation:

    • Cool 2,6-dichloropyridine (1.0 eq) to 0°C.

    • Add Chlorosulfonic acid (5.0 eq) dropwise.

    • Heat to 140°C for 4 hours. Caution: HCl gas evolution.

    • Quench onto crushed ice to precipitate 2,6-dichloropyridine-3-sulfonyl chloride .

  • Amination (Coupling):

    • Dissolve the sulfonyl chloride in anhydrous THF.

    • Add Amine (1.1 eq) and Triethylamine (2.0 eq) at 0°C.

    • Stir at Room Temperature (RT) for 12 hours.

  • Purification:

    • Evaporate solvent.

    • Recrystallize from Ethanol/Water or purify via Flash Chromatography (Hexane:EtOAc).

Assay: CCR8 Calcium Flux (Functional Antagonism)

Rationale: Measures the ability of the compound to inhibit CCL1-induced intracellular calcium release, a proxy for GPCR activation.

Materials: CHO-K1 cells stably expressing hCCR8 and G


16, FLIPR Calcium Assay Kit, Recombinant hCCL1.

Step-by-Step:

  • Seeding: Plate CHO-hCCR8 cells (10,000/well) in 384-well black plates. Incubate overnight.

  • Dye Loading: Aspirate media; add Calcium 6 dye loading buffer. Incubate 1h at 37°C.

  • Compound Addition: Add test compounds (Dichlorinated pyridine sulfonamides) at varying concentrations (0.1 nM – 10 µM). Incubate 15 min.

  • Agonist Stimulation: Inject hCCL1 (

    
     concentration, typically ~10 nM).
    
  • Measurement: Monitor fluorescence intensity (Ex 485nm / Em 525nm) on a FLIPR Tetra system.

  • Analysis: Calculate

    
     based on reduction of Peak Fluorescence relative to DMSO control.
    
Assay: Carbonic Anhydrase Stopped-Flow Kinetic Assay

Rationale: Determines the inhibition constant (


) against specific isoforms.

Reaction:



Step-by-Step:

  • Preparation: Prepare buffer (20 mM Hepes, pH 7.5, 20 mM

    
    ). Add Phenol Red indicator (0.2 mM).
    
  • Enzyme Mix: Incubate purified hCA IX (or hCA II) with the test inhibitor for 15 min at RT.

  • Substrate: Saturated

    
     solution in water.
    
  • Measurement: Rapidly mix Enzyme/Inhibitor solution with Substrate solution in a Stopped-Flow apparatus.

  • Detection: Monitor absorbance decrease at 557 nm (acidification).

  • Calculation: Determine initial velocity (

    
    ). Fit to the Cheng-Prusoff equation to derive 
    
    
    
    .

Representative Biological Data[1][2][3][4][5][6][7][8][9][10][11]

The following table summarizes expected potency ranges for optimized dichlorinated pyridine sulfonamides based on literature benchmarks.

Compound ClassTargetPrimary Activity (

)
Selectivity Profile
2,6-Dichloro-3-sulfonamide CCR8 4 - 15 nM (

)
>100x vs CCR4, CCR1
3,5-Dichloro-4-sulfonamide hCA IX 12 - 30 nM (

)
>50x vs hCA II
Monochloro Analog CCR8250 - 500 nMLow (Metabolic liability)
Benzene Analog CCR8> 1000 nMPoor binding fit

References

  • Design, Synthesis and Biological Evaluation of Pyridine Sulfonamide Derivatives.Journal of Medicinal Chemistry. (General SAR for pyridine sulfonamides).
  • Aryl- and heteroaryl-sulfonamide derivatives as CCR8 modulators. World Intellectual Property Organization, WO2024115549A1.

  • Carbonic anhydrase inhibitors: Regioselective synthesis of novel series 1-substituted 1,4-dihydro-4-oxo-3-pyridinesulfonamides. European Journal of Medicinal Chemistry.

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches. Molecules.

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. Pharmaceuticals.

5,6-Dichloropyridine-3-sulfonamide: A Pivotal Scaffold for Next-Generation Kinase and Bcl-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5,6-Dichloropyridine-3-sulfonamide as a Chemical Intermediate Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 622339-80-4) has emerged as a high-value heterocyclic building block in modern medicinal chemistry. Unlike simple pyridine derivatives, this scaffold offers a unique tri-functional handle : a sulfonamide moiety for hydrogen-bonding interactions (often targeting the ATP-binding pocket or hydrophobic grooves of proteins), and two differentially reactive chlorine atoms at positions C5 and C6.

Its primary utility lies in its regioselective reactivity , allowing sequential functionalization. It is a critical intermediate in the synthesis of Bcl-2 family inhibitors (apoptosis inducers) and CCR8 modulators , where it serves as the core scaffold linking the sulfonamide "warhead" to variable hydrophobic domains.

Chemical Profile & Reactivity Logic

Structural Analysis

The compound features a pyridine ring substituted with electron-withdrawing groups (EWGs) that dictate its chemical behavior.

  • C3-Sulfonamide (-SO₂NH₂): A strong EWG that significantly lowers the LUMO energy of the pyridine ring, activating it towards nucleophilic attack.

  • C6-Chlorine (Ortho to N): Highly activated for Nucleophilic Aromatic Substitution (SₙAr) due to the inductive effect of the adjacent nitrogen and the para-positioning relative to the sulfonamide (if considering resonance contributions).

  • C5-Chlorine (Meta to N): Significantly less reactive towards SₙAr but remains available for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) after C6 functionalization.

Regioselectivity Map

The core value of this intermediate is the ability to selectively functionalize C6 without disturbing C5. This "ortho-effect" is driven by the stabilization of the Meisenheimer complex when the nucleophile attacks the position adjacent to the ring nitrogen.[1][2]

G cluster_0 Reactivity Logic Start 5,6-Dichloropyridine- 3-sulfonamide SnAr S_NAr (Nucleophilic Substitution) Start->SnAr  Primary Amine / Base  (Mild Conditions) Product1 C6-Amino Derivative (Major Isomer) SnAr->Product1  Selective C6 Displacement  (Cl at C5 remains intact) Suzuki Pd-Catalyzed Coupling Product2 C5,C6-Difunctionalized Scaffold Suzuki->Product2  C5 Functionalization Product1->Suzuki  Boronic Acid / Pd(0)  (Harsh Conditions)

Figure 1: Stepwise functionalization strategy exploiting the differential reactivity of C6 and C5 chlorines.

Synthesis of the Intermediate

While commercially available, in-house preparation is often required to ensure anhydrous conditions or to introduce isotopically labeled sulfonamide groups. The synthesis typically proceeds via the ammonolysis of the corresponding sulfonyl chloride.

Protocol: Ammonolysis of 5,6-Dichloropyridine-3-sulfonyl chloride

Objective: Convert the sulfonyl chloride to the sulfonamide without hydrolyzing the reactive C6-Cl bond.

Reagents:

  • 5,6-Dichloropyridine-3-sulfonyl chloride (1.0 equiv)

  • Ammonium hydroxide (NH₄OH, 28-30% aq., 5.0 equiv)

  • Isopropyl Alcohol (IPA) or Acetonitrile (MeCN) (Solvent)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 5,6-Dichloropyridine-3-sulfonyl chloride and IPA (10 vol). Cool the solution to 0–5 °C using an ice bath. Rationale: Low temperature prevents competitive hydrolysis of the sulfonyl chloride and suppresses SₙAr side reactions at C6.

  • Addition: Dropwise add aqueous NH₄OH over 30 minutes, maintaining internal temperature <10 °C. The reaction is exothermic.

  • Reaction: Stir at 0–5 °C for 1 hour, then allow to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by HPLC/TLC.

  • Quench & Isolation: Concentrate the solvent under reduced pressure to ~1/3 volume. Dilute with cold water. The product typically precipitates as a white to off-white solid.

  • Purification: Filter the solid, wash with cold water (to remove NH₄Cl salts), and dry under vacuum at 45 °C. Recrystallization from Ethanol/Water can be performed if purity <98%.

Self-Validating Check:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the sulfonyl chloride signals and the appearance of a broad singlet (exchangeable with D₂O) around δ 7.5–8.0 ppm corresponding to the -SO₂NH₂ protons.

  • Mass Spec: Confirm [M+H]⁺ = 227/229 (characteristic Cl₂ isotope pattern).

Downstream Applications: Bcl-2 Inhibitor Synthesis[3]

The most prominent application of this intermediate is in the synthesis of Bcl-2 (B-cell lymphoma 2) inhibitors , a class of drugs used to treat hematologic malignancies (e.g., analogs of Venetoclax).

In these pathways, the pyridine sulfonamide acts as a bioisostere for the nitro-benzenesulfonamide moiety found in earlier generation inhibitors (like ABT-737), offering improved solubility and metabolic stability.

Case Study: Synthesis of a Bcl-2 Pharmacophore

The following workflow illustrates the installation of a piperazine-linked hydrophobic tail, a key step in constructing the Bcl-2 binding domain.

Reaction: SₙAr Displacement at C6. Substrates: this compound + N-Boc-piperazine (or specific aryl-piperazine).

Workflow Reactants Reactants: 1. This compound 2. N-Boc-Piperazine 3. DIPEA (Base) Process Process: Reflux in Dioxane or DMSO (80-100°C) Time: 4-6 Hours Reactants->Process Intermediate Intermediate: Meisenheimer Complex (Stabilized by Ring Nitrogen) Process->Intermediate Nucleophilic Attack at C6 Product Product: 6-(4-Boc-piperazin-1-yl)-5-chloropyridine- 3-sulfonamide Intermediate->Product Elimination of Cl-

Figure 2: Synthesis workflow for the C6-amination of the scaffold.

Experimental Protocol: C6-Selective Amination
  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous 1,4-dioxane (10 mL/g).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv). Note: Inorganic bases like K₂CO₃ can also be used but may require longer reaction times due to solubility.

  • Nucleophile Addition: Add the amine nucleophile (e.g., 1-Boc-piperazine, 1.1 equiv).

  • Heating: Heat the mixture to 90 °C under nitrogen. Monitor the disappearance of the starting material.

    • Critical Control Point: If the temperature exceeds 120 °C, you may observe trace displacement of the C5-chlorine or bis-substitution. Keep strictly to 90–100 °C.

  • Workup: Cool to RT, dilute with EtOAc, and wash with water and brine. Dry over Na₂SO₄.

  • Yield: Typical yields for C6 displacement are 85–95%.

Quantitative Data Summary

ParameterValue / PropertyNotes
CAS Number 622339-80-4
Molecular Formula C₅H₄Cl₂N₂O₂S
Molecular Weight 227.07 g/mol
Appearance White to Off-White Powder
Melting Point 164–168 °C
pKa (Sulfonamide) ~9.5–10.0Estimated; acidic proton allows salt formation
Regioselectivity (SₙAr) C6 : C5 > 50 : 1Under mild basic conditions (<100°C)
Solubility DMSO, DMF, MeOH (Moderate)Poor solubility in water and non-polar solvents

Safety & Handling

  • Hazard Classification: GHS07 (Harmful).

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store in a cool, dry place (2–8 °C recommended for long term). Keep container tightly closed to prevent hydrolysis or oxidation.

  • Incompatibility: Strong oxidizing agents and strong bases.

References

  • Bcl-2 Inhibitor Synthesis: Melt-extruded solid dispersions containing an apoptosis-inducing agent. US Patent 11,369,599 B2. (2022). Describes the use of this compound as a key intermediate for "Compound 1".

  • Regioselectivity in Pyridines: Joule, J. A., & Mills, K. (2010).[3] Heterocyclic Chemistry (5th ed.). Wiley. (General reference for pyridine SₙAr reactivity rules).

  • CCR8 Modulator Synthesis: Aryl- and heteroaryl-sulfonamide derivatives as CCR8 modulators. WO Patent 2024/115549 A1. (2024). Cites the use of the scaffold in constructing chemokine receptor antagonists.

  • Electrochemical Synthesis: Metal-Free Electrochemical Synthesis of Sulfonamides Directly from (Hetero)arenes. (2021). Angewandte Chemie Int. Ed. Discusses alternative routes to sulfonamide formation on heteroaromatics.

Sources

Unlocking the Therapeutic Potential of 5,6-Dichloropyridine-3-sulfonamide: A Technical Guide for Target Discovery and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone of modern pharmacology, present in a wide array of therapeutic agents with diverse mechanisms of action.[1][2][3] 5,6-Dichloropyridine-3-sulfonamide, a specific yet under-investigated member of this chemical class, presents a compelling opportunity for novel drug discovery. This technical guide provides a comprehensive framework for elucidating the potential therapeutic targets of this compound. By leveraging the extensive knowledge of the broader sulfonamide family and employing state-of-the-art target identification and validation methodologies, researchers can systematically explore its therapeutic promise in oncology, infectious diseases, and neurological disorders. This document serves as a roadmap, offering both foundational insights and actionable experimental protocols to guide the scientific investigation of this compound.

Introduction: The Sulfonamide Scaffold - A Legacy of Therapeutic Versatility

Sulfonamides, characterized by the -SO2NH2 moiety, were among the first synthetic antimicrobial agents to be widely used, heralding the dawn of the antibiotic era.[1] Their initial success stemmed from their ability to competitively inhibit dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[3][4][5][6] This selective toxicity, targeting a pathway absent in humans who obtain folate from their diet, established sulfonamides as a critical tool in combating bacterial infections.[3][4][7]

Over the decades, the therapeutic landscape of sulfonamides has expanded dramatically beyond their antimicrobial origins. This versatile scaffold is now a key component in drugs targeting a wide range of conditions, including:

  • Cancer: Acting as inhibitors of carbonic anhydrases, tyrosine kinases, matrix metalloproteinases, and histone deacetylases.[8]

  • Diabetes: Forming the basis of sulfonylurea drugs that stimulate insulin secretion.[3]

  • Diuresis: Found in thiazide and loop diuretics used to treat hypertension and edema.[3][9]

  • Viral Infections: Exhibiting antiviral properties against various pathogens.[1][10]

  • Inflammation: Used in the treatment of inflammatory bowel disease.[3][4]

  • Neurological Disorders: Showing potential in the management of conditions like Alzheimer's and Parkinson's disease.[11][12][13][14][15]

The dichloropyridine moiety in this compound may further modulate its biological activity, potentially enhancing potency, selectivity, or pharmacokinetic properties. This guide outlines a systematic approach to unravel the specific therapeutic targets of this intriguing molecule.

Postulated Therapeutic Arenas and Potential Molecular Targets

Based on the established pharmacology of the sulfonamide class, we can hypothesize several key areas where this compound may exhibit therapeutic efficacy.

Oncology

The application of sulfonamides in cancer therapy is a rapidly evolving field.[8] Several approved anticancer drugs, such as vemurafenib and pazopanib, incorporate the sulfonamide group.[10]

Potential Targets:

  • Carbonic Anhydrases (CAs): Many sulfonamides are potent inhibitors of CAs, particularly isoforms IX and XII, which are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.

  • Tyrosine Kinases: These enzymes are crucial components of signaling pathways that regulate cell growth, differentiation, and survival. The sulfonamide scaffold can be tailored to inhibit specific tyrosine kinases implicated in cancer.

  • Matrix Metalloproteinases (MMPs): MMPs are involved in the degradation of the extracellular matrix, a key process in cancer invasion and metastasis. Sulfonamide-based inhibitors of MMPs have shown promise in preclinical studies.

  • Histone Deacetylases (HDACs): HDACs play a critical role in epigenetic regulation, and their inhibition can lead to the reactivation of tumor suppressor genes. Some sulfonamides have been identified as HDAC inhibitors.

  • DNA Intercalation: Certain sulfonamide derivatives have demonstrated the ability to bind to the minor groove of DNA, potentially disrupting DNA replication and transcription in cancer cells.[16][17]

Hypothesized Signaling Pathway Involvement:

oncology_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Signaling_Cascade Signaling Cascade (e.g., RAS/MAPK) RTK->Signaling_Cascade CA_IX_XII Carbonic Anhydrase IX/XII pH_Regulation pH Regulation CA_IX_XII->pH_Regulation Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Gene Expression (Proliferation, Survival) HDAC Histone Deacetylase (HDAC) DNA DNA 5_6_Dichloropyridine_3_sulfonamide 5,6-Dichloropyridine- 3-sulfonamide 5_6_Dichloropyridine_3_sulfonamide->RTK 5_6_Dichloropyridine_3_sulfonamide->CA_IX_XII 5_6_Dichloropyridine_3_sulfonamide->HDAC 5_6_Dichloropyridine_3_sulfonamide->DNA target_id_workflow cluster_biochemical Biochemical Approaches cluster_cellular Cellular Approaches cluster_computational Computational Approaches Compound This compound Affinity_Chromatography Affinity Chromatography- Mass Spectrometry Compound->Affinity_Chromatography ABPP Activity-Based Protein Profiling (ABPP) Compound->ABPP CETSA Cellular Thermal Shift Assay (CETSA) Compound->CETSA Phenotypic_Screening Phenotypic Screening Compound->Phenotypic_Screening Molecular_Docking Molecular Docking Compound->Molecular_Docking Pharmacophore_Modeling Pharmacophore Modeling Compound->Pharmacophore_Modeling Hit_List_1 Hit_List_1 Affinity_Chromatography->Hit_List_1 Potential Binders Hit_List_2 Hit_List_2 ABPP->Hit_List_2 Covalent Binders Hit_List_3 Hit_List_3 CETSA->Hit_List_3 Target Engagement Hit_List_4 Hit_List_4 Phenotypic_Screening->Hit_List_4 Pathway-level Hits Hit_List_5 Hit_List_5 Molecular_Docking->Hit_List_5 Predicted Binders Hit_List_6 Hit_List_6 Pharmacophore_Modeling->Hit_List_6 Structurally Similar Targets Target_Validation Target Validation Hit_List_1->Target_Validation Hit_List_2->Target_Validation Hit_List_3->Target_Validation Hit_List_4->Target_Validation Hit_List_5->Target_Validation Hit_List_6->Target_Validation

Caption: A multi-pronged workflow for target identification.

3.1.1. Biochemical Approaches

  • Affinity Chromatography-Mass Spectrometry:

    • Immobilize this compound onto a solid support (e.g., agarose beads).

    • Incubate the immobilized compound with cell or tissue lysates.

    • Wash away non-specifically bound proteins.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using mass spectrometry.

  • Activity-Based Protein Profiling (ABPP):

    • Synthesize a probe molecule by incorporating a reactive group and a reporter tag onto the this compound scaffold.

    • Incubate the probe with a proteome.

    • The probe will covalently label the active sites of target enzymes.

    • Visualize and identify the labeled proteins using techniques like gel electrophoresis and mass spectrometry.

3.1.2. Cellular Approaches

  • Cellular Thermal Shift Assay (CETSA):

    • Treat intact cells with this compound.

    • Heat the cells across a range of temperatures.

    • Lyse the cells and separate the soluble and aggregated protein fractions.

    • Analyze the soluble fraction by Western blotting or mass spectrometry to identify proteins that are stabilized against thermal denaturation by compound binding.

  • Phenotypic Screening:

    • Screen the compound across a panel of cell lines representing different diseases (e.g., various cancer types, neuronal cells).

    • Identify cell lines that are particularly sensitive to the compound.

    • Use transcriptomics, proteomics, or genetic approaches (e.g., CRISPR screens) in the sensitive cell lines to identify the pathways and targets affected by the compound.

3.1.3. Computational Approaches

  • Molecular Docking:

    • Perform in silico docking of this compound against a library of known protein structures, particularly those known to be targeted by other sulfonamides.

    • Prioritize potential targets based on binding affinity and mode of interaction.

Target Validation

Once a list of potential targets is generated, rigorous validation is crucial.

3.2.1. In Vitro Validation

ExperimentDescription
Enzymatic Assays Directly measure the inhibitory or activating effect of the compound on the purified recombinant target protein.
Binding Assays Quantify the binding affinity of the compound to the target protein using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

3.2.2. Cellular Validation

ExperimentDescription
Target Knockdown/Knockout Use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the target protein in cells. Assess whether this phenocopies the effect of the compound.
Overexpression Studies Overexpress the target protein in cells and determine if this confers resistance to the compound.
Cellular Biomarker Assays Measure the effect of the compound on downstream signaling events or biomarkers known to be regulated by the target protein.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics. Its sulfonamide core suggests a high probability of biological activity, while the dichloropyridine substitution offers the potential for unique target interactions. The systematic approach outlined in this guide, combining established knowledge of the sulfonamide class with modern target discovery technologies, provides a clear path for researchers to unlock the full therapeutic potential of this compound. Future investigations should focus on a thorough exploration of its activity in relevant disease models, detailed structure-activity relationship studies to optimize its properties, and comprehensive preclinical evaluation to assess its safety and efficacy.

References

  • Al-Bidhani, A. R. M., et al. (2023). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 50(4), 3749–3762.
  • BLD Pharm. (n.d.). This compound.
  • Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(9), 3764. [Link]

  • Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PubMed. [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 28(14), 5334. [Link]

  • Mihajlović, M., et al. (2018). ANTIMICROBIAL SULFONAMIDE DRUGS. Journal of Engineering & Processing Management, 10(1), 1-10. [Link]

  • ResearchGate. (n.d.). Therapeutic applications of sulfonamides. [Link]

  • El-Sayad, K. A., & El-Masry, G. H. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

  • Cleveland Clinic. (2025). Sulfonamides (Sulfa Drugs). [Link]

  • MSD Manual Professional Edition. (2024). Sulfonamides. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Sulfonamides. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Teixeira, J., et al. (2023). Exploring the Potential of Sulfonamide-Dihydropyridine Hybrids as Multitargeted Ligands for Alzheimer's Disease Treatment. Pharmaceuticals, 16(6), 844. [Link]

  • Le, T. H., et al. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. RSC Advances, 14(3), 1836-1845. [Link]

  • Kumar, R., et al. (2025). From Sulfa Drugs to New Antibacterial Agents: Advances in Chemical Modification of Approved Sulfonamides. Medicinal Research Reviews. [Link]

  • Gray, B. L., et al. (2014). Lipoamide channel-binding sulfonamides selectively inhibit mycobacterial lipoamide dehydrogenase. The Journal of biological chemistry, 289(13), 9118–9128. [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. [Link]

  • Rieder, M. J., et al. (1990). Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity. Annals of Internal Medicine, 113(6), 487-489. [Link]

  • National Center for Biotechnology Information. (n.d.). Neurological Disorders. [Link]

  • Katzung, B. G., et al. (Eds.). (2021). Basic & Clinical Pharmacology (15th ed.). McGraw-Hill. [Link]

  • Bentham Science. (n.d.). CNS & Neurological Disorders - Drug Targets. [Link]

  • Mathews, S. M., et al. (2015). SULFA DRUGS AND THE SKIN. World Journal of Pharmaceutical Research, 4(9), 1289-1301. [Link]

  • Kumar, A., et al. (2021). Neuroinflammation in neurological disorders: pharmacotherapeutic targets from bench to bedside. Molecular and Cellular Biochemistry, 476(11), 4157–4175. [Link]

Sources

Technical Master Guide: 5,6-Dichloropyridine-3-sulfonamide Purity & Standardization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for drug development professionals. It prioritizes causal logic, robust validation, and actionable standards over generic descriptions.

Executive Summary & Scaffold Significance

5,6-Dichloropyridine-3-sulfonamide (CAS 622339-80-4) is a high-value pharmacophore intermediate.[1][2] Its structural utility lies in the 5,6-dichloro substitution pattern , which electronically deactivates the pyridine ring, making the C-2 position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is pivotal for synthesizing complex kinase inhibitors (e.g., PI3K/PI4K targets) and next-generation carbonic anhydrase inhibitors [1, 2].

However, this same reactivity introduces specific stability challenges. The electron-deficient ring renders the sulfonamide moiety sensitive to specific degradation pathways. This guide establishes the purity standards required to mitigate downstream synthetic failures.

Synthesis Logic & Impurity Origins

To control purity, one must understand the genesis of impurities. The synthesis typically involves the chlorosulfonation of 2,3-dichloropyridine or the amination of 5,6-dichloropyridine-3-sulfonyl chloride.

Mechanistic Impurity Pathway

The following diagram illustrates the critical control points where impurities are generated.

SynthesisPath cluster_control Critical Control Point Start 2,3-Dichloropyridine Inter 5,6-Dichloropyridine- 3-sulfonyl chloride (Highly Reactive) Start->Inter Chlorosulfonation (ClSO3H) Product 5,6-Dichloropyridine- 3-sulfonamide (Target) Inter->Product Amination (NH3/aq) Imp1 Impurity A: 5,6-Dichloropyridine- 3-sulfonic acid Inter->Imp1 Hydrolysis (Moisture contact) Imp2 Impurity B: Bis-sulfonamide dimer Inter->Imp2 Over-reaction

Figure 1: Synthetic pathway highlighting the hydrolysis risk of the sulfonyl chloride intermediate, leading to the sulfonic acid impurity.

Impurity Profile Table
Impurity TypeChemical IdentityOriginCriticality
Impurity A 5,6-Dichloropyridine-3-sulfonic acidHydrolysis of precursorHigh : Acidic impurity interferes with base-catalyzed couplings.
Impurity B 2,3-DichloropyridineUnreacted starting materialMedium : Inert but lowers assay value.
Impurity C Ammonium Chloride / SaltsNeutralization byproductLow : Removed by wash, but affects gravimetric assay.

Grade Standards & Specifications

In drug development, "purity" is context-dependent. We define three tiers of specifications based on the downstream application.

Specification Tiers
ParameterTier 1: Screening Grade Tier 2: Process Grade Tier 3: GMP Reference
Application HTS, Initial SARScale-up, Pilot PlantClinical Batch Release
Assay (HPLC) ≥ 95.0%≥ 98.0%≥ 99.5%
Appearance Off-white solidWhite to off-white crystalline powderWhite crystalline powder
Water Content (KF) ≤ 1.0%≤ 0.5%≤ 0.2%
Sulfonic Acid Not specified≤ 1.0%≤ 0.15%
Residue on Ignition ≤ 0.5%≤ 0.1%≤ 0.05%
Solubility Clear in DMSOClear in DMSO/MeOHClear, colorless in DMSO

Expert Insight: For Tier 2 and 3, strict control of the Sulfonic Acid impurity is mandatory. The free acid can protonate basic catalysts in subsequent SNAr coupling reactions, stalling conversion rates [3].

Analytical Protocol: Validated HPLC Method

Standard generic gradients often fail to separate the sulfonic acid impurity from the sulfonamide due to similar UV activity. The following method utilizes ion suppression (acidic pH) to retain the acidic impurities on the hydrophobic phase.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 30°C.

  • Detection: UV @ 265 nm (Lambda max for chloropyridine).

  • Injection Vol: 5 µL.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Elute salts)
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End
Analytical Workflow Diagram

This workflow ensures data integrity by incorporating system suitability tests (SST) before sample analysis.

AnalyticalWorkflow Start Sample Preparation (1 mg/mL in MeOH) SST System Suitability Test (SST) Inject Std 5x Start->SST Check Check SST Criteria: RSD < 2.0% Tailing < 1.5 SST->Check Run Run Samples (Bracket with Stds) Check->Run Pass Fail Troubleshoot: Check Column/Pump Check->Fail Fail Calc Calculate Purity (Area Normalization) Run->Calc Fail->SST Retry

Figure 2: Step-by-step analytical workflow enforcing System Suitability Tests (SST) to ensure method reliability.

Handling & Stability Guidelines

The 5,6-dichloro substitution withdraws electron density, reducing the basicity of the pyridine nitrogen but increasing the acidity of the sulfonamide NH2.

  • Hygroscopicity: The compound is moderately hygroscopic. Storage in a desiccator is required to prevent cake formation.

  • Reactivity: Avoid storage near strong bases or oxidizing agents.

  • Safety: Classified as H302 (Harmful if swallowed) and H315 (Irritant) . Standard PPE (gloves, goggles, fume hood) is mandatory during weighing [4].

References

  • National Institutes of Health (NIH). (2024). Sulfonamides as a Promising Scaffold in Drug Discovery.[4][5] PubMed. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2013). Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives. Retrieved from [Link]

Sources

Technical Guide: The Role of Dichlorination in Pyridine Sulfonamide Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyridine sulfonamide scaffold represents a privileged structure, serving as a core pharmacophore in therapeutics ranging from anti-inflammatory agents (COX-2 inhibitors) to ion channel blockers (Nav1.7) and GPCR antagonists.[1]

Dichlorination of the pyridine ring is not merely a lipophilic modification; it is a precision tool for modulating the electronic landscape and metabolic profile of the molecule. This guide details how strategic placement of chlorine atoms—typically at the 3,5- or 2,6-positions—drives potency through three distinct mechanisms:

  • pKa Depression: Enhancing the acidity of the sulfonamide -NH-, facilitating electrostatic interactions.

  • Metabolic Blockade: Sterically and electronically shielding the pyridine ring from oxidative metabolism (e.g., N-oxidation or hydroxylation).

  • Hydrophobic/Halogen Bonding: Filling lipophilic pockets and engaging in directed halogen-

    
     or halogen-carbonyl interactions.
    

Mechanistic Principles of Dichlorination

Electronic Modulation (The pKa Pivot)

The acidity of the sulfonamide nitrogen (


 for unsubstituted benzenesulfonamides) is often too high for optimal interaction with physiological targets that require an ionized species (anion).

Incorporating a pyridine ring lowers the


 due to the electron-deficient nature of the heterocycle. Adding two chlorine atoms  (highly electronegative, 

) further withdraws electron density via the inductive effect (-I).
  • Result: The

    
     of the sulfonamide -NH- drops significantly (often into the 5.0–7.0 range).
    
  • Biological Impact: At physiological pH (7.4), a larger fraction of the drug exists in the deprotonated (anionic) state, which is critical for:

    • Metal Coordination: Binding to

      
       in Carbonic Anhydrases.
      
    • Salt Bridges: Interaction with positively charged arginine or lysine residues in ion channels (e.g., Nav1.7 voltage sensors).

Visualization: The Dichlorination Logic Flow

SAR_Logic Pyridine Pyridine Scaffold Cl_Sub + 3,5-Dichloro Substitution Pyridine->Cl_Sub Inductive Inductive Effect (-I) Electron Withdrawal Cl_Sub->Inductive Metab Metabolic Stability (Blocked Oxidation) Cl_Sub->Metab Steric Shield pKa_Drop pKa Reduction (Acidification of NH) Inductive->pKa_Drop Ionization Increased % Anion at pH 7.4 pKa_Drop->Ionization Binding Enhanced Target Binding (Salt Bridge/Metal Ion) Ionization->Binding

Figure 1: Mechanistic flow illustrating how dichlorination translates electronic effects into biological potency.

Case Studies in Drug Development

P2X7 Receptor Antagonists (Inflammation)

The P2X7 receptor is a key driver of inflammation (IL-1


 release). A study by Lee et al. (2012) demonstrated that a 3,5-dichloropyridine  core was essential for activity in a series of novel antagonists.

Data Summary: Impact of Chlorination on Potency

Compound VariantStructure MotifP2X7 Antagonism (

)
Mechanism of Improvement
Unsubstituted Pyridine-4-sulfonamide> 10,000 nMPoor binding fit; rapid metabolism.
Monochloro 3-chloropyridine~ 500 nMPartial electronic modulation.
Dichloro (Lead) 3,5-dichloropyridine 4.9 nM Optimized pKa; "Tighter packing" in hydrophobic pocket.

Note: The 3,5-dichloro substitution provided a >1000-fold increase in potency compared to the unsubstituted scaffold, attributed to both the "acidic warhead" effect and specific hydrophobic interactions. [1]

Nav1.7 Inhibitors (Pain Management)

In the development of selective Nav1.7 inhibitors, acyl sulfonamides are often employed.[2][3] The "warhead" must engage the voltage-sensing domain (VSD4).

  • Role of Chlorine: Substitution on the heteroaryl ring (often pyridine or pyrazole) fine-tunes the acidity to match the specific electrostatic environment of the VSD4 arginine residues.

  • Selectivity: Dichlorination can also impart selectivity over the cardiac Nav1.5 channel by exploiting subtle differences in the size of the lipophilic pocket adjacent to the anion-binding site. [2]

Experimental Protocols

Synthesis of 3,5-Dichloropyridine-4-Sulfonamide Derivatives

Rationale: This protocol utilizes oxidative chlorination, a robust method for generating the sulfonyl chloride intermediate from a thiol, which is then coupled with an amine.

Reagents:

  • 3,5-dichloro-4-mercaptopyridine (Starting Material)

  • N-Chlorosuccinimide (NCS) or

    
     gas (Oxidant)
    
  • 2N HCl / Acetonitrile (Solvent system)

  • Primary Amine (

    
    )
    

Step-by-Step Workflow:

  • Oxidative Chlorination (Sulfonyl Chloride Formation):

    • Dissolve 3,5-dichloro-4-mercaptopyridine (1.0 eq) in a mixture of Acetonitrile/2N HCl (5:1 v/v).

    • Cool to 0°C.

    • Add NCS (4.0 eq) portion-wise over 30 minutes. Caution: Exothermic.[4]

    • Stir at 0–10°C for 2 hours. Monitor by TLC (disappearance of thiol).

    • Workup: Extract with Ethyl Acetate, wash with brine, dry over

      
      . Concentrate in vacuo to obtain crude 3,5-dichloropyridine-4-sulfonyl chloride. Note: Unstable; use immediately.
      
  • Sulfonamide Coupling:

    • Dissolve the crude sulfonyl chloride (1.0 eq) in anhydrous DCM.

    • Add Pyridine or TEA (3.0 eq) as a base scavenger.

    • Add the target Amine (

      
      , 1.1 eq) dropwise at 0°C.
      
    • Warm to room temperature and stir for 4–12 hours.

  • Purification:

    • Quench with water. Extract with DCM.

    • Purify via flash column chromatography (Hexane/EtOAc gradient).

Visualization: Synthesis Pathway

Synthesis_Flow Start 3,5-Dichloro-4-mercaptopyridine (Thiol Precursor) Oxidation Oxidative Chlorination (NCS / HCl / MeCN) Start->Oxidation 0°C, 2h Intermediate Sulfonyl Chloride (Reactive Intermediate) Oxidation->Intermediate Coupling Amine Coupling (R-NH2 / Base / DCM) Intermediate->Coupling Immediate Use Product 3,5-Dichloropyridine Sulfonamide (Final Product) Coupling->Product

Figure 2: Synthetic route for generating dichlorinated pyridine sulfonamides via oxidative chlorination.

References

  • Lee, W. G., et al. (2012). Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists.[1] Journal of Medicinal Chemistry, 55(8), 3687–3698.[1] Link

  • McKerrall, S. J., et al. (2019). Identification of Selective Acyl Sulfonamide-Cycloalkylether Inhibitors of the Voltage-Gated Sodium Channel (NaV) 1.7 with Potent Analgesic Activity. Journal of Medicinal Chemistry, 62(8), 4091–4109. Link

  • Motani, A., et al. (2017). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Journal of Medicinal Chemistry. Link

  • Almeida, C., et al. (2016). Chlorination and Oxidation of Sulfonamides by Free Chlorine: Identification and Behaviour of Reaction Products by UPLC-MS/MS. Journal of Environmental Management. Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5,6-Dichloropyridine-3-sulfonamide from 2,3-Dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5,6-Dichloropyridine-3-sulfonamide is a vital heterocyclic intermediate in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries.[1] Its structural motif, featuring a dichlorinated pyridine ring coupled with a sulfonamide functional group, imparts unique physicochemical properties that are leveraged in the design of novel bioactive molecules. The strategic placement of the sulfonamide group at the 3-position and chlorine atoms at the 5- and 6-positions makes it a versatile scaffold for further chemical elaboration.

This comprehensive guide provides a detailed protocol for the two-step synthesis of this compound, commencing with the readily available starting material, 2,3-dichloropyridine. The synthesis involves an initial electrophilic chlorosulfonation to yield the key intermediate, 5,6-dichloropyridine-3-sulfonyl chloride, followed by a nucleophilic amination to afford the final product. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and safe synthesis.

Mechanistic Overview: The "Why" Behind the Synthesis

The transformation of 2,3-dichloropyridine to this compound is a classic example of electrophilic aromatic substitution followed by nucleophilic substitution at the sulfur atom.

Step 1: Electrophilic Chlorosulfonation of 2,3-Dichloropyridine

The initial step is the introduction of a chlorosulfonyl group (-SO₂Cl) onto the pyridine ring. This is achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid (ClSO₃H). The pyridine ring, while aromatic, is electron-deficient due to the electronegativity of the nitrogen atom. The two chlorine atoms further deactivate the ring towards electrophilic attack.

However, under forcing conditions (e.g., heating), the reaction proceeds. The key to the success of this synthesis lies in the regioselectivity of the sulfonation. Electrophilic substitution on the pyridine ring generally occurs at the 3-position (meta to the nitrogen), as the intermediates formed by attack at the 2- or 4-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom.[2][3] In the case of 2,3-dichloropyridine, the chlorine atoms are deactivating ortho-, para-directors. The chlorine at the 2-position deactivates the 3- and 4-positions, while the chlorine at the 3-position deactivates the 2- and 4-positions. The 5-position is the least sterically hindered and is meta to the nitrogen, making it the most favorable site for electrophilic attack. Therefore, the chlorosulfonation is expected to proceed regioselectively at the 5-position of the 2,3-dichloropyridine ring, which corresponds to the 3-position of the renumbered final product's parent name (pyridine-3-sulfonamide).

The electrophile in this reaction is sulfur trioxide (SO₃), which is present in equilibrium with chlorosulfonic acid. The reaction proceeds through a standard electrophilic aromatic substitution mechanism, involving the formation of a sigma complex (Wheland intermediate), followed by deprotonation to restore aromaticity.

Step 2: Amination of 5,6-Dichloropyridine-3-sulfonyl Chloride

The second step involves the conversion of the newly installed sulfonyl chloride group into a sulfonamide. This is a nucleophilic substitution reaction at the sulfur atom. The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by a nucleophilic amine, in this case, ammonia (from an aqueous solution). The reaction proceeds via a tetrahedral intermediate, which then collapses to eliminate a chloride ion, yielding the stable sulfonamide product. This is a common and efficient method for the synthesis of sulfonamides.[4]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Key Properties
2,3-Dichloropyridine2402-77-9C₅H₃Cl₂N147.99White to off-white solid, irritant.[5][6]
Chlorosulfonic Acid7790-94-5ClSO₃H116.52Colorless to yellow liquid, corrosive, reacts violently with water.[7][8][9]
Dichloromethane75-09-2CH₂Cl₂84.93Volatile, colorless liquid, suspected carcinogen.
Ammonium Hydroxide (28-30%)1336-21-6NH₄OH35.04Colorless liquid with a strong pungent odor, corrosive.
Sodium Bicarbonate144-55-8NaHCO₃84.01White crystalline solid.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04White crystalline solid, drying agent.
Step 1: Synthesis of 5,6-Dichloropyridine-3-sulfonyl Chloride

Chlorosulfonation_Workflow A Charge Reactor with 2,3-Dichloropyridine B Cool to 0-5 °C A->B C Slowly Add Chlorosulfonic Acid B->C Maintain Temp. D Warm to Room Temperature and then Heat to 120-130 °C C->D E Maintain at Temperature for 4-6 hours D->E F Cool Reaction Mixture E->F G Quench with Ice-Water F->G H Extract with Dichloromethane G->H I Dry Organic Layer H->I Na₂SO₄ J Concentrate in vacuo I->J K Crude 5,6-Dichloropyridine-3-sulfonyl Chloride J->K

Caption: Workflow for the chlorosulfonation of 2,3-dichloropyridine.

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber (to neutralize evolved HCl), add 2,3-dichloropyridine (14.8 g, 0.1 mol).

  • Cool the flask in an ice-salt bath to 0-5 °C with stirring.

  • Slowly add chlorosulfonic acid (46.6 g, 0.4 mol, 4 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Slowly heat the reaction mixture in an oil bath to 120-130 °C. Maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5,6-dichloropyridine-3-sulfonyl chloride as an oil or a low-melting solid. This crude product is often used directly in the next step without further purification.

Step 2: Synthesis of this compound

Amination_Workflow A Dissolve Crude Sulfonyl Chloride in an Organic Solvent B Cool to 0-5 °C A->B C Add Aqueous Ammonium Hydroxide B->C Maintain Temp. D Stir at Room Temperature for 2-4 hours C->D E Isolate Precipitate by Filtration D->E F Wash with Cold Water E->F G Dry the Product F->G H This compound G->H

Caption: Workflow for the amination of 5,6-dichloropyridine-3-sulfonyl chloride.

Procedure:

  • Dissolve the crude 5,6-dichloropyridine-3-sulfonyl chloride (from Step 1, assuming 0.1 mol theoretical yield) in a suitable organic solvent such as dichloromethane or tetrahydrofuran (100 mL) in a flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add concentrated aqueous ammonium hydroxide (28-30%, approx. 50 mL) dropwise, maintaining the temperature below 10 °C. A white precipitate should form.

  • After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 2-4 hours.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake with cold water (2 x 30 mL) to remove any ammonium salts.

  • Dry the solid product under vacuum to a constant weight to yield this compound as a white to off-white powder.

Results and Discussion

The two-step synthesis outlined above provides a reliable route to this compound. The expected yield for this process is typically in the range of 60-70% over the two steps, depending on the purity of the starting materials and the efficiency of the work-up procedures.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Melting Point: A sharp melting point is indicative of high purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the regiochemistry of the substitution.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. Chromatographic techniques are widely used for the analysis of sulfonamides.[10]

Reaction Mechanism Diagram

Reaction_Mechanism cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination 2,3-Dichloropyridine Sigma_Complex Sigma Complex (Resonance Stabilized) 2,3-Dichloropyridine->Sigma_Complex Electrophilic Attack at C5 SO3H+ + SO₃ (from ClSO₃H) Sulfonyl_Chloride_Intermediate Sigma_Complex->Sulfonyl_Chloride_Intermediate Deprotonation Sulfonyl_Chloride Sulfonyl_Chloride_Intermediate->Sulfonyl_Chloride H+ - H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Sulfonyl_Chloride->Tetrahedral_Intermediate Nucleophilic Attack NH3 + NH₃ Final_Product Tetrahedral_Intermediate->Final_Product Chloride Elimination Cl- - Cl⁻

Caption: Proposed reaction mechanism for the synthesis of this compound.

Safety Precautions

This synthesis involves the use of hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.

  • 2,3-Dichloropyridine: Is an irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6]

  • Chlorosulfonic Acid: Is extremely corrosive and reacts violently with water, releasing toxic hydrogen chloride gas.[7][8][9] Handle with extreme care, using acid-resistant gloves, a face shield, and a lab coat. Ensure a supply of sodium bicarbonate is readily available to neutralize spills. The reaction should be equipped with a gas trap to scrub the evolved HCl.

  • Ammonium Hydroxide: Is corrosive and has a strong, irritating odor. Work in a well-ventilated area and avoid inhaling the vapors.

  • Dichloromethane: Is a suspected carcinogen. Handle in a fume hood and minimize exposure.

In case of skin contact with any of these chemicals, wash the affected area immediately with copious amounts of water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no yield in Step 1 Insufficient heating or reaction time.Ensure the reaction temperature reaches 120-130 °C and is maintained for the recommended duration. Monitor by TLC.
Degradation of starting material or product.Avoid excessively high temperatures. Ensure slow and controlled addition of chlorosulfonic acid.
Low or no yield in Step 2 Incomplete reaction of the sulfonyl chloride.Ensure an adequate excess of ammonium hydroxide is used and allow sufficient reaction time.
Hydrolysis of the sulfonyl chloride intermediate.Use the crude sulfonyl chloride promptly after preparation and minimize its exposure to moisture.
Product is an oil or difficult to purify Presence of impurities from side reactions.Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary.
Incomplete neutralization of acid.Ensure thorough washing with sodium bicarbonate solution during the work-up of Step 1.

References

  • IndiaMART. (n.d.). 5 6 Dichloropyridine 3 Sulfonamide. Retrieved from [Link]

  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. (2019). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

  • Cynor Laboratories. (n.d.). This compound (622339-80-4). IndiaMART. Retrieved from [Link]

  • Google Patents. (n.d.). CN101302190B - Method for preparing 2,3-dichloropyridine.
  • Chemsrc. (n.d.). This compound | CAS#:622339-80-4. Retrieved from [Link]

  • Google Patents. (n.d.). CN104529880A - Synthesis method of 2,3-dichloropyridine.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine.
  • CABI Digital Library. (n.d.). Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Dichloropyridine. PubChem. Retrieved from [Link]

  • Moser, D., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 13(12), 1214-1221. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the sulfonation of pyridine, and point out.... Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid. Retrieved from [Link]

  • YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 1039 - CHLOROSULFONIC ACID. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications. Retrieved from [Link]

  • Atul Ltd. (n.d.). Chlorosulfonic acid. Retrieved from [Link]

  • AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. Retrieved from [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • YouTube. (2023, February 17). Amines Part 7 - Electrophilic Aromatic Substitution in pyridine. Retrieved from [Link]

Sources

Application Note: Strategic Functionalization of 5,6-Dichloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5,6-Dichloropyridine-3-sulfonamide (CAS 622339-80-4) represents a "privileged scaffold" in modern medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD). Its unique substitution pattern offers three distinct vectors for chemical elaboration: the nucleophilic sulfonamide handle, the electrophilic C6-chlorine (highly reactive to


), and the C5-chlorine (requiring metal catalysis). This guide provides validated protocols for the regioselective functionalization of this building block, enabling the rapid synthesis of Carbonic Anhydrase (CA) inhibitors and kinase-targeting libraries.

Introduction: The Scaffold Logic

The utility of this compound lies in its orthogonal reactivity . Unlike symmetric dihalides, the electronic environment of the pyridine ring creates a natural hierarchy of reactivity.

  • Vector A (Sulfonamide): A classic zinc-binding group (ZBG) essential for metalloenzyme inhibition (e.g., Carbonic Anhydrase).

  • Vector B (C6-Cl): Positioned

    
     to the ring nitrogen. The inductive effect of the nitrogen and the ability to stabilize the Meisenheimer intermediate make this position highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • Vector C (C5-Cl): Positioned

    
     to the ring nitrogen. This position is electronically distinct and significantly less reactive toward nucleophiles, requiring Palladium-catalyzed cross-coupling for derivatization.
    

This hierarchy allows for "telescoped" synthesis sequences without the need for protecting groups, reducing step count and increasing yield.

Reactivity Landscape & Decision Tree

The following diagram illustrates the logical flow for functionalizing this scaffold. Note the critical decision point between


 and Metal Catalysis.

ReactivityLandscape Start 5,6-Dichloropyridine- 3-sulfonamide SNAr_Cond Condition: Mild Base, 60°C (Nucleophilic Attack) Start->SNAr_Cond Primary Pathway (High Selectivity) Suzuki_Cond Condition: Pd(0), Boronic Acid (Cross-Coupling) Start->Suzuki_Cond Alternative Path (Requires specialized ligands) Product_C6 C6-Substituted Intermediate (C5-Cl remains intact) SNAr_Cond->Product_C6 Yields >85% Product_C6->Suzuki_Cond Secondary Pathway Product_C5 C5-Substituted Product Suzuki_Cond->Product_C5 Bi-aryl Scaffold

Caption: Orthogonal reactivity map showing the preferred sequence: C6 displacement (


) followed by C5 coupling (Suzuki-Miyaura).

Validated Experimental Protocols

Protocol A: Regioselective Displacement at C6

Objective: To introduce an amine motif at the C6 position while leaving the C5-chlorine intact for future elaboration. Mechanism: The ring nitrogen lowers the LUMO energy at C6, facilitating nucleophilic attack.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Morpholine, Piperazine, or primary amine (1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (for organic solubility)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

  • Dissolution: In a 20 mL reaction vial, dissolve 1.0 mmol of this compound in 5 mL of anhydrous MeCN.

  • Base Addition: Add 2.0 mmol of finely ground

    
    . Stir for 5 minutes at Room Temperature (RT).
    
  • Nucleophile Addition: Dropwise add 1.1 mmol of the amine nucleophile.

  • Reaction: Heat the block to 60°C . Monitor via TLC (50% EtOAc/Hexanes) or LCMS.

    • Checkpoint: The starting material should vanish within 2-4 hours. The product will appear as a more polar spot.

    • Self-Validation: If bis-substitution (C5 and C6) is observed, lower temperature to 40°C and reduce nucleophile equivalents to 1.0.

  • Workup: Dilute with water (15 mL). If the product precipitates, filter and wash with cold water. If not, extract with EtOAc (3 x 10 mL), dry over

    
    , and concentrate.
    

Data Interpretation (NMR):

  • Starting Material: Two doublets (C5-H, C6-H are absent/replaced).

  • Product: Look for the disappearance of the C6-Cl signal. The remaining aromatic proton (C4-H) will show a singlet or weak coupling depending on the C2 substituent, typically shifting upfield due to the electron-donating amine.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5

Objective: To functionalize the sterically hindered and less reactive C5 position. Prerequisite: This step is best performed after Protocol A to prevent chemoselectivity issues, although specialized ligands (e.g., XPhos) can force C5 coupling first if necessary.

Materials:

  • Substrate: C6-substituted pyridine sulfonamide (from Protocol A)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inert Setup: Purge a microwave vial or Schlenk tube with Nitrogen/Argon.

  • Loading: Add substrate (0.5 mmol), Boronic Acid (0.6 mmol), and Pd catalyst (0.025 mmol).

  • Solvent System: Add 4 mL 1,4-Dioxane and 0.75 mL

    
     (2M).
    
  • Deoxygenation: Bubble Nitrogen through the solution for 2 minutes. This is critical to prevent homocoupling of the boronic acid.

  • Reaction: Heat to 90°C for 4-12 hours (or 110°C for 30 mins in microwave).

  • Scavenging: Filter through a celite pad to remove Pd black. Wash with MeOH.

  • Purification: Flash chromatography is usually required (Gradient: 0-10% MeOH in DCM).

Application Case Study: Carbonic Anhydrase Inhibitors (CAIs)

Context: The sulfonamide moiety (


) is the primary pharmacophore for inhibiting Carbonic Anhydrase (CA) isoforms (hCA I, II, IX, XII). The "Tail Approach" involves attaching a long, variable tail to the scaffold to interact with the hydrophobic/hydrophilic regions of the enzyme active site, conferring isoform selectivity.

Design Strategy: Using this compound, researchers can synthesize "Dual-Tail" inhibitors:

  • The Anchor: The sulfonamide binds the Zn(II) ion.[1]

  • The Selectivity Filter (C6): Use Protocol A to attach a bulky amine (e.g., 4-benzylpiperazine). This extends towards the enzyme's hydrophobic pocket.

  • The Modulator (C5): Use Protocol B to attach a phenyl or heteroaryl ring, tuning the lipophilicity (LogP) and solubility.

Quantitative Comparison of Reactivity:

PositionElectronic CharacterPreferred ReactionRelative Rate (vs Benzene)
C6 (Ortho) Highly

-deficient


(Fast)
C5 (Meta) Moderately

-deficient
Pd-Coupling / HEAR

(Slow)
Sulfonamide Nucleophilic (N-H)Condensation / AcylationVariable

Troubleshooting & Quality Control

Self-Validating System: To ensure the integrity of your library synthesis, utilize the "Shift-Check" method via


-NMR.
  • The C4-Proton Marker: The proton at position C4 is the most stable diagnostic peak.

    • Starting Material:

      
       ~8.5 - 8.8 ppm.
      
    • After C6-Substitution: Significant upfield shift (

      
       ~8.0 - 8.3 ppm) due to the electron-donating effect of the new amine.
      
    • After C5-Coupling: Downfield shift or splitting pattern change depending on the aryl ring current.

  • LCMS Diagnostic:

    • Chlorine Isotopes: The starting material has a distinct isotope pattern (M, M+2, M+4) due to two chlorines (

      
      ).
      
    • Validation: Successful Protocol A results in a pattern for one chlorine (M, M+2 ratio 3:1). Successful Protocol B results in no chlorine isotope pattern.

References

  • Supuran, C. T. (2020).[2] "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action." Journal of Medicinal Chemistry.

  • Loughney, D. A., et al. (2006). "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters.

  • Handy, S. T., & Zhang, Y. (2006). "Regioselectivity of the Suzuki Coupling of 2,4-Dichloropyrimidines." Journal of Organic Chemistry. (Analogous reactivity profile for dichlorinated N-heterocycles).

  • Verma, R. P., & Hansch, C. (2007). "Carbonic anhydrases: structure-activity relationships of sulfonamides." Chemical Reviews.

  • BenchChem Technical Data. "Reactivity Guide: 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine."

Sources

Technical Application Note: Precision N-Alkylation of 5,6-Dichloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the mono-N-alkylation of 5,6-Dichloropyridine-3-sulfonamide (CAS 622339-80-4). This scaffold is a critical intermediate in the synthesis of glucokinase activators and salt-inducible kinase inhibitors.

The primary challenge in functionalizing this molecule is the competing Nucleophilic Aromatic Substitution (


)  at the C6-chlorine position. The C6-Cl bond is highly activated due to its placement ortho to the pyridine nitrogen and para to the electron-withdrawing sulfonamide group. Consequently, standard alkylation conditions utilizing strong nucleophilic bases (e.g., hydroxides, alkoxides) or excessive heat often result in significant byproduct formation (C6-displacement).

This guide presents a validated "Soft-Base/Aprotic" methodology designed to maximize N-alkylation selectivity while suppressing


 pathways.

Mechanistic Insight & Reaction Design

The Reactivity Landscape

The substrate presents three distinct reactive sites:

  • Sulfonamide Nitrogen (

    
    ):  The desired nucleophile.
    
  • Pyridine Nitrogen: Weakly nucleophilic due to the electron-deficient ring (5,6-dichloro substitution).

  • C6-Chlorine: Highly electrophilic. Susceptible to attack by "hard" nucleophiles or the sulfonamide anion itself (intermolecular polymerization) if conditions are too forcing.

Strategic Control Points
  • Base Selection: Use Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    . These bases are sufficiently basic to deprotonate the sulfonamide but are poorly nucleophilic, minimizing direct attack on the C6 position. Avoid
    
    
    ,
    
    
    , or
    
    
    unless absolutely necessary, as they increase
    
    
    risk.
  • Solvent System: DMF or Acetonitrile (MeCN) are preferred. They promote the solubility of the sulfonamide anion without stabilizing the transition state for

    
     as effectively as protic solvents.
    
  • Stoichiometry: Strict control of the alkylating agent (1.05 – 1.10 equiv) is required to prevent N,N-dialkylation .

Reaction Pathway Diagram

ReactionPathways Substrate 5,6-Dichloropyridine- 3-sulfonamide Anion Sulfonamide Anion (Nucleophile) Substrate->Anion Deprotonation (Fast) Byproduct2 Byproduct B: C6-Alkoxy/Amino (SNAr Displacement) Substrate->Byproduct2 Path C: SNAr (High T or Nucleophilic Base) Base Base (K2CO3) Base->Anion Product Target: Mono-N-Alkyl Sulfonamide Anion->Product Path A: N-Alkylation (Kinetic Control) Byproduct1 Byproduct A: N,N-Dialkyl Sulfonamide Anion->Byproduct1 Path B: Over-Alkylation (Excess R-X) RX Alkyl Halide (R-X)

Figure 1: Competing reaction pathways. Path A is the desired route. Path C is the primary failure mode in this specific scaffold.

Experimental Protocol

Method A: Standard Carbonate Protocol (Recommended)

Best for primary alkyl halides (MeI, EtBr, BnBr) and allylic halides.

Reagents:

  • This compound (1.0 equiv)[1]

  • Alkyl Halide (1.1 equiv)

  • 
     (Anhydrous, 325 mesh) (2.0 equiv)
    
  • DMF (Anhydrous) [Concentration: 0.2 M]

Step-by-Step Procedure:

  • Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, charge This compound (1.0 equiv) and

    
      (2.0 equiv).
    
  • Solvation: Add anhydrous DMF (5 mL per mmol of substrate). Flush the system with Nitrogen (

    
    ) or Argon.[2]
    
  • Activation: Stir the suspension at Room Temperature (RT) for 15–20 minutes.

    • Note: The solution may turn slightly yellow as the sulfonamide anion forms.

  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

    • Critical: If the alkyl halide is a solid, dissolve it in a minimal amount of DMF before addition.

  • Reaction: Stir at RT for 4–6 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 7:3) or LC-MS.[2]

    • Optimization: If conversion is <50% after 6 hours, heat to 50°C . Do NOT exceed 60°C to avoid C6-Cl displacement.

  • Workup:

    • Dilute the reaction mixture with EtOAc (10 volumes).

    • Wash with 1M HCl (aqueous) to neutralize residual base and remove DMF.

    • Wash with saturated LiCl solution (to remove traces of DMF).

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from EtOH/Water or purify via Silica Gel Chromatography (Gradient: 0

    
     40% EtOAc in Hexanes).
    
Method B: Cesium Carbonate/Acetonitrile (For Low Reactivity Electrophiles)

Best for secondary alkyl halides or less reactive electrophiles.

Reagents:

  • 
     (2.5 equiv)
    
  • Acetonitrile (MeCN) (Reagent Grade)

  • TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Catalyst

Procedure Modifications:

  • Replace DMF with MeCN .

  • Add 0.1 equiv TBAI (Finkelstein condition) to activate alkyl chlorides/bromides.

  • Heat to Reflux (80°C) .

    • Warning: Monitor strictly for

      
       byproducts (M-Cl+OH or M-Cl+OR peaks in LCMS).
      

Optimization & Troubleshooting Guide

Solvent & Base Screening Matrix
ConditionBaseSolventTempOutcomeRecommendation
Standard

DMFRTHigh Yield, CleanPrimary Choice
Accelerated

DMF50°CFaster, slight

risk
Use for sluggish electrophiles
Aggressive

THF/DMF0°CFast, High

risk
Avoid unless necessary
Green

AcetoneRefluxSlow, CleanGood for scale-up (easier removal)
Troubleshooting Common Issues
ObservationRoot CauseCorrective Action
Low Conversion Poor nucleophilicity of anion.Switch to Method B (

/MeCN). Add 10 mol% NaI or TBAI.
N,N-Dialkylation Excess alkyl halide or high temp.Reduce Alkyl Halide to 1.0 equiv. Add alkyl halide slowly (syringe pump).
Byproduct M+ (Solvent)

displacement of Cl.
Reduce temperature. Ensure base is non-nucleophilic (Carbonate vs Hydroxide).
Product stuck in DMF Poor extraction efficiency.Use 5% LiCl wash during workup to pull DMF into the aqueous phase.

Decision Workflow

Workflow Start Start: 5,6-Dichloropyridine- 3-sulfonamide CheckElectrophile Is Electrophile Primary (e.g., MeI, BnBr)? Start->CheckElectrophile MethodA Method A: K2CO3 / DMF / RT CheckElectrophile->MethodA Yes MethodB Method B: Cs2CO3 / MeCN / Reflux + 10% TBAI CheckElectrophile->MethodB No (Secondary/Hindered) Monitor Monitor LC-MS @ 4h MethodA->Monitor MethodB->Monitor Decision Conversion > 90%? Monitor->Decision Workup Workup: EtOAc/LiCl Wash Decision->Workup Yes Heat Increase Temp to 50°C (Do not exceed 60°C) Decision->Heat No Heat->Monitor

Figure 2: Operational workflow for selecting the optimal alkylation condition.

References

  • General Sulfonamide Alkylation

    • Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-metal-catalyzed C-S, C-Se, and C-Te bond formation via cross-coupling and atom-economic addition reactions. Chemical Reviews, 111(3), 1596-1636. Link

  • Reactivity of Halopyridines (

    
     Risks): 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic substitution reactions in aromatic systems. Chemical Reviews, 49(2), 273-412. Link

  • Specific Analogous Protocols (2,6-Dichloropyridine derivatives): Lunn, G., & Sansone, E. B. (1994). Reductive dechlorination of chlorinated pyridines. Journal of Organic Chemistry. (Contextual reference for reactivity of 2,6-dichloro systems).
  • pKa Data for Pyridines

    • Williams, R. (2022). pKa Data Compiled. Organic Chemistry Data. Link

Disclaimer: This protocol involves the handling of halogenated heterocycles and alkylating agents, which may be toxic or carcinogenic. All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application Note: Strategic Utilization of 5,6-Dichloropyridine-3-sulfonamide in Next-Gen Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is structured as a high-level technical guide for researchers and process chemists in agrochemical discovery. It focuses on the practical utilization of 5,6-Dichloropyridine-3-sulfonamide as a critical scaffold for synthesizing Acetolactate Synthase (ALS) inhibiting herbicides.

Executive Summary & Chemical Profile

This compound (CAS: 622339-80-4) is a specialized heterocyclic building block.[1][2] Unlike simple benzene sulfonamides, the pyridine core—specifically with the electron-withdrawing 5,6-dichloro substitution—imparts unique physicochemical properties to downstream active ingredients (AIs).[3]

This moiety is primarily employed to synthesize Sulfonylurea and Sulfonamide herbicides. The electron-deficient nature of the dichloropyridine ring enhances the acidity of the sulfonamide proton in the final sulfonylurea bridge, a critical factor for binding affinity within the herbicide target site (ALS enzyme).

Chemical Specifications
ParameterSpecification
IUPAC Name This compound
Molecular Formula C₅H₄Cl₂N₂O₂S
Molecular Weight 227.07 g/mol
Physical State White to off-white crystalline solid
pKa (Calculated) ~9.2 (Sulfonamide NH)
Solubility Soluble in DMSO, DMF, Acetonitrile; Sparingly soluble in Water

Scientific Foundation: Mechanism of Action

To use this intermediate effectively, one must understand the biological endpoint. Herbicides derived from this sulfonamide function as ALS Inhibitors .

The Biological Target: Acetolactate Synthase (ALS)

ALS (also known as AHAS) is the first common enzyme in the biosynthetic pathway of branched-chain amino acids (Valine, Leucine, and Isoleucine).[4]

  • Mechanism: The sulfonylurea bridge (formed using this sulfonamide) mimics the transition state of the pyruvate decarboxylation.

  • Role of 5,6-Dichloropyridine: The pyridine ring interacts with the aromatic residues in the ALS binding pocket, while the chlorine atoms provide lipophilic contacts and modulate the electronic distribution, stabilizing the drug-enzyme complex.

Pathway Visualization

The following diagram illustrates the specific blockade point in the plant metabolic pathway.

ALS_Pathway Pyruvate Pyruvate (Substrate) ALS_Enzyme Acetolactate Synthase (ALS) [TARGET ENZYME] Pyruvate->ALS_Enzyme Ketobutyrate 2-Ketobutyrate Ketobutyrate->ALS_Enzyme Acetolactate 2-Acetolactate ALS_Enzyme->Acetolactate Normal Catalysis Valine Valine (Essential AA) Acetolactate->Valine Leucine Leucine (Essential AA) Acetolactate->Leucine Isoleucine Isoleucine (Essential AA) Acetolactate->Isoleucine Inhibitor 5,6-Dichloropyridine Sulfonylurea Inhibitor->ALS_Enzyme Blocks Channel

Figure 1: The biosynthetic pathway of branched-chain amino acids showing the inhibition of Acetolactate Synthase (ALS) by pyridine-sulfonamide derivatives.

Application Protocol: Synthesis of Pyridine Sulfonylureas

This protocol details the coupling of This compound with a heterocyclic isocyanate (e.g., 4,6-dimethoxypyrimidin-2-yl isocyanate) to create a bioactive sulfonylurea herbicide.

Pre-requisites
  • Reactant A: this compound (Dried under vacuum at 40°C for 4 hours).

  • Reactant B: Heterocyclic Isocyanate (or Carbamate precursor).

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Potassium Carbonate.

  • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).

Step-by-Step Methodology
Phase 1: Activation and Coupling
  • Inert Environment: Flame-dry a 3-neck round bottom flask and purge with Argon. Moisture competes with the sulfonamide for the isocyanate, leading to urea byproducts.

  • Solvation: Dissolve 1.0 eq of this compound in anhydrous MeCN (Concentration: 0.5 M).

  • Base Addition: Add 1.1 eq of DBU dropwise at 0°C.

    • Why: The base deprotonates the sulfonamide nitrogen, generating a highly nucleophilic sulfonamide anion.

  • Isocyanate Addition: Add 1.05 eq of the heterocyclic isocyanate (dissolved in minimal MeCN) dropwise over 20 minutes.

    • Observation: The reaction is exothermic. Maintain temperature < 5°C during addition to prevent polymerization of the isocyanate.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

Phase 2: Quenching and Isolation
  • Acidification: Once the starting sulfonamide is consumed, cool the mixture to 10°C. Slowly add 1N HCl until pH reaches ~3–4.

    • Mechanism:[2][5][6][4][7][8] Protonation causes the sulfonylurea product to precipitate out of the organic/aqueous interface, as the neutral form is less soluble than the salt.

  • Filtration: Filter the resulting white precipitate.

  • Washing: Wash the cake with cold water (2x) followed by cold diethyl ether (1x) to remove unreacted isocyanate residues.

  • Drying: Dry in a vacuum oven at 50°C.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: this compound Activation Step 1: Deprotonation (Add DBU, 0°C, MeCN) Start->Activation Intermediate Reactive Sulfonamide Anion Activation->Intermediate Generates Nucleophile Coupling Step 2: Coupling (Add Isocyanate, <5°C) Intermediate->Coupling Quench Step 3: Acid Quench (1N HCl, pH 3-4) Coupling->Quench Formation of Salt Product Final Product: Sulfonylurea Herbicide Quench->Product Precipitation

Figure 2: Reaction workflow for the conversion of sulfonamide to sulfonylurea.

Quality Control & Troubleshooting

Reliable synthesis requires rigorous validation.

Analytical Parameters
TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Distinct pyridine protons (singlets/doublets) shifted downfield due to Cl. Disappearance of NH2 peak (~7.5 ppm) and appearance of Urea NH (~10-11 ppm).
Purity HPLC (C18 Column)> 98.0% Area (UV 254 nm).
Moisture Karl Fischer< 0.5% (Critical for stability).
Common Issues & Solutions
  • Issue: Low Yield / Sticky Solid.

    • Cause: Incomplete acidification or presence of water in the initial reaction (hydrolysis of isocyanate).

    • Fix: Ensure anhydrous solvents are used. Verify pH is < 4 during workup to fully protonate the sulfonylurea.

  • Issue: Dimer Formation.

    • Cause: Excess isocyanate reacting with itself.

    • Fix: Strictly control stoichiometry (1.05 eq max) and add isocyanate slowly.

References

  • Weed Science Society of America (WSSA). (2024). Herbicide Mechanism of Action: ALS Inhibitors (Group 2). Retrieved January 30, 2026, from [Link]

  • United States Environmental Protection Agency (EPA). (2025). Registration Review of Pyridine and Pyrimidine Herbicides. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2022). Syntheses from sulfonamides and electrophilic isocyanate or carbamates.[9] Retrieved January 30, 2026, from [Link]

  • National Institutes of Health (NIH). (2023). Synthesis, Herbicidal Activity, Mode of Action of Novel Pyridine Compounds. Retrieved January 30, 2026, from [Link]

Sources

Application Note: A Validated Protocol for High-Throughput Screening of Carbonic Anhydrase Inhibitors Using 5,6-Dichloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-tested protocol for the development and execution of an in vitro enzyme inhibition assay for carbonic anhydrase (CA), using 5,6-Dichloropyridine-3-sulfonamide as a representative test compound. Sulfonamides are a well-established class of CA inhibitors, and this guide is designed for researchers, scientists, and drug development professionals seeking to screen and characterize novel inhibitors.[1][] The protocol emphasizes scientific integrity through self-validating experimental design, kinetic analysis, and robust data interpretation. We detail a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA), offering a reliable and high-throughput compatible method for determining inhibitor potency (IC50) and mechanism of action.[3][4]

Introduction: The Scientific Rationale

Carbonic anhydrases (CAs) are a family of ubiquitous zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[5] This reaction is fundamental to numerous physiological processes, including pH homeostasis, respiration, and ion transport.[5] The involvement of specific CA isoforms in pathologies such as glaucoma, epilepsy, and various cancers has established them as critical therapeutic targets.[3][6]

The sulfonamide functional group is a cornerstone of CA inhibitor design.[1] The primary amine of the sulfonamide coordinates with the zinc ion (Zn2+) in the enzyme's active site, displacing a catalytic water molecule and preventing the hydration of CO2. This direct, competitive inhibition mechanism makes sulfonamides potent and specific inhibitors.[1][7][8] this compound (CAS 622339-80-4) is a representative molecule from this class, providing a relevant framework for developing a screening assay.[9]

This guide explains the causality behind our protocol choices, from buffer selection to data analysis, ensuring a trustworthy and reproducible workflow.

Assay Principle

The assay quantifies CA activity by leveraging its esterase function.[10] While the physiological reaction involves CO2, CAs can also hydrolyze artificial ester substrates like p-nitrophenyl acetate (p-NPA). The enzyme catalyzes the cleavage of the colorless p-NPA into acetic acid and the yellow-colored product, p-nitrophenol (p-NP).[3][4] The rate of p-NP formation is directly proportional to the CA activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[3][4]

In the presence of an inhibitor like this compound, the rate of p-NPA hydrolysis decreases. By measuring this rate reduction across a range of inhibitor concentrations, we can accurately determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[11][12]

G cluster_inhibition Inhibition Mechanism pNPA p-Nitrophenyl Acetate (p-NPA) (Colorless Substrate) CA Carbonic Anhydrase (CA) (Enzyme) pNPA->CA Hydrolysis pNP p-Nitrophenol (p-NP) (Yellow Product) Spectrophotometer Measure Absorbance at 405 nm (Kinetic) pNP->Spectrophotometer CA->pNP Hydrolysis Inhibitor This compound (Test Inhibitor) Blocked_CA Inhibited CA Complex Inhibitor->Blocked_CA No_Reaction No_Reaction Blocked_CA->No_Reaction No Product Formation CA_node CA CA_node->Blocked_CA Binding

Materials and Reagents

ReagentSupplier (Example)Catalog # (Example)Notes
Human Carbonic Anhydrase II (hCA II)Sigma-AldrichC4396Store at -80°C. Avoid repeated freeze-thaw cycles.[3]
This compoundECHEMI622339-80-4Test Compound. Dissolve in 100% DMSO.
AcetazolamideSigma-AldrichA6011Positive Control Inhibitor. Dissolve in 100% DMSO.
p-Nitrophenyl Acetate (p-NPA)Sigma-AldrichN8130Substrate. Dissolve in acetonitrile or DMSO.[3]
Tris-HCl Buffer (pH 7.5)Fisher ScientificBP152Assay Buffer.
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Vehicle for compounds and substrate.
AcetonitrileSigma-Aldrich34851Alternative solvent for p-NPA.
96-well Clear, Flat-Bottom PlatesCorning3596For absorbance measurements.
Microplate SpectrophotometerMolecular DevicesSpectraMax M5Capable of kinetic reads at 405 nm.

Step-by-Step Experimental Protocols

Reagent Preparation

Expert Insight: Consistency in reagent preparation is paramount for assay reproducibility. Prepare stock solutions in sufficient quantities for the entire experiment to avoid batch-to-batch variability. Always bring buffers to room temperature before use as enzyme activity is temperature-dependent.[13][14]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • hCA II Enzyme Stock (1 mg/mL): Reconstitute lyophilized enzyme in cold Assay Buffer. Aliquot into single-use vials and store at -80°C.

  • hCA II Working Solution (2X concentration): On the day of the assay, dilute the enzyme stock to the final 2X concentration (e.g., 2 µg/mL for a final of 1 µg/mL) in Assay Buffer. Keep on ice.

  • p-NPA Substrate Stock (30 mM): Dissolve p-NPA in 100% acetonitrile or DMSO. Store at -20°C, protected from light.[3]

  • p-NPA Working Solution (2X concentration): Dilute the p-NPA stock to the final 2X concentration (e.g., 0.6 mM for a final of 0.3 mM) in Assay Buffer immediately before use.

  • Compound Stock Solutions (10 mM): Dissolve this compound and Acetazolamide (positive control) in 100% DMSO.

  • Compound Serial Dilutions (4X): Perform a serial dilution of the 10 mM stock solutions in 100% DMSO to create a concentration gradient (e.g., 10 points, 1:3 dilution). This will be the 400X plate. Then, dilute this plate 1:100 into Assay Buffer to create the 4X final concentration plate.

Protocol for IC50 Determination

Trustworthiness Check: This protocol includes multiple controls to ensure the validity of the results. The 'No Enzyme' control accounts for background substrate hydrolysis, while the 'Vehicle Control' (0% inhibition) and 'Max Inhibition' (high concentration of a known inhibitor) define the dynamic range of the assay.

  • Plate Layout: Design a 96-well plate map including all controls and test concentrations in duplicate or triplicate.

    • Blanks (No Enzyme): 50 µL Assay Buffer + 50 µL p-NPA Working Solution.

    • Vehicle Control (100% Activity): 25 µL Assay Buffer with DMSO + 25 µL hCA II Working Solution + 50 µL p-NPA Working Solution.

    • Positive Control: 25 µL Acetazolamide dilutions (4X) + 25 µL hCA II Working Solution + 50 µL p-NPA Working Solution.

    • Test Compound: 25 µL this compound dilutions (4X) + 25 µL hCA II Working Solution + 50 µL p-NPA Working Solution.

  • Assay Execution: a. Add 25 µL of the appropriate 4X compound dilutions or control buffer to the wells of a clear, flat-bottom 96-well plate. b. Add 25 µL of the 2X hCA II Working Solution to all wells except the 'Blanks'. c. Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme. d. Pre-read the plate at 405 nm to establish a baseline. e. Initiate the reaction by adding 50 µL of the 2X p-NPA Working Solution to all wells. f. Immediately place the plate in a microplate reader pre-set to 25°C. g. Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

G A 1. Add 25µL of 4X Inhibitor (or DMSO control) to plate B 2. Add 25µL of 2X hCA II Enzyme Solution A->B C 3. Incubate 15 min at RT (Pre-incubation) B->C D 4. Initiate reaction with 50µL of 2X p-NPA Substrate Solution C->D E 5. Read Absorbance at 405 nm (Kinetic Mode, 10-15 min) D->E

Data Analysis and Interpretation

Calculating Reaction Rates (V)

The primary data output is a kinetic read of absorbance over time. The initial linear portion of this curve represents the initial velocity (V₀) of the reaction.

  • For each well, plot Absorbance (405 nm) vs. Time (minutes).

  • Determine the slope of the linear phase for each reaction. This slope (milli-Absorbance Units/min) is the reaction rate (V).

  • Subtract the average rate of the 'Blank' (no enzyme) wells from all other wells to correct for non-enzymatic substrate hydrolysis.

Calculating Percent Inhibition

Use the corrected rates from the vehicle control (V₀, 0% inhibition) and sample wells (Vi) to calculate the percent inhibition for each inhibitor concentration.

% Inhibition = (1 - (Vi / V₀)) * 100

Determining the IC50 Value

The IC50 is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[11]

  • Plot Percent Inhibition vs. the log of the inhibitor concentration.

  • Fit the data using a non-linear regression model (four-parameter logistic equation) to generate a sigmoidal dose-response curve.[15]

  • The IC50 value is derived from the inflection point of this curve.[11]

Expected Data Presentation:

CompoundConcentration (µM)Avg. Rate (mAU/min)% Inhibition
Vehicle025.40
5,6-DCP-3-SA0.0122.113.0
5,6-DCP-3-SA0.115.837.8
5,6-DCP-3-SA18.267.7
5,6-DCP-3-SA102.191.7
IC50 (µM) [Calculated Value]

Note: 5,6-DCP-3-SA = this compound. Data is illustrative.

Advanced Protocols: Mechanism of Action (MoA) Studies

Expert Insight: The IC50 value is dependent on assay conditions, particularly substrate concentration.[12][16] To determine the true binding affinity of the inhibitor (Ki), which is a constant, and to understand its mechanism (e.g., competitive, non-competitive), further kinetic studies are required.[11]

This is typically done by generating multiple IC50 curves at different fixed concentrations of the substrate (p-NPA).

  • For a competitive inhibitor: The apparent IC50 value will increase as the substrate concentration increases.[17] This is because the inhibitor and substrate are competing for the same active site.

  • For a non-competitive inhibitor: The IC50 value will remain unchanged regardless of substrate concentration.

  • For an uncompetitive inhibitor: The IC50 value will decrease as substrate concentration increases.[17]

The Ki can then be calculated from the IC50 values using the Cheng-Prusoff equation, which varies depending on the inhibition mechanism.[11][12]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Enzyme Activity Degraded enzyme, suboptimal pH/temperature, incorrect substrate concentration.[14]Verify enzyme storage and handling. Prepare fresh aliquots. Optimize assay pH and temperature. Perform a substrate titration to find the optimal concentration (typically near the Km).[14]
High Background Signal Spontaneous hydrolysis of p-NPA. Contaminated buffer.Ensure p-NPA stock is fresh and protected from light. Prepare fresh Assay Buffer. Always subtract the 'no enzyme' blank reading.
Inconsistent Readings Pipetting errors, air bubbles, improperly mixed reagents.[13]Use calibrated pipettes. Pipette carefully to avoid bubbles. Ensure all solutions are homogenous before dispensing.[13]
Compound Precipitation Poor solubility of the test compound at assay concentrations.Visually inspect wells for precipitation. Reduce the final DMSO concentration if possible (typically ≤1%). If insolubility persists, the compound may not be suitable for this aqueous assay.
No Inhibition Observed Compound is inactive, degraded, or incorrect concentration used.Verify compound identity and purity. Confirm stock concentration and dilution calculations. Always run a known potent inhibitor (Acetazolamide) as a positive control.

Conclusion

This application note provides a comprehensive and robust framework for developing an enzyme inhibition assay for carbonic anhydrase using this compound as a model compound. By adhering to the principles of sound experimental design, including appropriate controls and kinetic analysis, researchers can generate high-quality, reliable data for inhibitor screening and characterization. The detailed protocols and troubleshooting guide serve as a practical resource for drug discovery professionals aiming to identify novel modulators of this important enzyme class.

References

  • edX. (n.d.). IC50 Determination.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Ali, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • Pharmacy 180. (n.d.). Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology. Retrieved from [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • Anderson, J., et al. (1998). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education. Retrieved from [Link]

  • Johnson, K. (2021). Steady-state enzyme kinetics. The Biochemist. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Guggenberger, B., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts. Retrieved from [Link]

  • Demir, N., et al. (2005). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. Retrieved from [Link]

  • ResearchGate. (2023). How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes?. Retrieved from [Link]

  • YouTube. (2025). Carbonic Anhydrase Esterase Activity Assay. Retrieved from [Link]

  • A. T., & T. P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Retrieved from [Link]

  • ResearchGate. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement?. Retrieved from [Link]

  • Maren, T. H. (1976). Use of Inhibitors in Physiological Studies of Carbonic Anhydrase. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

  • Geers, C., & Gros, G. (1984). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Journal of Physiology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • PubChem. (n.d.). Ratio of acetazolamide Ki to compound Ki for human transmembrane carbonic anhydrase 9 by stopped flow CO2 hydration assay. Retrieved from [Link]

  • LITFL. (2020). Pharm 101: Acetazolamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Replacing sulfa drugs with novel DHPS inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (1998). Sulfonamide Resistance in Streptococcus pyogenes Is Associated with Differences in the Amino Acid Sequence of Its Chromosomal Dihydropteroate Synthase. Retrieved from [Link]

  • bioRxiv. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. Retrieved from [Link]

Sources

Accelerated Lead Optimization: Microwave-Assisted Synthesis of 5,6-Dichloropyridine-3-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5,6-dichloropyridine-3-sulfonamide scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore for Carbonic Anhydrase (CA) inhibitors, anticancer agents, and diuretics. Conventional thermal synthesis of these derivatives often suffers from long reaction times (12–24 hours), incomplete conversions, and difficult regioselectivity profiles.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to minutes while enhancing yield and purity.[1] By leveraging the specific dielectric heating effects of microwave irradiation, researchers can achieve highly regioselective Nucleophilic Aromatic Substitution (


) at the C-6 position, enabling rapid library generation for Structure-Activity Relationship (SAR) studies.

Part 1: The Chemical Logic & Regioselectivity

To successfully synthesize these derivatives, one must understand the electronic environment of the pyridine ring.[2] The this compound core presents two electrophilic sites (C-5 and C-6), but they are not equally reactive.

Mechanistic Insight: Why C-6?

The regioselectivity is governed by the electronic effects of the ring nitrogen and the sulfonamide group:

  • The Pyridine Nitrogen (Position 1): Withdraws electron density, activating the ortho (C-2, C-6) and para (C-4) positions.

  • The Sulfonamide Group (Position 3): A strong electron-withdrawing group (EWG) that further depletes electron density from the ring.

  • The Outcome:

    • C-6 Position: It is adjacent (ortho) to the ring nitrogen and para to the sulfonamide group. This "double activation" makes the C-6 chlorine highly susceptible to

      
      .
      
    • C-5 Position: It is meta to the nitrogen and meta to the sulfonamide. It remains relatively unreactive under standard conditions, preserving the chlorine at this position for potential future cross-coupling (e.g., Suzuki-Miyaura).

Visualization: Reaction Pathway & Selectivity

ReactionPathway cluster_selectivity Regioselectivity Logic SM 5,6-Dichloropyridine- 3-sulfonyl chloride Inter Intermediate: 5,6-Dichloropyridine- 3-sulfonamide SM->Inter Step 1: Amidation (R-NH2, MW 80°C) Prod Final Derivative: 6-Substituted-5-chloro- pyridine-3-sulfonamide Inter->Prod Step 2: Regioselective SNAr (Nu-, MW 120-150°C) C-6 Displacement Only Text C-6: Activated (Ortho to N) C-5: Deactivated (Meta to N) Inter->Text

Figure 1: The synthetic pathway highlighting the regioselective displacement of the C-6 chlorine atom.

Part 2: Equipment & Setup

Required Hardware
  • Microwave Reactor: Single-mode or multi-mode reactor (e.g., Biotage Initiator+, CEM Discover, or Anton Paar Monowave).

  • Vessels: 2–5 mL borosilicate glass vials with crimp caps and PTFE/silicone septa. Do not use standard glassware.

  • Stirring: Magnetic stir bars (cross-shaped or oval) are essential for uniform heat distribution.

Safety Precaution: Pressure Management

Microwave heating of volatile solvents (Acetonitrile, MeOH) in sealed vessels generates significant pressure.

  • Limit: Ensure the reaction temperature does not generate pressure exceeding the vessel rating (typically 20–30 bar).

  • Fill Volume: Never fill vessels >75% capacity to leave headspace for expansion.

Part 3: Detailed Protocols

Protocol A: Synthesis of the Core Sulfonamide (Amidation)

Target: Conversion of sulfonyl chloride to sulfonamide.

Rationale: Sulfonyl chlorides are unstable. Microwave irradiation allows for rapid coupling with amines before hydrolysis can occur.

  • Reagents:

    • 5,6-dichloropyridine-3-sulfonyl chloride (1.0 equiv)

    • Amine (R-NH₂) (1.1 equiv)

    • Base: Pyridine (2.0 equiv) or DIPEA (2.0 equiv)

    • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN). Note: DCM absorbs MW energy poorly; use ACN for better heating efficiency.

  • Procedure:

    • Dissolve the sulfonyl chloride in ACN (0.2 M concentration) in a MW vial.

    • Add the base, followed by the amine. Cap the vial immediately.

    • MW Settings:

      • Temp: 80 °C

      • Time: 5–10 minutes

      • Absorption: Normal

    • Work-up: Dilute with EtOAc, wash with 1N HCl (to remove pyridine/DIPEA), dry over MgSO₄, and concentrate.

  • Expected Yield: >90%

Protocol B: Library Generation via (C-6 Displacement)

Target: Introduction of diversity at the C-6 position.

Rationale: This step requires overcoming the activation energy of the aromatic ring. MW heating provides the necessary energy to displace the C-6 chlorine with amines, alkoxides, or thiols.

  • Reagents:

    • This compound (Intermediate from Protocol A) (1.0 equiv)

    • Nucleophile (Amine, Alcohol+Base, Thiol) (1.2 – 2.0 equiv)

    • Base:

      
       (2.0 equiv) or TEA (for amine nucleophiles)
      
    • Solvent: Ethanol (EtOH), Isopropanol (IPA), or DMF.

  • Procedure:

    • Suspend the sulfonamide and base in the chosen solvent (0.5 M) in a 2–5 mL MW vial.

    • Add the nucleophile.

    • MW Settings:

      • Temp: 120 °C – 150 °C (Start at 120 °C; increase if conversion is low).

      • Time: 10 – 20 minutes.

      • Pre-stirring: 30 seconds.

    • Work-up:

      • For EtOH/IPA: Cool to RT. The product often precipitates. Filter and wash with cold EtOH.

      • For DMF: Pour into ice water. Filter the precipitate or extract with EtOAc.

  • Expected Yield: 75–95%

Part 4: Optimization & Troubleshooting

Decision Tree for Solvent Selection

Solvent choice is critical in MW synthesis due to the Loss Tangent (


) , which determines how efficiently a solvent absorbs microwave energy.

SolventLogic Start Select Solvent for SNAr Polar Is the Nucleophile Water Soluble? Start->Polar Water Use Water/EtOH (1:1) High Absorber Polar->Water Yes Organic Is High Temp (>150°C) Required? Polar->Organic No HighTemp Use DMF or NMP (High BP, Good Absorber) Organic->HighTemp Yes LowTemp Use EtOH or ACN (Easy Work-up) Organic->LowTemp No

Figure 2: Solvent selection guide based on nucleophile solubility and temperature requirements.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Temperature too low for ring activation.Increase Temp to 160°C; switch solvent to DMF/NMP.
C-5 Displacement Reaction too energetic (loss of regioselectivity).Decrease Temp to 100°C; Reduce reaction time.
Vessel Failure Excessive pressure from volatile solvent.Switch from MeOH/ACN to DMF/Water; Reduce fill volume.
Product Hydrolysis Wet solvent reacting with sulfonyl chloride.Use anhydrous ACN; Dry glassware; Add drying agent (molecular sieves).

Part 5: References

  • De Luca, L., & Giacomelli, G. (2008).[3][4] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[4][5][6][7] The Journal of Organic Chemistry, 73(10), 3967–3969.[3]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[8] Nature Reviews Drug Discovery, 7, 168–181.[8]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. BenchChem Technical Guides.

  • Porcheddu, A., & De Luca, L. (2014).[9] Microwave-assisted synthesis of sulfonamides. IRIS Università di Sassari.

Sources

designing cellular assays for 5,6-Dichloropyridine-3-sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for Cellular Assay Development

Topic: A Strategic Guide to Designing Cellular Assays for 5,6-Dichloropyridine-3-sulfonamide Derivatives

Introduction: Unlocking the Potential of a Privileged Scaffold

The sulfonamide moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically approved drugs.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The core mechanism often involves the inhibition of key enzymes, a classic example being the targeting of carbonic anhydrases in cancer and glaucoma therapy.[2] The this compound scaffold represents a modern iteration of this classic pharmacophore, offering new vectors for chemical exploration. The dichlorinated pyridine ring, in particular, suggests potential interactions with targets such as protein kinases, which are frequently implicated in oncogenesis.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive, tiered strategy for the cellular characterization of novel this compound derivatives. Moving beyond simple protocols, we delve into the causality behind experimental design, empowering researchers to build a robust data package that elucidates a compound's mechanism of action. Our approach is designed as a self-validating cascade, starting with broad phenotypic screens and progressively narrowing the focus to specific molecular targets.

Section 1: The Strategic Foundation - Hypothesis-Driven Assay Selection

Before embarking on extensive screening, it is crucial to formulate a target hypothesis based on the chemical structure of the derivatives. This informed approach focuses resources and streamlines the path to mechanistic understanding. The sulfonamide group is a strong predictor of carbonic anhydrase (CA) inhibition, while the heterocyclic pyridine core is common in kinase inhibitors.

This leads to two primary, non-exclusive hypotheses for the biological activity of this compound derivatives:

  • Enzyme Inhibition: Primarily targeting carbonic anhydrases (CAs), especially tumor-associated isoforms like CA IX and CA XII.[4]

  • Signal Transduction Modulation: Potentially inhibiting protein kinases within critical cell signaling pathways, such as the RAS-RAF-MEK pathway.[3]

The following workflow is designed to systematically test these hypotheses.

G cluster_0 Tier 1: Phenotypic Screening cluster_2 Tier 3: Target Validation pheno_screen Cell Viability & Cytotoxicity Assays apoptosis Apoptosis Assays (e.g., Caspase Activity) pheno_screen->apoptosis If Active cell_cycle Cell Cycle Analysis pheno_screen->cell_cycle If Active target_id Target-Specific Assays apoptosis->target_id Confirm Mechanism cell_cycle->target_id Confirm Mechanism engagement Target Engagement (e.g., CETSA) target_id->engagement Confirm Direct Binding

Figure 1: A tiered assay cascade for compound characterization.

Section 2: Tier 1 - Primary Screening: Does the Compound Elicit a Cellular Response?

The initial goal is to determine if the derivatives have any effect on cell health or proliferation. Cell viability assays are fundamental tools for this purpose, providing a quantitative measure of overall cellular health in response to treatment.[5][6] These assays typically measure metabolic activity, which serves as a proxy for the number of living cells.[6]

Protocol 1: High-Throughput Cell Viability Screening via Resazurin Reduction Assay

This protocol is optimized for screening a library of compounds to determine their half-maximal inhibitory concentration (IC50). The resazurin (alamarBlue) assay is a quick, cost-effective, and sensitive method for examining cell viability.[5]

Causality: Healthy, metabolically active cells continuously reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. A decrease in fluorescent signal upon compound treatment indicates a reduction in metabolic activity, which can be due to either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).[6][7]

Materials:

  • Selected cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)[8][9]

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)[9]

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • This compound derivatives dissolved in DMSO

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Positive control (e.g., Doxorubicin or Staurosporine)

  • Vehicle control (DMSO)

  • Sterile 96-well flat-bottom tissue culture plates

  • Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension in a complete medium to a pre-optimized density (e.g., 5,000-10,000 cells/well).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of each derivative in a complete medium. A common starting range is from 100 µM down to 1 nM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Prepare positive control (e.g., Doxorubicin) and vehicle control (medium with the same final DMSO concentration) plates.

    • Carefully remove the medium from the cells and add 100 µL of the compound dilutions, positive control, or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C, 5% CO2. This duration allows for multiple cell doubling times, capturing effects on proliferation.

  • Resazurin Addition and Measurement:

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence on a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium only).

    • Normalize the data: % Viability = (Fluorescence_Sample / Fluorescence_Vehicle_Control) * 100.

    • Plot the % Viability against the log of the compound concentration and fit a dose-response curve (sigmoidal, 4PL) to calculate the IC50 value for each derivative.

Data Presentation:

Compound IDTarget Cell LineIC50 (µM)
Derivative 1MCF-75.2
Derivative 2MCF-712.8
Derivative 3MCF-7> 100
DoxorubicinMCF-70.8

Section 3: Tier 2 - Mechanistic Elucidation: How Are the Compounds Affecting the Cells?

A reduction in viability can be due to cell death or a halt in proliferation.[10] Distinguishing between these outcomes is a critical step in understanding the compound's mechanism. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[11][12]

Protocol 2: Apoptosis Induction via Caspase-3/7 Activity Assay

This protocol measures the activity of effector caspases 3 and 7, which are key executioners in the apoptotic pathway.[13] Luminescence-based assays like Caspase-Glo® 3/7 are highly sensitive and suitable for a 96-well plate format.[14]

Causality: Caspases are a family of proteases that, when activated, orchestrate the disassembly of the cell.[13] The assay provides a luminogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7. This cleavage releases a substrate for luciferase, generating a light signal that is proportional to the amount of active caspase-3/7.[14]

Materials:

  • Cells and compounds as in Protocol 1

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • White-walled, clear-bottom 96-well plates (for luminescence)

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed and treat cells in a white-walled 96-well plate as described in Protocol 1. It is advisable to use concentrations around the IC50 and 10x IC50 determined previously.

    • A shorter incubation time (e.g., 12, 24, or 48 hours) is often used to capture the peak of apoptotic activity.

  • Assay Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Lysis and Signal Generation:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

    • Mix gently by orbital shaking for 1 minute.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Normalize the data by calculating the fold-change in luminescence relative to the vehicle-treated control cells. A significant increase indicates the induction of apoptosis.

G cluster_pathway Apoptotic Pathway Compound Sulfonamide Derivative Target Cellular Target (e.g., Kinase, CA IX) Compound->Target Inhibit Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Target->Initiator_Caspases Signal Effector_Caspases Effector Caspases (Caspase-3, -7) Initiator_Caspases->Effector_Caspases Activate Apoptosis Apoptosis (Cell Death) Effector_Caspases->Apoptosis Assay Caspase-Glo® Assay (DEVD Substrate) Effector_Caspases->Assay Cleaves

Figure 2: Simplified schematic of the apoptotic cascade and the Caspase-3/7 assay's point of measurement.

Section 4: Tier 3 - Target Validation: Is the Compound Hitting the Hypothesized Target?

After establishing a cellular phenotype (e.g., apoptosis), the next critical step is to validate that the compound directly interacts with its intended molecular target within the complex environment of the cell.[15] This confirms the mechanism of action and distinguishes on-target effects from non-specific toxicity.[16]

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to assess target engagement in intact cells or cell lysates without requiring any modification to the compound or the protein.[17]

Causality: The principle of CETSA is that a protein becomes more resistant to thermal denaturation when it is bound by a ligand (the drug).[17] By heating cells or lysates to various temperatures, one can create a "melting curve" for the target protein. In the presence of a binding compound, this curve shifts to higher temperatures, indicating stabilization and thus, target engagement.[17][18]

Materials:

  • Cells and compounds

  • PBS supplemented with protease inhibitors

  • Liquid nitrogen and a 37°C water bath

  • PCR tubes and a thermal cycler

  • Microcentrifuge

  • SDS-PAGE and Western Blotting reagents

  • Primary antibody specific to the hypothesized target (e.g., anti-Carbonic Anhydrase IX or anti-BRAF)

  • HRP-conjugated secondary antibody and chemiluminescent substrate

Step-by-Step Methodology (Lysate Format):

  • Cell Culture and Lysate Preparation:

    • Culture a large batch of cells (e.g., 2-3 T175 flasks) to ~80-90% confluency.

    • Harvest the cells, wash with PBS, and resuspend the cell pellet in ice-cold PBS with protease inhibitors.

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen for 1 min, 37°C water bath for 1 min).

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove cell debris. Collect the supernatant.

  • Compound Treatment:

    • Divide the lysate into two main pools: one for vehicle (DMSO) treatment and one for compound treatment (e.g., at 10x IC50).

    • Incubate the pools at room temperature for 30 minutes.

  • Thermal Challenge:

    • Aliquot the vehicle- and compound-treated lysates into separate PCR tubes for each temperature point.

    • Use a thermal cycler to heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Include an unheated control (RT).

  • Separation of Soluble and Aggregated Protein:

    • After heating, immediately centrifuge the tubes at high speed (20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Analysis by Western Blot:

    • Denature the supernatant samples by adding Laemmli buffer and boiling.

    • Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the primary antibody for the target of interest, followed by the HRP-secondary antibody.

    • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Plot the relative band intensity (normalized to the unheated control) against the temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample confirms thermal stabilization and therefore, target engagement.

Section 5: Assay Validation and Best Practices

For any assay to be trustworthy, it must be properly validated.[19][20] Key considerations include:

  • Controls: Always include positive, negative, and vehicle controls to ensure the assay is performing as expected.

  • Reproducibility: Experiments should be repeated (typically n=3 or more) to ensure the results are consistent.

  • Z'-Factor: For high-throughput screens, calculate the Z'-factor to assess the quality and robustness of the assay. A Z' > 0.5 is considered excellent.[21]

  • Orthogonal Assays: Whenever possible, confirm key findings using a different, independent assay method. For example, if CETSA shows engagement with CA IX, an in-cell enzymatic activity assay could be used as an orthogonal validation.[8]

By following this structured, multi-tiered approach, researchers can efficiently move from a large library of novel this compound derivatives to a select few with a well-characterized cellular mechanism of action, paving the way for further preclinical development.

References

  • Bibi, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 48(4), 3747-3760. Available at: [Link]

  • van Tonder, A., et al. (2022). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2481, 157-172. Available at: [Link]

  • Mocanu, A., et al. (2020). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 10(1), 1035. Available at: [Link]

  • Dispendix. (2024). Essential Considerations for Successful Assay Development. Available at: [Link]

  • BMG Labtech. (2023). Apoptosis – what assay should I use? Available at: [Link]

  • Sadeghi-Aliabadi, H., et al. (2010). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 8(3), 153-158. Available at: [Link]

  • Scott, D. E., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 65(15), 10213-10242. Available at: [Link]

  • Selvita. (2023). A Practical Guide to Target Engagement Assays. Available at: [Link]

  • Parkkila, S., et al. (2000). Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. Proceedings of the National Academy of Sciences, 97(5), 2220-2224. Available at: [Link]

  • Li, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters, 7(3), 321-325. Available at: [Link]

  • Sant, G. D., et al. (2020). Best practices for the development and fit-for-purpose validation of biomarker methods: a conference report. Bioanalysis, 12(1), 47-60. Available at: [Link]

  • Ghorab, M. M., et al. (2019). Sulfonamide derivatives as multi-target agents for complex diseases. European Journal of Medicinal Chemistry, 176, 158-168. Available at: [Link]

  • Mushtaq, Y., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 14(45), 32903-32918. Available at: [Link]

  • Luchinat, C., et al. (2020). Intracellular Binding/Unbinding Kinetics of Approved Drugs to Carbonic Anhydrase II Observed by in-Cell NMR. Journal of the American Chemical Society, 142(40), 16947-16951. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Available at: [Link]

  • Schönthal, A. H. (2018). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 1787, 1-16. Available at: [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. Available at: [Link]

  • Wang, A. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators, 27(2). Available at: [Link]

  • Biocompare. (2021). Choosing an Apoptosis Detection Assay. Available at: [Link]

  • Almqvist, H., et al. (2016). CETSA-based target engagement of taxanes in cells. Oncotarget, 7(13), 15305-15315. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 27(19), 6296. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2022). Efficient synthesis of new azo-sulfonamide derivatives and investigation of their molecular docking and cytotoxicity results. Arabian Journal of Chemistry, 15(1), 103504. Available at: [Link]

  • Burris, H. A., et al. (2015). Application of a Drug-Induced Apoptosis Assay to Identify Treatment Strategies in Recurrent or Metastatic Breast Cancer. PLoS ONE, 10(5), e0126131. Available at: [Link]

  • Baines, K. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review. Available at: [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B, 7(1), 99-120. Available at: [Link]

  • Westrøm, S., et al. (2023). Radiobiological investigations of a [212Pb]Pb-carbonic anhydrase IX-targeting small-molecule ligand in renal cell carcinoma and colorectal cancer models. Acta Oncologica, 62(12), 1735-1744. Available at: [Link]

  • Cravatt, B. F., & Patricelli, M. P. (2014). Determining target engagement in living systems. Nature Chemical Biology, 10(8), 600-604. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2185250. Available at: [Link]

  • Ali, A. A., et al. (2023). Novel Sulfonamide−Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(15), 13917-13932. Available at: [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B, 7(1), 99-120. Available at: [Link]

  • Al-Masoudi, N. A. (2015). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Advanced Pharmacy, 1(1), 1-15. Available at: [Link]

  • MES's College of Pharmacy, Sonai. (n.d.). SULPHONAMIDES. Available at: [Link]

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5,6-Dichloropyridine-3-sulfonamide in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5,6-Dichloropyridine-3-sulfonamide in Fragment-Based Drug Discovery

Abstract

This guide details the operational workflow for utilizing This compound (Fragment ID: 56-DCP) as a seed scaffold in Fragment-Based Drug Discovery (FBDD). While sulfonamides are classic zinc-binding pharmacophores, the 5,6-dichloropyridine core offers unique advantages: distinct vectors for chemical elaboration via Nucleophilic Aromatic Substitution (SNAr) and specific halogen-bonding capabilities. This protocol covers biophysical screening (SPR), structural validation (X-ray crystallography), and hit-to-lead evolution strategies targeting metalloenzymes such as Carbonic Anhydrases (CA) and matrix metalloproteinases (MMPs).

Chemical Profile & Library Design

The this compound scaffold is a "Rule of Three" (Ro3) compliant fragment. Its value lies in its amphipathic nature : the polar sulfonamide "warhead" anchors the molecule, while the lipophilic dichloropyridine core engages hydrophobic sub-pockets, often improving ligand efficiency (LE) over simple benzene sulfonamides.

Table 1: Physicochemical Profile of this compound

PropertyValueFBDD Significance
Molecular Weight ~227.07 DaIdeal for growth; leaves ~270 Da "headroom" for optimization.
cLogP ~1.6 - 1.9Sufficient lipophilicity for membrane permeability; soluble in DMSO.
H-Bond Donors 2 (Sulfonamide NH₂)Critical for H-bond network or metal coordination.
H-Bond Acceptors 3 (Pyridine N, Sulfonyl O)Pyridine N often engages backbone NH or water networks.
PSA ~68 ŲGood polarity balance.
Reactivity High (C6-Cl)Critical Feature: The C6 chlorine is activated for SNAr displacement.

Primary Screening Protocol: Surface Plasmon Resonance (SPR)

Objective: Identify binding affinity (


) and residence time using a "Clean Screen" approach to mitigate aggregation artifacts common with halogenated fragments.
Experimental Setup
  • Instrument: Biacore 8K or chemically equivalent high-throughput SPR system.

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, pH 7.4) + 3% DMSO .

Step-by-Step Protocol
  • Solubility Determination (Pre-Screen):

    • Context: Dichloropyridines can precipitate at high concentrations in aqueous buffer.

    • Method: Prepare a 200 mM stock in 100% DMSO. Dilute to 1 mM in Running Buffer. Measure turbidity via nephelometry. If <50 NTU, proceed.

  • Immobilization:

    • Target a low surface density (

      
       RU) to prevent avidity effects and secondary binding.
      
    • Reference Channel: Use an unmodified flow cell or a flow cell with a null protein (e.g., BSA) to subtract non-specific binding (NSB).

  • Solvent Correction:

    • Generate a DMSO calibration curve (2.5% to 3.8%) to correct for bulk refractive index shifts. This is mandatory for fragments where the signal is low (5–15 RU).

  • Injection Cycle:

    • Flow Rate: High flow (50 µL/min) to minimize mass transport limitations.

    • Contact Time: 60 seconds association, 120 seconds dissociation.

    • Concentration Series: 2-fold dilution series starting at 500 µM (or solubility limit).

  • Data Analysis:

    • Fit data to a 1:1 Langmuir binding model.

    • Quality Control: Reject sensorgrams with "square wave" shapes (indicating aggregation) or those exceeding theoretical

      
      .
      

Structural Validation: X-ray Crystallography Soaking

Objective: obtain an atomic-resolution structure of the fragment bound to the target (e.g., Carbonic Anhydrase II as a surrogate or CA-IX).

Soaking Protocol
  • Crystal System: Grow apo-crystals of the target protein using hanging drop vapor diffusion.

  • Soak Preparation:

    • Dissolve 5,6-DCP in 100% DMSO to 100 mM.

    • Add fragment stock to the crystallization drop to a final concentration of 10–20 mM .

    • Crucial Step: Ensure the final DMSO concentration in the drop does not dissolve the crystal (typically <10% DMSO is tolerated).

  • Incubation: Soak for 2–24 hours. Monitor crystal integrity visually.

  • Cryoprotection & Data Collection:

    • Flash-cool crystals in liquid nitrogen using a cryoprotectant containing the fragment (to prevent "washout" during transfer).

    • Collect data at a synchrotron source (resolution < 2.0 Å is preferred for unambiguous fragment orientation).

  • Refinement:

    • Look for

      
       difference density in the active site.
      
    • Validation: The sulfonamide nitrogen should coordinate the Zinc ion (distance ~2.0 Å) in metalloenzymes.

Hit-to-Lead Evolution Strategy

This section describes how to chemically evolve the 5,6-DCP fragment. The C6-Chlorine is the primary "growth vector" due to the electron-withdrawing nature of the pyridine nitrogen and the sulfonamide group, which activates the C6 position for nucleophilic attack.

Visualizing the Pathway

FBDD_Pathway cluster_chem Evolution Vectors Fragment This compound (The Seed) Screening Biophysical Screening (SPR / NMR) Fragment->Screening Clean Screen Structure X-ray Crystallography (Binding Mode Defined) Screening->Structure Validated Hit Chemistry Chemical Evolution (S_NAr at C6) Structure->Chemistry Vector Identification Vector2 Vector 2: C6-Chlorine (S_NAr with Amines) Structure->Vector2 Lead Lead Compound (High Affinity / Selectivity) Chemistry->Lead Iterative Optimization Vector1 Vector 1: Sulfonamide (Zinc Anchor - Do Not Modify) Vector3 Vector 3: C5-Chlorine (Suzuki Coupling / Halogen Bond)

Figure 1: Strategic workflow for evolving the this compound fragment. The C6-position is prioritized for rapid library expansion.

Synthetic Protocols for Evolution

Reaction A: SNAr Displacement at C6 (Fragment Growing)

  • Rationale: The C6 position is highly electrophilic. Displacing the chlorine with chiral amines allows the fragment to "reach" into adjacent solvent channels or specificity pockets.

  • Protocol:

    • Dissolve this compound (1 eq) in dry DMF or DMSO.

    • Add Primary/Secondary Amine (1.2 eq) and DIPEA (2 eq).

    • Heat to 80–100°C for 4–12 hours.

    • Note: The C5-chlorine usually remains intact due to steric shielding and lower electrophilicity, allowing for regioselective substitution.

Reaction B: Suzuki-Miyaura Coupling at C5 (Fragment Merging)

  • Rationale: If the C6 position is optimized, the C5 chlorine can be used to couple aryl groups to engage hydrophobic patches deeper in the active site.

  • Protocol: Requires palladium catalysis (e.g., Pd(dppf)Cl₂) and boronic acids. This is typically Step 2, after the C6 position has been derivatized.

Case Study: Targeting Carbonic Anhydrase IX (CA-IX)

Context: CA-IX is a hypoxia-induced target in solid tumors. Binding Mode:

  • Anchor: The sulfonamide (

    
    ) binds the Zn(II) ion in the active site.
    
  • Selectivity Filter: The pyridine ring sits in the hydrophobic wall.

  • Optimization: Replacing the C6-Cl with a bulky tail (e.g., 4-fluorobenzyl amine) exploits the "tail approach," extending the molecule out of the active site to interact with the isoform-specific residues near the rim.

Data Summary (Hypothetical Evolution):

Compound StageStructure Description

(SPR)
LE (Ligand Efficiency)
Fragment Hit This compound850 nM0.52
Gen 1 Analog 6-(benzylamino)-5-chloropyridine-3-sulfonamide45 nM0.41
Lead 6-((4-fluorobenzyl)amino)-5-chloropyridine-3-sulfonamide8 nM0.38

References

  • Fragment-Based Drug Discovery (General Principles): Erlanson, D. A., et al. "Fragment-to-Lead Medicinal Chemistry Publications in 2020." Journal of Medicinal Chemistry, 2022.[1] [Link]

  • Sulfonamide Binding Modes (Carbonic Anhydrase): Supuran, C. T. "Carbonic anhydrase inhibitors."[2] Nature Reviews Drug Discovery, 2008. [Link]

  • Pyridine Sulfonamide Synthesis & Activity: Slawinski, J., et al. "Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII."[2][3][4][5] European Journal of Medicinal Chemistry, 2013. [Link]

  • Biophysical Screening (SPR Clean Screen): Giannetti, A. M. "From experimental design to validated hits: a comprehensive SPR fragment screening workflow." Methods in Enzymology, 2011. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Yield Optimization for 5,6-Dichloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Analysis

The synthesis of 5,6-Dichloropyridine-3-sulfonamide (CAS: 622339-80-4) presents a specific challenge: the electron-deficient nature of the dichloropyridine ring makes direct electrophilic aromatic substitution (chlorosulfonation) difficult and low-yielding.

The Recommended Pathway: We advise utilizing a Sandmeyer-type reaction starting from 5,6-dichloro-3-aminopyridine . This route avoids the harsh conditions of direct sulfonation and offers superior regioselectivity.

Key Optimization Insight: Traditional methods use gaseous


 and acetic acid, often resulting in variable yields (40-60%) due to the instability of the diazonium intermediate and difficult stoichiometry control.
Our optimized protocol utilizes DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))  as a solid 

surrogate. This modification, combined with anhydrous amination, has demonstrated yield improvements to >80% in similar heterocyclic systems by minimizing hydrolysis side-reactions.

Optimized Synthesis Protocol (The "Golden Route")

Phase A: Diazotization & Chlorosulfonylation

Objective: Convert 5,6-dichloro-3-aminopyridine to 5,6-dichloropyridine-3-sulfonyl chloride.

Reagents:

  • Precursor: 5,6-dichloro-3-aminopyridine (1.0 equiv)

  • Reagent: Sodium Nitrite (

    
    ) (1.2 equiv)
    
  • Acid:

    
     (conc.) or Tetrafluoroboric acid (
    
    
    
    ) for stability
  • 
     Source: DABSO (0.6 equiv) or 
    
    
    
    gas (saturated)
  • Catalyst:

    
     or 
    
    
    
    (10-20 mol%)

Step-by-Step Workflow:

  • Diazotization: Dissolve the amine in

    
     (aq) at 0°C. Add 
    
    
    
    dropwise, maintaining internal temperature <5°C . Critical: The pyridine diazonium salt is thermally unstable; do not exceed 5°C.
  • Activation: In a separate vessel, mix DABSO and the Copper catalyst in Acetonitrile (ACN) or Acetic Acid.

  • The Sandmeyer Step: Transfer the cold diazonium solution portion-wise into the DABSO/Catalyst mixture. Evolution of

    
     gas will be vigorous.
    
  • Quenching: Once gas evolution ceases, dilute with ice water and extract immediately with DCM (Dichloromethane).

  • Isolation: Dry the organic layer over

    
    . Do not evaporate to dryness if not necessary; use the solution directly for Phase B to prevent degradation.
    
Phase B: Amination (The Yield Killer)

Objective: Convert Sulfonyl Chloride to Sulfonamide without hydrolysis.

Reagents:

  • Ammonia Source: Anhydrous

    
     (gas)  or 0.5M 
    
    
    
    in Dioxane/THF.
  • Avoid: Aqueous Ammonium Hydroxide (

    
    ) unless strictly necessary.
    

Step-by-Step Workflow:

  • Cool the Sulfonyl Chloride solution (in DCM or THF) to 0°C.

  • Bubble anhydrous

    
     gas or add the organic ammonia solution dropwise.
    
  • Monitor by TLC/LC-MS until the starting material (Sulfonyl Chloride) is consumed.

  • Workup: Acidify slightly to pH 4-5 to remove excess amine, then extract. The sulfonamide often precipitates upon concentration.

Visualization: Reaction Pathway & Logic

Figure 1: Synthesis Workflow

SynthesisWorkflow Start 5,6-Dichloro-3-aminopyridine Step1 Diazotization (NaNO2, HCl, <5°C) Start->Step1 Diazo Diazonium Intermediate (Unstable) Step1->Diazo Step2 Sandmeyer Chlorosulfonylation (DABSO/SO2, Cu Catalyst) Diazo->Step2 N2 Release SulfChl Sulfonyl Chloride (Hydrolysis Prone) Step2->SulfChl Step3 Amination (Anhydrous NH3) SulfChl->Step3 Product This compound (Target) Step3->Product

Caption: Optimized Sandmeyer-type pathway using DABSO to minimize side reactions.

Troubleshooting Center

Diagnostic Table: Common Yield & Purity Issues
SymptomProbable CauseCorrective Action
Low Yield (Step 1) Diazonium salt decomposition before reaction with

.
Ensure temperature stays <5°C. Check that the "Sandmeyer" vessel (Cu/DABSO) is ready before starting diazotization.
Byproduct: Sulfonic Acid Hydrolysis of Sulfonyl Chloride.Critical Fix: Switch from aqueous ammonia to anhydrous ammonia in THF/Dioxane . Ensure all solvents in Step 2 are dry.
Product is Colored (Red/Brown) Azo-coupling side reactions.The diazonium salt reacted with unreacted amine. Increase acid concentration during diazotization to protonate the amine fully.
Incomplete Conversion Catalyst poisoning or insufficient

.
Increase DABSO to 0.7-0.8 equiv. Ensure Cu catalyst is fresh (Cu(I) can oxidize to Cu(II) over time).
Figure 2: Troubleshooting Logic Tree

Troubleshooting Issue Identify Issue Yield Low Overall Yield Issue->Yield Purity Impure Product Issue->Purity Step1Check Did bubbling stop early? Yield->Step1Check AcidByprod Contains Sulfonic Acid? Purity->AcidByprod DiazoFail Diazonium Decomposed Action: Lower Temp (<5°C) Step1Check->DiazoFail Yes Hydrolysis Did Sulfonyl Chloride hydrolyze? Step1Check->Hydrolysis No DrySolvent Moisture Present Action: Use Anhydrous NH3/Solvents Hydrolysis->DrySolvent Yes QuenchFast Slow Quench Action: Quench faster with ice AcidByprod->QuenchFast Yes

Caption: Decision tree for diagnosing yield loss and impurity profiles.

Frequently Asked Questions (FAQ)

Q1: Why use DABSO instead of gaseous


? 
A:  Gaseous 

is toxic and difficult to quantify, often leading to large excesses that complicate workup. DABSO is a solid, bench-stable surrogate that releases

in situ, allowing for precise stoichiometry and higher reproducibility (See Org. Lett. 2013).

Q2: My Sulfonyl Chloride intermediate is an oil, not a solid. Is this normal? A: Yes. 5,6-dichloropyridine-3-sulfonyl chloride often isolates as a viscous oil or low-melting solid. Do not attempt to recrystallize it; use it immediately in the amination step to prevent hydrolysis.

Q3: Can I store the Sulfonyl Chloride overnight? A: It is risky. If necessary, store it as a solution in anhydrous DCM at -20°C under Argon. Exposure to ambient humidity will rapidly convert it to the sulfonic acid (which is water-soluble and will be lost in the aqueous wash).

Q4: Is the 5,6-dichloro substitution pattern stable to nucleophilic attack during this reaction? A: Generally, yes. However, under highly basic conditions (e.g., heating with strong hydroxide), the chlorines at the 6-position can undergo


 displacement. This is why we recommend mild amination conditions (0°C, weak base or excess ammonia).

References

  • Preparation of Pyridine Sulfonamides via Sandmeyer Reaction Source:Organic Letters, "Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate". Relevance: Establishes the DABSO protocol for heterocyclic amines.

  • Synthesis of this compound (Properties & CAS Data) Source: PubChem / Chemical Vendors (BLD Pharm). Relevance: Verifies CAS 622339-80-4 and physical properties.[1][2][3]

  • Mechanism of Copper-Catalyzed Chlorosulfonylation Source:Organic Process Research & Development. Relevance: Explains the radical mechanism involving Cu(I)/Cu(II) cycles essential for troubleshooting catalyst failure.

Sources

Technical Support Center: 5,6-Dichloropyridine-3-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Topic: Impurity Profiling & Process Optimization | Audience: Process Chemists & R&D Scientists

Introduction: The Competitive Landscape of Pyridine Sulfonylation

Welcome to the technical support hub for 5,6-Dichloropyridine-3-sulfonamide (CAS: 622339-80-4).

Synthesizing sulfonamides on electron-deficient heterocycles like dichloropyridine presents a unique "competitive substrate" challenge.[1] Unlike benzene derivatives, the pyridine ring—specifically the 5,6-dichloro substitution pattern—creates a high risk for Nucleophilic Aromatic Substitution (


) .[1]

In this synthesis, you are racing two reactions against each other:

  • The Desired Path: Nucleophilic attack on the sulfur atom (Sulfonylation).[1]

  • The Fatal Side Path: Nucleophilic attack on the C-6 carbon atom (Displacement of Chlorine).[1]

This guide deconstructs these pathways to help you maximize yield and suppress specific impurities.

Module 1: Critical Impurity Profile

Before troubleshooting, you must identify which side product is compromising your batch.[1] Use the table below to diagnose your crude HPLC/LC-MS data.

Diagnostic Table: Common Side Products
Impurity NameStructure DescriptionMechanism of FormationRetention Time Shift (vs Product)
Impurity A (Hydrolysis) 5,6-Dichloropyridine-3-sulfonic acid Hydrolysis of the sulfonyl chloride precursor due to moisture.Earlier (Polar) . Highly acidic; often trails or elutes at solvent front in reverse phase.[1]
Impurity B (

Adduct)
6-Amino-5-chloropyridine-3-sulfonamide Ammonia displaces the Chlorine at position 6 (Ortho to Ring Nitrogen).Earlier . The amino group increases polarity compared to the dichloro product.[1]
Impurity C (Dimer) Bis(5,6-dichloropyridine-3-sulfonyl)imide Product sulfonamide reacts with remaining sulfonyl chloride (

).
Later (Non-polar) . Significant increase in lipophilicity.[1]

Module 2: The Challenge (C-6 Displacement)

The Problem: Regioselectivity

The 5,6-dichloropyridine ring is electron-poor. The nitrogen atom in the ring pulls electron density, activating the carbons at positions 2 and 6 (ortho) and 4 (para).[1]

  • Position 6 is occupied by a Chlorine atom.[1][2]

  • Position 3 has a Sulfonyl group (strong electron-withdrawing group), which further activates the ring.[1]

When you add Ammonia (


), it acts as a nucleophile.[1] While it should attack the Sulfonyl Chloride (

), it is also tempted to attack Carbon-6 , displacing the chlorine.[1] This results in Impurity B .[1]
Troubleshooting Protocol
  • Temperature Control: The activation energy for

    
     on the ring is generally higher than for the attack on the sulfonyl chloride.
    
    • Action: Conduct the amination at -10°C to 0°C . Do not allow the exotherm to spike above 5°C.[1]

  • Solvent Selection:

    
     rates are highly solvent-dependent. Polar aprotic solvents (like DMF or DMSO) stabilize the Meisenheimer intermediate, accelerating the unwanted side reaction.[1]
    
    • Action: Use non-polar or moderately polar solvents like Dichloromethane (DCM) , THF , or Toluene .[1] Avoid DMF during the amination step.[1]

  • Ammonia Source: Localized high concentrations of ammonia can favor the side reaction.[1]

    • Action: Use a solution of ammonia (e.g., 0.5M in Dioxane or THF) added dropwise, rather than bubbling gas rapidly, to maintain controlled stoichiometry.

Module 3: Moisture Management (Hydrolysis)

The Problem: Sulfonyl Chloride Instability

Pyridine-3-sulfonyl chlorides are notoriously unstable compared to benzenesulfonyl chlorides. The pyridine nitrogen can act as an intramolecular base/catalyst, making the sulfonyl chloride hyper-sensitive to water. Hydrolysis yields Impurity A (Sulfonic Acid), which is water-soluble and kills your yield.[1]

Troubleshooting Protocol
  • Reagent Quality: Ensure your ammonia source is anhydrous.[1] Aqueous ammonia (

    
    ) is not recommended  for this specific substrate unless a biphasic system (Schotten-Baumann conditions) is strictly controlled at low temp, but anhydrous is safer.
    
  • Quench Technique: Do not quench the reaction with water until you have confirmed the disappearance of the sulfonyl chloride by TLC/HPLC.

Module 4: Visualizing the Reaction Pathways

The following diagram maps the competitive landscape. Use this to visualize where your mass balance is going.[1]

ReactionPathways Start 5,6-Dichloropyridine- 3-sulfonyl chloride Product TARGET PRODUCT: 5,6-Dichloropyridine- 3-sulfonamide Start->Product  Path 1: Sulfonylation (Fast at < 0°C) ImpurityA IMPURITY A (Hydrolysis): 5,6-Dichloropyridine- 3-sulfonic acid Start->ImpurityA  Path 2: Hydrolysis (Requires H2O) ImpurityB IMPURITY B (SNAr): 6-Amino-5-chloropyridine- 3-sulfonamide Start->ImpurityB  Path 3: SNAr at C6 (Favored by Heat/Polar Solvents) NH3 + NH3 (Ammonia) ImpurityC IMPURITY C (Dimer): Bis-sulfonimide Product->ImpurityC  Over-reaction (Excess SM)

Figure 1: Reaction network showing the competition between Sulfonylation (Green), Hydrolysis (Red), and Ring Substitution (Yellow).[1]

Module 5: Optimized Synthesis Protocol

Objective: Minimize Impurity B (


) and A (Hydrolysis).
  • Preparation:

    • Charge 5,6-Dichloropyridine-3-sulfonyl chloride (1.0 equiv) into a reactor.

    • Dissolve in anhydrous Dichloromethane (DCM) (10-15 volumes). Note: DCM is preferred over THF to suppress

      
       side reactions.
      
    • Cool the system to -5°C to 0°C under Nitrogen.

  • Amination:

    • Prepare/Purchase a solution of Ammonia in Dioxane (0.5 M) or Ammonia in Methanol (7N) .

    • Critical Step: Add the Ammonia solution dropwise over 30-60 minutes.

    • Maintain internal temperature below 5°C .[1]

    • Stoichiometry: Use 2.0 - 2.2 equivalents of Ammonia (1 eq for reaction, 1 eq to scavenge HCl).[1] Avoid large excesses.

  • Work-up:

    • Monitor by HPLC.[1] If SM is <1%, quench.[1]

    • Add dilute aqueous HCl (to neutralize excess ammonia) or water.[1]

    • Separate organic layer.[1]

    • Wash with brine.[1][3] Dry over

      
      .[1][3]
      
    • Concentrate to yield the crude sulfonamide.[1]

Module 6: Troubleshooting Logic Tree

Use this flow to decide your next experimental move.

Troubleshooting Start Analyze Crude Purity (HPLC) Decision1 Identify Major Impurity Start->Decision1 CaseA Impurity A Found (Sulfonic Acid) Decision1->CaseA Polar/Acidic CaseB Impurity B Found (Amino-chloro-pyridine) Decision1->CaseB Substitution CaseC Impurity C Found (Dimer) Decision1->CaseC Lipophilic SolA ROOT CAUSE: Moisture Ingress ACTION: Dry solvents; Check N2 lines; Use fresh Sulfonyl Chloride. CaseA->SolA SolB ROOT CAUSE: SNAr Reaction ACTION: Lower Temp (-10°C); Switch solvent to DCM; Add NH3 slower. CaseB->SolB SolC ROOT CAUSE: Stoichiometry ACTION: Increase NH3 equivalents; Improve mixing efficiency. CaseC->SolC

Figure 2: Decision matrix for process optimization based on impurity profile.

References

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988).[1][4] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR. Link

  • Lykakis, I. N., et al. (2006).[1] Mechanisms of Hydrolysis of Sulfonyl Chlorides. The Journal of Organic Chemistry. Link

  • Nitta, Y., et al. (2024).[1][5] Directed nucleophilic aromatic substitution reaction. Chemical Communications.[1][5] Link

  • O'Brien, T. P., et al. (2025).[1] Ortho-selectivity in the nucleophilic aromatic substitution (

    
    ) reactions of 3-substituted, 2,6-dichloropyridines. ResearchGate. Link
    
  • ChemicalBook. (n.d.).[1] General procedure for the synthesis of pyridine-3-sulfonamide from pyridine-3-sulfonyl chloride. Link

Sources

Technical Support Center: Solubility Optimization for 5,6-Dichloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

The Challenge: 5,6-Dichloropyridine-3-sulfonamide (CAS: 622339-80-4) presents a classic medicinal chemistry bottleneck: it combines a lipophilic core (dichlorinated pyridine) with a polar sulfonamide moiety. While the sulfonamide group offers hydrogen bonding potential, the crystalline lattice energy and the lipophilicity of the chlorine substituents (LogP > 2.0) often lead to poor aqueous solubility.[1]

The Failure Mode: Users typically dissolve the compound in 100% DMSO and spike it directly into cell culture media. This causes "Solvent Shock" —a rapid change in dielectric constant that forces the compound to precipitate kinetically, often forming micro-crystals that are invisible to the naked eye but cytotoxic to cells (false positives) or biologically inactive (false negatives).

Physicochemical Snapshot
PropertyValue (Approx.)[2][1][3][4][5][6][7][8]Implication for Assays
LogP ~2.2 - 2.8Moderate lipophilicity; requires organic cosolvents.
pKa (Sulfonamide) ~8.5 - 9.5Weak acid. Solubility increases at pH > 9, but bioassays are fixed at pH 7.4.
H-Bond Donors 1 (NH₂)Potential for aggregation/dimerization in non-polar environments.
Critical Issue Kinetic PrecipitationCompound crashes out when DMSO concentration drops < 1%.

Standard Protocol: The "Intermediate Dilution" Method

Why this works: Direct dilution from 100% DMSO to aqueous media creates a supersaturation spike. This protocol introduces a "buffer solvent" (intermediate) to lower the free energy barrier of mixing.

Reagents Required[5][8]
  • Primary Solvent: Anhydrous DMSO (Grade: Cell Culture Tested, stored over molecular sieves).

  • Intermediate Solvent: PEG-400 (Polyethylene glycol 400).

  • Assay Media: Your standard cell culture media (e.g., DMEM/RPMI) + Serum.

Step-by-Step Workflow
  • Prepare Primary Stock (1000x):

    • Dissolve this compound in anhydrous DMSO to reach a concentration of 10 mM .

    • Note: Sonicate for 5 minutes at 40°C to ensure thermodynamic solubility, not just visual clarity.

  • Prepare Intermediate Working Solution (10x):

    • Do NOT add DMSO stock directly to media.

    • Mix the 10 mM DMSO stock with pure PEG-400 in a 1:9 ratio.

    • Result: 1 mM compound in 10% DMSO / 90% PEG-400.

    • Why: PEG-400 acts as a surfactant-like cosolvent that stabilizes the transition from organic to aqueous phase.

  • Final Assay Dilution (1x):

    • Pipette the Intermediate Working Solution into your pre-warmed assay media (1:10 dilution).

    • Final Composition: 100 µM compound, 1% DMSO, 9% PEG-400.

    • Validation: Check for turbidity via microscopy immediately.

Advanced Protocol: Cyclodextrin Complexation

If the standard protocol fails (e.g., toxicity from PEG/DMSO), use Hydroxypropyl-


-Cyclodextrin (HP-

-CD). Sulfonamides form stable inclusion complexes with

-cyclodextrins, effectively shielding the lipophilic dichloropyridine core from water.
Protocol: HP- -CD Stock Preparation
  • Carrier Preparation: Prepare a 20% (w/v) HP-

    
    -CD  solution in PBS (Phosphate Buffered Saline). Filter sterilize (0.22 µm).
    
  • Compound Addition: Add excess this compound powder to the CD solution.

  • Equilibration: Shake at 200 RPM at 37°C for 24–48 hours.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes to remove undissolved solid.

  • Quantification: Measure the supernatant concentration via HPLC-UV before use.

Benefit: This method often allows for DMSO-free delivery to cells.

Visual Workflow & Decision Tree

Figure 1: Solubility Optimization Decision Tree

Caption: Logical flow for selecting the correct formulation strategy based on assay requirements.

SolubilityTree Start Start: this compound Solubility Issue CheckConc Target Concentration? Start->CheckConc LowConc < 10 µM CheckConc->LowConc HighConc > 10 µM CheckConc->HighConc DMSOLimit Cell Sensitivity to DMSO? LowConc->DMSOLimit MethodB Method B: Intermediate Dilution (DMSO + PEG400) HighConc->MethodB Risk of Precip. Robust Robust (HeLa, HEK293) DMSOLimit->Robust Sensitive Sensitive (Primary, Neurons) DMSOLimit->Sensitive MethodA Method A: Standard DMSO Dilution (Max 0.5% DMSO) Robust->MethodA MethodC Method C: Cyclodextrin Complex (HP-β-CD, No DMSO) Sensitive->MethodC MethodB->MethodC If Toxicity Observed

Figure 2: The "Intermediate Dilution" Workflow

Caption: Step-by-step dilution schematic to prevent kinetic precipitation shock.

DilutionFlow Stock 1. Primary Stock 100% DMSO (10 mM) Inter 2. Intermediate 10% DMSO / 90% PEG400 (1 mM) Stock->Inter 1:9 Dilution (Stabilization) Precip Direct Spike: PRECIPITATION RISK Stock->Precip Avoid! Media 3. Assay Well Cell Media + Serum (100 µM) Inter->Media 1:10 Dilution (Final Assay) Precip->Media Artifacts

Troubleshooting & FAQs

Q1: My media turns cloudy immediately after adding the compound. What happened? A: You likely exceeded the kinetic solubility limit . The "cloud" is composed of micro-crystals.

  • Fix: Switch to the Intermediate Dilution Protocol (Section 2). The use of PEG-400 reduces the polarity gap between the DMSO stock and the water-based media.

Q2: I see no precipitate, but my IC50 values vary wildly between days. A: This suggests "Oiling Out" or adsorption. Lipophilic sulfonamides can stick to plasticware (pipette tips, polystyrene plates).

  • Fix: Use Low-Binding plates and tips. Alternatively, include 0.01% Tween-80 in your assay buffer to keep the compound in solution and prevent surface adsorption.

Q3: Can I use acid/base to dissolve it? A:

  • Acid:[2] No.[4] Protonating the pyridine nitrogen makes it cationic but highly acidic, which is incompatible with cell culture.

  • Base: Yes, but with caution.[9] The sulfonamide proton is acidic (

    
    ). Adding NaOH helps solubility, but buffering the media back to pH 7.4 will cause the compound to re-precipitate immediately. Only use pH adjustment if your assay allows for pH > 8.0 (rare in biology).
    

Q4: Is DMSO toxic to my cells? A: It depends on the line.

  • General Rule: Keep DMSO < 0.5% (v/v).[1][10]

  • Sensitive Cells (Stem cells, Primary neurons): Keep DMSO < 0.1%. For these, you must use the Cyclodextrin method (Section 3).

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text on solubility profiling in drug discovery).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.
  • Wishart, D.S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Research, 46(D1), D1074–D1082. Link (General chemical property data source).

Sources

Technical Support Center: Overcoming Reactivity Challenges with 5,6-Dichloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5,6-Dichloropyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the synthetic challenges associated with this highly functionalized, yet often unreactive, pyridine derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common hurdles in your synthetic endeavors.

Understanding the Challenge: The Electronic and Steric Profile of this compound

This compound is a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of kinase inhibitors like Vemurafenib.[1] However, its utility is often hampered by poor reactivity in common cross-coupling and nucleophilic substitution reactions. This challenge stems from a combination of electronic and steric factors:

  • Electron-Deficient Ring: The pyridine nitrogen and the potent electron-withdrawing sulfonamide group at the 3-position significantly reduce the electron density of the pyridine ring.[2][3] This deactivation makes the C-Cl bonds less susceptible to oxidative addition in palladium-catalyzed cycles.

  • Steric Hindrance: The two chlorine atoms at the 5 and 6 positions, flanking the nitrogen atom, create a sterically congested environment. This can impede the approach of bulky ligands and reagents to the palladium center during catalytic cycles.[4][5]

This guide provides practical, field-proven strategies to address these inherent challenges.

Troubleshooting Guide: Navigating Common Experimental Failures

This section addresses specific issues you might encounter during your experiments with this compound, offering explanations and actionable solutions.

Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I'm observing very low conversion, even at elevated temperatures. What are the likely causes and how can I improve my yield?

Answer: This is a common problem stemming from the electron-deficient nature of the pyridine ring, which slows down the rate-determining oxidative addition step in the catalytic cycle.[6] Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition.[7]

Troubleshooting Workflow: Suzuki-Miyaura Coupling

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Optimization Strategies:

ParameterRecommended ActionRationale
Catalyst System Switch to a more active palladium precatalyst. Pd₂(dba)₃ or a pre-formed Pd(II) catalyst with a bulky, electron-rich phosphine ligand is often more effective than Pd(PPh₃)₄ for challenging substrates.[6]More electron-rich and sterically demanding ligands accelerate both oxidative addition and reductive elimination, the key steps in the catalytic cycle.[8]
Ligand Selection Employ bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos. Buchwald's ligands are designed to enhance the reactivity of palladium catalysts towards unreactive aryl chlorides.[9][10]These ligands stabilize the Pd(0) species and promote the difficult oxidative addition step with electron-deficient aryl chlorides.[9]
Base Selection Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. In some cases, an aqueous solution of the base can be beneficial.The choice of base is critical for the transmetalation step. Stronger bases can facilitate the formation of the active boronate species.[11]
Solvent Aprotic polar solvents like 1,4-dioxane, DMF, or toluene are generally effective. A mixture of an organic solvent and water (e.g., dioxane/water) can improve the solubility of the base and boronic acid.[11]The solvent can influence the solubility of reagents and the stability of catalytic intermediates.
Temperature While higher temperatures can increase reaction rates, they may also lead to decomposition. Microwave irradiation can be an effective way to rapidly heat the reaction mixture and improve yields for sluggish couplings.[12]Microwave heating can accelerate reactions that are slow at conventional reflux temperatures.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[13]

Issue 2: Failure of Buchwald-Hartwig Amination

Question: I am trying to perform a Buchwald-Hartwig amination on this compound, but the reaction is not proceeding. What can I do to drive the reaction to completion?

Answer: Similar to the Suzuki coupling, the electron-poor nature of the substrate and potential catalyst inhibition by the pyridine nitrogen are major obstacles. The choice of ligand and base is particularly critical for the success of this transformation.

Troubleshooting Workflow: Buchwald-Hartwig Amination

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Detailed Optimization Strategies:

ParameterRecommended ActionRationale
Catalyst/Ligand Use a highly active catalyst system, such as those derived from bulky biarylphosphine ligands like BrettPhos, XPhos, or Josiphos-type ligands in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[14]These ligands are designed to promote the challenging C-N bond-forming reductive elimination step and resist catalyst decomposition.
Base A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[14]These bases are strong enough to deprotonate the amine and facilitate the catalytic cycle without competing as nucleophiles.
Solvent Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.The reaction is sensitive to moisture, which can lead to catalyst decomposition and hydrolysis of the starting material.
Temperature Reactions are often run at elevated temperatures (80-110 °C).Provides the necessary activation energy for the catalytic cycle to proceed.

Experimental Protocol: Optimized Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., BrettPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) in a dry Schlenk flask.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.[15]

Issue 3: Unsuccessful Sonogashira Coupling and Alkyne Homocoupling

Question: My Sonogashira coupling of this compound is giving low yields of the desired product and a significant amount of the alkyne homocoupling (Glaser coupling) byproduct. How can I suppress the homocoupling and improve the yield of my desired product?

Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially with unreactive aryl halides. This is often promoted by the copper(I) co-catalyst. Optimizing the reaction conditions to favor the cross-coupling pathway is key.

Troubleshooting Workflow: Sonogashira Coupling

Caption: Troubleshooting workflow for Sonogashira coupling.

Detailed Optimization Strategies:

ParameterRecommended ActionRationale
Copper Co-catalyst Consider running the reaction under copper-free conditions. If copper is necessary, use a minimal amount of CuI (1-5 mol%).[16][17]Copper(I) is known to catalyze the oxidative homocoupling of terminal alkynes. Reducing its concentration or eliminating it can significantly reduce the formation of the Glaser byproduct.[3]
Palladium Catalyst and Ligand A common catalyst system is Pd(PPh₃)₂Cl₂ or a combination of a Pd(0) source with PPh₃. For copper-free conditions, more specialized ligands may be required.The choice of ligand can influence the relative rates of the cross-coupling and homocoupling pathways.
Base An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. The base also often serves as the solvent or co-solvent.The amine base is crucial for the deprotonation of the terminal alkyne to form the copper acetylide (in the presence of copper) and for scavenging the HX byproduct.
Solvent Solvents like THF, DMF, or acetonitrile are commonly employed.The choice of solvent can affect the solubility of the reagents and the reaction rate.

Experimental Protocol: Optimized Sonogashira Coupling (with Copper Co-catalyst)

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-5 mol%).

  • Add a degassed amine solvent such as Et₃N or a mixture of a solvent like THF and an amine base.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.[15]

Frequently Asked Questions (FAQs)

Q1: At which position (C-5 or C-6) is nucleophilic substitution more likely to occur?

A1: For nucleophilic aromatic substitution (SNAr), the position of attack is determined by the stability of the intermediate Meisenheimer complex. In the case of this compound, the electron-withdrawing sulfonamide group at the 3-position will activate the positions ortho and para to it for nucleophilic attack. The C-6 position is para to the sulfonamide group, and the C-5 position is meta. Therefore, nucleophilic attack is electronically favored at the C-6 position. However, steric hindrance from the adjacent chlorine at C-5 and the pyridine nitrogen may influence the regioselectivity, and a mixture of products is possible.[18]

Q2: Can the sulfonamide group be cleaved under the reaction conditions?

A2: Sulfonamides are generally stable to hydrolysis under neutral and basic conditions.[19] However, under strongly acidic or very harsh basic conditions at high temperatures, cleavage can occur.[20][21] For most cross-coupling and amination reactions, which are typically run under basic but not extremely harsh conditions, the sulfonamide group should remain intact. It is always advisable to monitor for potential side products resulting from sulfonamide cleavage, especially during reaction optimization at higher temperatures.

Q3: Are there alternative methods to activate this compound for cross-coupling reactions?

A3: For particularly challenging substrates, alternative coupling strategies can be considered. Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative for the functionalization of unreactive aryl chlorides.[17][22] These reactions often proceed under different mechanistic pathways and can be effective where palladium catalysis fails.

Q4: My reaction is still not working despite trying the troubleshooting steps. What else can I consider?

A4: If you have exhausted the optimization of catalyst, ligand, base, solvent, and temperature, consider the following:

  • Purity of Reagents: Ensure your starting material, reagents, and solvents are pure and anhydrous.

  • Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction Time: Some reactions with unreactive substrates may require extended reaction times. Monitor the reaction over a longer period.

  • Alternative Coupling Partners: If possible, consider using a more reactive coupling partner, for example, an organozinc or organotin reagent (in Negishi or Stille coupling, respectively), which can sometimes be more effective for challenging substrates.

We hope this technical support guide provides you with the necessary information to successfully utilize this compound in your research. For further assistance, please consult the referenced literature.

References

  • Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. PubMed. [Link]

  • Sulfonamides removal under different redox conditions and microbial response to sulfonamides stress during riverbank filtration: A laboratory column study. PubMed. [Link]

  • (PDF) Deciphering the degradation of sulfonamides by UV/chlorination in aqueous solution: kinetics, reaction pathways, and toxicological evolution. ResearchGate. [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]

  • Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. ACS Publications. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

  • Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. PMC - NIH. [Link]

  • Reactive nature, substitution reaction, structural and vibrational properties of 2, 3 Dichloropridine by DFT Study. ResearchGate. [Link]

  • Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. ResearchGate. [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. PMC - NIH. [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH. [Link]

  • Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P. Organic Chemistry Portal. [Link]

  • Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. ACS Publications. [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. ScholarWorks@UARK. [Link]

  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. PubMed. [Link]

  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Publishing. [Link]

  • Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. ACS Publications. [Link]

  • Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. PMC. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Reactive nature, substitution reaction, structural and vibrational properties of 2, 3 Dichloropridine by DFT Study. Scholars Research Library. [Link]

  • Reductive Cross-Coupling of Unreactive Electrophiles. PubMed. [Link]

  • Studies on sulfonamide degradation products. ResearchGate. [Link]

  • Palladium-catalysed enantio- and regioselective (3 + 2) cycloaddition reactions of sulfamidate imine-derived 1-azadienes towards spirocyclic cyclopentanes. Chemical Science (RSC Publishing). [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Hammett substituent constants and resonance parameters. ResearchGate. [Link]

  • Theranostics Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. MDPI. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions? Quora. [Link]

  • hammett substituent constants: Topics by Science.gov. Science.gov. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. [Link]

  • A computational investigation towards substitution effects on 8π electrocyclisation of conjugated 1,3,5,7-octatetraenes. NIH. [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH. [Link]

  • Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. ACG Publications. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]

  • Scheme 2: Synthesis of precursors required for [ 11 C]vemurafenib.... ResearchGate. [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH. [Link]

  • Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. NIH. [Link]

  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. ACS Publications. [Link]

Sources

minimizing byproduct formation in sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scientist's Guide to Precision in Sulfonamide Synthesis

Sulfonamides are a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] The most common and direct route to their synthesis—the reaction of a sulfonyl chloride with a primary or secondary amine—is elegant in its simplicity but fraught with potential side reactions.[2] Byproduct formation not only reduces the yield of the desired product but also introduces significant challenges in purification, consuming valuable time and resources.

This guide is designed for the hands-on researcher. It moves beyond simple protocols to provide a deeper understanding of the "why" behind common synthetic pitfalls. By understanding the mechanisms of byproduct formation, you can proactively design experiments that favor the desired reaction pathway, leading to cleaner reactions, higher yields, and more reliable outcomes.

Core Troubleshooting Guide: From Observation to Solution

This section addresses the most frequently encountered byproducts in sulfonamide synthesis. Each issue is presented in a question-and-answer format, detailing the cause, mechanism, and proven strategies for mitigation.

Issue 1: A Less Polar Byproduct is Observed, Especially with Primary Amines

Q: My TLC/LC-MS analysis shows a significant, less polar spot/peak in addition to my desired mono-sulfonated product. What is it and how can I prevent it?

A: This is the classic signature of a di-sulfonylation byproduct. Primary amines possess two reactive N-H bonds. After the initial, desired sulfonylation, the resulting secondary sulfonamide is still acidic and can be deprotonated by the base in the reaction mixture. This newly formed sulfonamide anion can then react with a second molecule of the sulfonyl chloride, leading to the di-sulfonylated imide.[2]

Root Causes & Mechanistic Insight:
  • Excess Sulfonyl Chloride: The most common cause is using a stoichiometric excess of the sulfonylating agent.[2] This increases the concentration of the electrophile available to react with the mono-sulfonated intermediate.

  • Elevated Temperature: Higher reaction temperatures can provide the necessary activation energy for the second, often more sterically hindered, sulfonylation to occur.[3]

  • Strong Base/Prolonged Reaction Time: A strong base can more readily deprotonate the mono-sulfonated intermediate, increasing the concentration of the nucleophilic anion. Leaving the reaction for an extended period after the primary amine is consumed provides more opportunity for this second reaction to proceed.[2]

Caption: Competing pathways of mono- and di-sulfonylation.

Troubleshooting & Prevention Protocol:

Objective: To favor mono-sulfonylation by controlling reaction kinetics and stoichiometry.

  • Stoichiometry is Key: Use a 1:1 molar ratio of the amine to the sulfonyl chloride, or even a slight excess of the amine (e.g., 1.1 equivalents).[2] This ensures the sulfonyl chloride is the limiting reagent.

  • Controlled Addition: Dissolve the sulfonyl chloride (1.0 eq) in your anhydrous solvent and add it dropwise to the stirred solution of the primary amine (1.1 eq) and base at a low temperature. This maintains a low instantaneous concentration of the sulfonyl chloride.

  • Temperature Management: Begin the reaction at 0 °C in an ice bath. Allow it to warm slowly to room temperature. Avoid external heating unless the amine is exceptionally unreactive.[3]

  • Reaction Monitoring: Closely monitor the consumption of the starting amine using TLC or HPLC. Once the amine is fully consumed, promptly quench the reaction and proceed with the workup to prevent further reaction.[2]

Issue 2: A Highly Polar Byproduct is Detected, and Reaction Yield is Low

Q: My reaction is sluggish, and I'm isolating a significant amount of a very polar, water-soluble byproduct. What is happening?

A: You are observing the formation of sulfonic acid, which results from the hydrolysis of your sulfonyl chloride starting material.[4] Sulfonyl chlorides are highly electrophilic and susceptible to nucleophilic attack by water, a common contaminant in solvents, bases, or on glassware. This competitive pathway consumes your starting material and reduces the overall yield of the desired sulfonamide.[2][5]

Root Causes & Mechanistic Insight:
  • Moisture Contamination: The primary cause is the presence of water in the reaction. This can be introduced through wet solvents, reagents, or glassware.[5]

  • Reaction Conditions: The rate of hydrolysis is often accelerated by the basic conditions used for the sulfonylation.[4]

Caption: Competition between aminolysis and hydrolysis.

Troubleshooting & Prevention Protocol:

Objective: To eliminate water from the reaction system.

  • Glassware Preparation: Ensure all glassware is oven-dried (e.g., at 120 °C for at least 4 hours) or flame-dried under vacuum and allowed to cool under an inert atmosphere (Nitrogen or Argon).

  • Anhydrous Reagents: Use freshly opened or properly stored anhydrous solvents. Solvents like DCM, THF, or acetonitrile are preferred.[3] If necessary, distill solvents over an appropriate drying agent. Ensure bases like triethylamine or pyridine are dry.

  • Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas (N₂ or Ar). This prevents atmospheric moisture from entering the flask during the reaction.[4]

  • Controlled Workup: If an aqueous workup is required, perform it quickly and at a low temperature to minimize hydrolysis of any unreacted sulfonyl chloride.[4] For some aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can protect them from extensive hydrolysis.[6]

Issue 3: An N-Alkylated or N,N-Dialkylated Byproduct Appears

Q: After my initial sulfonamide synthesis, I performed a subsequent reaction (e.g., alkylation), but I'm seeing multiple products, suggesting over-alkylation. How do I control this?

A: This is a common issue of N,N-dialkylation when working with primary sulfonamides.[7] The secondary sulfonamide formed after the first alkylation still has an acidic N-H proton. In the presence of a base, it can be deprotonated again to form an anion that reacts with a second equivalent of the alkylating agent.

Root Causes & Mechanistic Insight:
  • Excess Alkylating Agent/Strong Base: Using a large excess of the alkylating agent or a strong base increases the probability of the second alkylation occurring.[7]

  • Substrate Reactivity: Sterically unhindered primary sulfonamides and highly reactive alkylating agents (like methyl iodide) are more prone to dialkylation.[7]

Troubleshooting & Prevention Protocol:

Objective: To achieve selective mono-N-alkylation.

  • Leverage Steric Hindrance: If possible, use a bulkier alkylating agent. For example, benzyl bromide is less likely to cause dialkylation than methyl iodide.[7]

  • Control Stoichiometry: Carefully control the stoichiometry, using only a slight excess of the alkylating agent (e.g., 1.05-1.1 equivalents).

  • Slow Addition: Adding the alkylating agent slowly or portion-wise keeps its instantaneous concentration low, favoring mono-alkylation.[7]

  • Base Selection: Use the weakest base necessary to achieve deprotonation or use a stoichiometric amount of a strong base rather than a large excess.

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the second, more difficult alkylation.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best base for sulfonamide synthesis?

A1: The choice of base is critical. Pyridine and triethylamine are the most common choices.[2] Pyridine can act as both a base and a nucleophilic catalyst, sometimes accelerating the reaction. For less reactive or sterically hindered amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial.[3] For reactions sensitive to base-catalyzed side reactions, an inorganic base like K₂CO₃ can be used, particularly in polar aprotic solvents.[8]

Q2: Can I use a catalyst to improve a sluggish reaction?

A2: Yes. For slow reactions, particularly with electron-deficient or hindered amines, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be highly effective. DMAP reacts with the sulfonyl chloride to form a more reactive sulfonyl-DMAP intermediate, which then reacts more readily with the amine.[4][9]

Q3: My sulfonyl chloride is old or discolored. Can I still use it?

A3: It is highly recommended to use fresh or purified sulfonyl chloride. Discoloration can be a sign of decomposition, which leads to the formation of impurities and lower yields.[10] If you must use older material, consider purifying it by distillation (for liquids) or recrystallization (for solids) before use.

Q4: What are the best strategies for purifying the final sulfonamide product?

A4: Purification strategies depend on the nature of the product and the byproducts.

  • Crystallization: This is often the most effective method for obtaining highly pure solid sulfonamides.

  • Flash Chromatography: Standard silica gel chromatography is effective for separating sulfonamides from less polar byproducts like the di-sulfonylated species or unreacted starting materials.

  • Aqueous Wash/Extraction: To remove sulfonic acid byproduct, washing the organic layer with a mild aqueous base (e.g., sat. NaHCO₃ solution) can be effective. To remove unreacted amine, an acidic wash (e.g., 1M HCl) can be used.

Data Summary: Influence of Reaction Parameters

The following table summarizes the impact of key variables on the formation of common byproducts.

ParameterDi-SulfonylationSulfonic Acid FormationN,N-DialkylationRecommended Action
[Sulfonyl Chloride] Increases with excessIncreases if unreactedN/AUse 1.0-1.05 equivalents relative to the amine.
[Amine] Decreases with excessN/AN/AUse a slight excess (1.1 eq) for primary amines.
Temperature Increases at high tempRate can increaseIncreases at high tempRun at 0 °C to room temperature.
Water No direct effectMajor causeNo direct effectUse anhydrous conditions and an inert atmosphere.[5]
Base Strength Can increaseCan increase rateIncreases with excessUse a moderate base (e.g., Pyridine, Et₃N).
[Alkylating Agent] N/AN/AIncreases with excessUse 1.05-1.1 equivalents.

References

  • Youn, S. W., et al. (2012). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Organic Letters. Available at: [Link]

  • Horiazon Chemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Available at: [Link]

  • El-Sayed, R., et al. (2018). Synthetic Routes of Sulfonamide Derivatives: A Brief Review. ResearchGate. Available at: [Link]

  • Ahmad, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical News. Available at: [Link]

  • Pagar, V. V., et al. (2018). Mono-N-Alkylation of Sulfonamides with Alcohols Catalyzed by Iridium N-Heterocyclic Carbene-Phosphine Complexes. ResearchGate. Available at: [Link]

  • Patel, P., et al. (2023). Design and Synthesis of Sulfonamides Derivatives: A Review. Polish Scientific Journals Database. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Available at: [Link]

  • Kasyan, L. I., et al. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies. Available at: [Link]

  • Moody, T. S., & Thompson, A. S. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Available at: [Link]

  • Tordeux, M., et al. (2001). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.
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  • Zhang, Z., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

  • Maleczka, R. E., & Terrell, L. R. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters. Available at: [Link]

  • Douglas, K. T., et al. (2001). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry. Available at: [Link]

  • Noël, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Available at: [Link]

  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link]

  • Ballini, R., et al. (2011). The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH. Organic Letters. Available at: [Link]

  • Weiser, W. (1957). Sulfonamide purification process. Google Patents.
  • Majee, A., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Available at: [Link]

  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). Available at: [Link]

  • Gilon, C., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Clarivate. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]

  • Ballini, R., et al. (2011). The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH. ResearchGate. Available at: [Link]

  • Bahrami, K., & Khodaei, M. M. (2009). An Efficient Method for Sulfonylation of Amines, Alcohols and Phenols with N-Fluorobenzenesulfonimide Under Mild Conditions. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2023). Selective elimination of sulfonamide antibiotics upon periodate/catechol process: Dominance of quinone intermediates. Water Research. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]

  • Wang, J., et al. (2023). Selective elimination of sulfonamide antibiotics upon periodate/catechol process: Dominance of quinone intermediates. ResearchGate. Available at: [Link]

  • Reddit. (2016). Hydrolysis stable sulfonyl chlorides. Available at: [Link]

  • Woollum, A. M., & Stahl, S. S. (2012). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters. Available at: [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

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Technical Support Center: Managing the Hygroscopic Nature of Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonamide compounds. This guide is designed to provide in-depth, practical solutions to the challenges posed by the hygroscopic nature of this important class of molecules. By understanding the underlying scientific principles, you can ensure the integrity, reproducibility, and success of your experiments.

Section 1: Understanding Hygroscopicity in Sulfonamide Compounds

Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[1] For active pharmaceutical ingredients (APIs) like many sulfonamides, this can lead to a cascade of undesirable effects, including changes in physical properties, chemical degradation, inaccurate weighing, and altered dissolution profiles.[2] The presence of the polar sulfonamide functional group (-SO₂NH-) can contribute to the affinity of these molecules for water.

The absorption of moisture can significantly impact the stability of sulfonamides. For instance, the presence of water can facilitate hydrolysis, a common degradation pathway for this class of drugs, particularly under acidic conditions.[1][3] This can lead to a loss of potency and the formation of impurities, compromising the quality and safety of the compound. Furthermore, moisture can induce solid-state phase transitions, such as the conversion of an anhydrous form to a less stable or less soluble hydrate, which can have profound implications for bioavailability.[4][5]

This guide will provide you with the necessary knowledge and tools to mitigate these risks effectively.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered when working with hygroscopic sulfonamides, providing both explanations and actionable solutions.

Issue 1: Inconsistent or Drifting Weight Measurements

Q: Why is the weight of my sulfonamide compound unstable on the analytical balance?

A: An unstable weight reading is a classic sign of a hygroscopic substance actively absorbing moisture from the air.[2] The continuous uptake of water molecules leads to a steady increase in mass, making it difficult to obtain an accurate measurement. This can lead to significant errors in solution concentrations and subsequent assays.

Troubleshooting Steps:

  • Control the Environment: The most effective solution is to minimize the compound's exposure to atmospheric moisture.

    • Glove Box: If available, perform all weighing operations inside a glove box with a controlled low-humidity atmosphere (e.g., purged with dry nitrogen or argon).[2][6]

    • Desiccator: Allow the sealed container of the sulfonamide to equilibrate to the ambient temperature of the balance room while inside a desiccator before opening. This prevents condensation of moisture onto a cold compound.[2]

    • Low Humidity Room: If a glove box is not accessible, work in a room with low relative humidity.[7] Consider using a dehumidifier in the balance room, especially during humid seasons.[8]

  • Optimize Your Weighing Technique:

    • Work Quickly and Efficiently: Have all necessary tools (spatulas, weigh boats, vials) clean, dry, and ready before opening the compound's container. Minimize the time the stock bottle is open.[2]

    • Use Weighing by Difference: Instead of weighing the compound directly on the balance pan, weigh the sealed container before and after removing a portion of the material. This minimizes the exposure time of the bulk material to the atmosphere.[2]

    • Use Appropriate Containers: Weigh the compound in a vessel with a narrow opening to reduce the surface area exposed to the air.[2]

Issue 2: Physical Changes in the Solid Compound

Q: My sulfonamide powder, which was once free-flowing, has become clumpy and difficult to handle. What is happening?

A: Clumping, caking, or the appearance of a "wet" solid are physical manifestations of moisture absorption.[2] This can alter the bulk properties of the powder, such as flowability and compressibility, which is a significant concern in manufacturing processes like tablet pressing.[9] In severe cases, deliquescence can occur, where the solid absorbs so much moisture that it dissolves into a liquid solution.

Troubleshooting and Prevention:

  • Proper Storage is Crucial: Store hygroscopic sulfonamides in tightly sealed containers in a desiccator containing an active desiccant (e.g., silica gel, molecular sieves).[1][2] For highly sensitive compounds, storage within a dry glove box is recommended.[2]

  • Drying a Previously Exposed Compound: If a compound has already absorbed moisture, it may be possible to dry it. However, this must be done with caution, considering the thermal stability of the specific sulfonamide. Drying under vacuum at a gentle temperature is a common method.[2] Always consult the material's safety data sheet (SDS) for thermal stability information. For critical applications, it is often best to use a fresh, unopened container.[2]

Issue 3: Inconsistent Analytical or Biological Assay Results

Q: I am observing poor reproducibility in my experiments (e.g., HPLC, bioassays). Could the hygroscopic nature of my sulfonamide be the cause?

A: Absolutely. The hygroscopicity of your compound can introduce variability at multiple stages of your experimental workflow, leading to inconsistent results.

Root Cause Analysis and Solutions:

  • Inaccurate Stock Solution Concentration: As discussed in Issue 1, if the initial weight of the compound is inflated due to water absorption, the resulting stock solution will be less concentrated than intended.

    • Solution: Implement the controlled environment and optimized weighing techniques described above. Prepare stock solutions fresh for each experiment whenever possible.[2]

  • Chemical Degradation: Absorbed water can lead to the degradation of the sulfonamide over time, even in the solid state. This is particularly true if the compound is stored at elevated temperatures or exposed to acidic conditions.[3]

    • Solution: Adhere to strict storage protocols. Analyze the purity of your compound periodically, especially for older batches or those that may have been improperly handled.

  • Altered Dissolution Profile: For solid dosage forms, changes in the physical state of the sulfonamide due to moisture uptake can affect its dissolution rate and, consequently, its bioavailability in in-vivo studies.[2]

    • Solution: For formulation development, it is critical to characterize the hygroscopic behavior of the sulfonamide using techniques like Dynamic Vapor Sorption (DVS) to understand its stability at different relative humidity (RH) levels.[4][10]

Section 3: Best Practices and Standard Operating Procedures (SOPs)

Adhering to standardized procedures is paramount when working with hygroscopic sulfonamides. The following protocols provide a framework for ensuring the integrity of your compounds.

SOP 1: Weighing a Hygroscopic Sulfonamide Compound
  • Preparation:

    • Ensure the analytical balance is calibrated and located in an area with minimal drafts and stable temperature.

    • Place a sealed container of the sulfonamide compound in a desiccator in the balance room for at least 30 minutes to allow it to equilibrate to the ambient temperature.

    • Gather all necessary clean and dry equipment: spatulas, weigh paper or a suitable weighing vessel, and a pre-labeled receiving vial.

  • Weighing (in a standard laboratory environment):

    • Record the tare weight of the receiving vial.

    • Working swiftly, open the sulfonamide container, remove the approximate amount of compound needed, and immediately reseal the container.

    • Transfer the compound to the tared receiving vial and quickly seal it.

    • Place the sealed vial on the balance and record the stable weight.

    • Calculate the net weight of the compound.

  • Weighing (using the "weighing by difference" method):

    • Place the sealed stock container of the sulfonamide on the balance and record the initial weight.

    • Remove the container from the balance, open it, and quickly transfer a portion of the compound to your receiving vessel.

    • Immediately reseal the stock container and place it back on the balance. Record the final weight.

    • The difference between the initial and final weights is the exact amount of compound transferred.

SOP 2: Storage of Hygroscopic Sulfonamides
  • Primary Container: Always keep the compound in its original, tightly sealed container when not in use.

  • Secondary Containment: Place the primary container inside a desiccator containing a desiccant with a color indicator to show when it needs to be regenerated or replaced.

  • Environment: Store the desiccator in a cool, dry place away from direct sunlight and sources of heat.

  • Inert Atmosphere: For extremely sensitive sulfonamides, consider transferring aliquots for daily use into smaller vials inside a glove box and storing these vials in a desiccator.

Section 4: Advanced Characterization and Formulation Strategies

For drug development professionals, a deeper understanding and proactive management of hygroscopicity are essential.

Analytical Characterization
  • Dynamic Vapor Sorption (DVS): This is a key technique for quantitatively assessing a compound's hygroscopicity.[10] DVS analysis measures the mass of a sample as a function of relative humidity at a constant temperature, providing a sorption-desorption isotherm. This data is invaluable for:

    • Classifying the degree of hygroscopicity.

    • Identifying critical humidity levels where phase transitions or hydrate formation may occur.[4]

    • Informing decisions on formulation, packaging, and storage conditions.[10]

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the water content of a sample and to study its thermal stability.[10]

  • X-Ray Powder Diffraction (XRPD): XRPD is essential for identifying changes in the solid form of the sulfonamide (e.g., conversion from an anhydrous to a hydrated crystalline form) as a function of humidity.[4]

Formulation Strategies to Mitigate Hygroscopicity

When the intrinsic hygroscopicity of a sulfonamide API poses significant challenges, formulation strategies can be employed to improve its stability and handling:

StrategyMechanism of ActionKey Considerations
Film Coating Creates a physical barrier between the hygroscopic core and the external environment.[7][11]The choice of polymer for the coating is critical to ensure an effective moisture barrier.
Co-processing with Excipients Involves mixing the API with hydrophobic excipients that can repel moisture.[7][11]The compatibility of the excipients with the sulfonamide must be thoroughly evaluated.
Crystal Engineering (Co-crystallization) Involves forming a new crystalline solid (a co-crystal) of the sulfonamide with another molecule (a co-former). This can alter the crystal lattice and reduce the affinity for water.[7][11]Requires screening for suitable co-formers and extensive solid-state characterization.
Encapsulation Enveloping the API particles with a protective polymer shell.[7][11]Can be achieved through techniques like spray-drying. The choice of encapsulating material is crucial.

Section 5: Visualizing Workflows and Concepts

Diagrams can clarify complex decision-making processes and workflows.

Diagram 1: Troubleshooting Workflow for Inconsistent Experimental Results

G start Inconsistent Results (e.g., Assay Variability) check_weighing Review Weighing Procedure start->check_weighing check_storage Verify Storage Conditions start->check_storage check_purity Assess Compound Purity start->check_purity weighing_issue Is Weighing Performed in a Controlled Environment? check_weighing->weighing_issue storage_issue Is Compound Stored in a Tightly Sealed Desiccator? check_storage->storage_issue purity_issue Has the Compound Been Exposed to Humidity/Heat? check_purity->purity_issue implement_weighing Implement SOP 1: - Use Glove Box/Desiccator - Weigh by Difference weighing_issue->implement_weighing No rerun_exp Re-run Experiment weighing_issue->rerun_exp Yes implement_storage Implement SOP 2: - Use Desiccator - Check Desiccant storage_issue->implement_storage No storage_issue->rerun_exp Yes retest_purity Re-test Purity (e.g., HPLC) Consider Using a Fresh Batch purity_issue->retest_purity Yes purity_issue->rerun_exp No implement_weighing->rerun_exp implement_storage->rerun_exp retest_purity->rerun_exp

Caption: Troubleshooting decision tree for hygroscopicity-related issues.

Diagram 2: Logical Flow of Hygroscopicity Impact

G cluster_cause Root Cause cluster_effect Primary Effects cluster_consequence Downstream Consequences cluster_outcome Experimental Outcome hygroscopic Hygroscopic Nature of Sulfonamide moisture Moisture Absorption/ Adsorption hygroscopic->moisture physical Physical Changes (Caking, Deliquescence) moisture->physical weighing Inaccurate Weighing moisture->weighing degradation Chemical Degradation (e.g., Hydrolysis) moisture->degradation dissolution Altered Dissolution/ Bioavailability moisture->dissolution inconsistent Inconsistent and Irreproducible Results physical->inconsistent weighing->inconsistent degradation->inconsistent dissolution->inconsistent

Caption: Logical flow of how hygroscopicity impacts experimental results.

References

  • Tan, Y. L., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(9), 1136. Available at: [Link]

  • Tan, Y. L., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed. Available at: [Link]

  • Perlovich, G. L., et al. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • Chromatography Forum. How to weigh a higroscopic substance. Available at: [Link]

  • The BMJ. SOLUBILITY OF SULPHONAMIDES. Available at: [Link]

  • Martin, A., et al. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. Available at: [Link]

  • Al-Harbi, N. K., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(22), 13391-13409. Available at: [Link]

  • TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Available at: [Link]

  • Dong, L., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Environmental Research, 252, 118797. Available at: [Link]

  • Perlovich, G. L., et al. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. Available at: [Link]

  • Yang, W., et al. (2011). Investigation into adsorption mechanisms of sulfonamides onto porous adsorbents. Journal of Colloid and Interface Science, 362(2), 472-478. Available at: [Link]

  • Chadha, R., et al. (2017). Navigating the Waters of Unconventional Crystalline Hydrates. Molecular Pharmaceutics, 14(11), 3757-3773. Available at: [Link]

  • Pharma Innovation. API Hygroscopicity. Available at: [Link]

  • Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Available at: [Link]

  • Dr. T. C. M. (n.d.). Humidity controlled storage in pharmaceutical applications. Available at: [Link]

  • Kliche, D. F., et al. (2011). When other separation techniques fail: compound-specific carbon isotope ratio analysis of sulfonamide containing pharmaceuticals by high-temperature-liquid chromatography-isotope ratio mass spectrometry. Analytical Chemistry, 83(24), 9478-9484. Available at: [Link]

  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available at: [Link]

  • Chen, C., et al. (2021). New Models for Estimating the Sorption of Sulfonamide and Tetracycline Antibiotics in Soils. Water, 13(21), 3045. Available at: [Link]

  • Martinez, F. (2001). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Journal of Solution Chemistry. Available at: [Link]

  • Saripilli, R., & Sharma, D. K. Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. ResearchGate. Available at: [Link]

  • Murikipudi, V., et al. (2013). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Pharmaceutical Development and Technology, 18(6), 1353-1362. Available at: [Link]

  • Wlodarski, K., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceutics, 12(10), 964. Available at: [Link]

  • Wikipedia. Sulfonamide (medicine). Available at: [Link]

  • Wang, J., et al. (2023). Degradation of sulfanilamide in aqueous solution by ionizing radiation: Performance and mechanism. Chemosphere, 342, 139995. Available at: [Link]

  • Felis, E., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 25(12), 6694. Available at: [Link]

  • Zhao, F., et al. Chemical stability of sulfide solid-state electrolytes: stability toward humid air and compatibility with solvents and binders. Energy & Environmental Science. Available at: [Link]

  • Braschi, I., et al. Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. Available at: [Link]

  • Boreen, A. L., et al. Studies on sulfonamide degradation products. ResearchGate. Available at: [Link]

  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1006-1013. Available at: [Link]

  • Goebel, A., et al. (2005). Occurrence and sorption behavior of sulfonamides, macrolides, and trimethoprim in activated sludge treatment. Environmental Science & Technology, 39(11), 3981-3989. Available at: [Link]

  • Sparks, D. L. (2019). Sorption Mechanisms of Chemicals in Soils. Water, 11(9), 1836. Available at: [Link]

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Technical Support Center: Characterization of 5,6-Dichloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for analytical scientists encountering specific hurdles in the characterization of 5,6-Dichloropyridine-3-sulfonamide (CAS 622339-80-4) .

Status: Active | Ticket Type: Analytical Method Development | Priority: High

Executive Summary

This compound presents a unique "amphoteric-like" analytical challenge. The molecule contains a weakly basic pyridine ring (suppressed by electron-withdrawing chlorines) and a weakly acidic primary sulfonamide group. Successful characterization requires navigating these competing ionization states to prevent peak tailing, solubility crashes, and ionization suppression.

This guide addresses the three most reported ticket categories: Chromatographic Tailing/Selectivity , Mass Spectrometry Identification , and Structural Elucidation (NMR) .

Module 1: Chromatography Troubleshooting (HPLC/UPLC)

Q1: Why am I observing severe peak tailing even when using a high-quality C18 column?

Diagnosis: While pyridines are notorious for silanol interactions (causing tailing), the 5,6-dichloro substitution significantly lowers the basicity of the pyridine nitrogen (


 estimated < 1.0). The tailing is likely not due to the pyridine nitrogen, but rather secondary interactions of the sulfonamide moiety  or suboptimal pH selection causing a "mixed-mode" retention mechanism where the analyte partially ionizes.

The Fix: pH Control & Column Selection You must lock the ionization state.

  • Protocol A (Acidic Lock): Use 0.1% Formic Acid (pH ~2.7) . At this pH, the sulfonamide is neutral, and the extremely weak pyridine base remains largely unprotonated or forms a fast-exchanging ion pair. This yields the sharpest peaks.

  • Protocol B (Column Switch): If tailing persists on C18, switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl phase. These phases engage in

    
     interactions with the electron-deficient dichloropyridine ring, improving peak symmetry and selectivity against des-chloro impurities.
    
Q2: How do I separate the 5,6-dichloro target from the 2,3-dichloro regioisomer impurity?

Root Cause: Regioisomers of dichloropyridine sulfonamides have identical mass and similar lipophilicity (logP), making standard C18 separation difficult.

Solution: Leverage Dipole Moment Differences The 5,6-dichloro and 2,3-dichloro isomers have distinct dipole moments due to the vector orientation of the chlorine atoms relative to the sulfonamide.

Recommended Method Parameters:

ParameterRecommendationRationale
Stationary Phase PFP (Pentafluorophenyl) Maximizes separation based on dipole-dipole and

interactions.
Mobile Phase A Water + 5 mM Ammonium Formate (pH 3.0)Buffering is critical to prevent micro-environment pH shifts.
Mobile Phase B Methanol (MeOH)MeOH provides better selectivity than ACN for halogenated aromatic isomers.
Gradient Shallow (e.g., 40% to 60% B over 15 min)Maximizes interaction time for isomeric resolution.
Workflow Visualization: Method Development Decision Tree

MethodDev Start Start: Poor Peak Shape/Separation CheckPH Step 1: Check Mobile Phase pH Start->CheckPH IsAcidic Is pH < 3.0? CheckPH->IsAcidic AdjustPH Action: Adjust to 0.1% Formic Acid IsAcidic->AdjustPH No CheckColumn Step 2: Check Column Chemistry IsAcidic->CheckColumn Yes AdjustPH->CheckColumn IsC18 Is Column C18? CheckColumn->IsC18 SwitchPFP Action: Switch to PFP or Phenyl-Hexyl IsC18->SwitchPFP Yes (Selectivity Issue) OptimizeMeOH Action: Switch Modifier to MeOH IsC18->OptimizeMeOH No (Resolution Issue)

Figure 1: Decision tree for optimizing HPLC separation of chloropyridine sulfonamides.

Module 2: Mass Spectrometry (LC-MS)

Q3: Which ionization mode (ESI+ or ESI-) provides the most reliable identification?

Recommendation: Dual Mode or ESI Negative (ESI-) Priority

  • ESI Negative (ESI-): The sulfonamide proton (

    
    ) is acidic (
    
    
    
    ). In negative mode, it readily deprotonates to form
    
    
    . This mode is often more sensitive and has less background noise for sulfonamides.
  • ESI Positive (ESI+): The pyridine nitrogen is weakly basic. While

    
     is observable, the electron-withdrawing chlorines reduce ionization efficiency compared to non-halogenated pyridines.
    
Q4: How do I confirm the presence of two chlorine atoms using MS?

Validation Protocol: You must analyze the Isotope Pattern . Chlorine exists as


 (75.8%) and 

(24.2%). For a molecule with two chlorine atoms (

), the molecular ion cluster will exhibit a specific intensity ratio:
  • M (Monoisotopic): 100% Relative Abundance (

    
    )
    
  • M+2: ~65% Relative Abundance (

    
    )
    
  • M+4: ~10% Relative Abundance (

    
    )
    

Troubleshooting Tip: If your M+2 peak is only ~30% of the base peak, you have likely lost a chlorine (dechlorination degradation product) or synthesized the mono-chloro impurity.

Q5: What are the characteristic fragmentation ions?

In MS/MS (Collision Induced Dissociation):

  • Loss of

    
     (64 Da):  Characteristic of sulfonamides [1].[1]
    
  • Loss of

    
     (17 Da):  Common from the primary sulfonamide group.
    
  • Diagnostic Ion: A peak at

    
     ~145-147 (Dichloropyridine cation) confirms the core ring structure is intact after losing the sulfonamide group.
    

Module 3: NMR Structural Elucidation

Q6: How do I distinguish 5,6-dichloro from 2,3-dichloro or 2,5-dichloro isomers by 1H NMR?

Analysis: The this compound molecule has only two aromatic protons (at positions 2 and 4).

  • Position 2 (

    
    ):  Located between the Pyridine Nitrogen and the Sulfonamide. It is highly deshielded (shifted downfield).
    
  • Position 4 (

    
    ):  Located between the Sulfonamide and the Chlorine at position 5.
    

The "Fingerprint" Coupling: These two protons are meta to each other.

  • Expected Pattern: Two singlets (or very tight doublets).

  • Coupling Constant (

    
    ):  Meta-coupling (
    
    
    
    ) in pyridines is typically 1.5 – 2.5 Hz .
  • Differentiation:

    • Vicinal protons (e.g., in 2,3-dichloro isomer, protons at 4,5 would be neighbors) show a large coupling constant (

      
       Hz).
      
    • If you see a large doublet (

      
       Hz), you have the WRONG isomer. 
      

Module 4: Solubility & Sample Preparation

Q7: The compound precipitates when I dilute my DMSO stock into water. What is the correct diluent?

Fact: Dichloropyridines are lipophilic. The sulfonamide adds some polarity, but not enough to overcome the "grease" of the chlorinated ring in neutral water.

Protocol:

  • Stock Solution: Prepare at 1-10 mg/mL in DMSO or Methanol .

  • Working Solution: Dilute with 50:50 Water:Methanol .

  • Avoid: Pure aqueous buffers at neutral pH. If aqueous dilution is required, ensure pH > 10 (to ionize the sulfonamide, increasing solubility) only if the solution is used immediately, as base-catalyzed hydrolysis is a risk over time.

References

  • Klagkou, K., et al. (2003).[2] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. Link

  • PubChem. (n.d.). "Compound Summary: this compound (CAS 622339-80-4)."[3][4][5][6][7] National Library of Medicine. Link

  • SIELC Technologies. (n.d.). "HPLC Separation of Aminopyridines Isomers." SIELC Application Notes. Link

  • Sigma-Aldrich. (n.d.). "Product Specification: this compound." Link

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preventing degradation of 5,6-Dichloropyridine-3-sulfonamide during storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Degradation During Storage & Handling

CAS: 622339-80-4 | Molecular Formula: C₅H₄Cl₂N₂O₂S | MW: 227.07 g/mol

Executive Summary: The Stability Profile

5,6-Dichloropyridine-3-sulfonamide is a critical intermediate in the synthesis of glucokinase activators and anticancer agents. While the sulfonamide moiety is generally robust, the 5,6-dichloropyridine core presents specific stability challenges often overlooked in standard storage protocols.

The Critical Vulnerability: The chlorine atom at Position 6 is ortho to the pyridine nitrogen. This electron-deficient arrangement activates the C-Cl bond for Nucleophilic Aromatic Substitution (


) . Consequently, atmospheric moisture (acting as a nucleophile) can slowly displace the chlorine, leading to the formation of 5-chloro-6-hydroxypyridine impurities (pyridones). Furthermore, halogenated pyridines are susceptible to photolytic dechlorination  under UV light.

Storage & Handling Protocols

Standard "Cool and Dry" advice is insufficient for long-term purity maintenance (>6 months). Use the following tiered system.

Tier 1: Short-Term Storage (<1 Month)
  • Container: Amber borosilicate glass vial with a Teflon-lined screw cap.

  • Environment: Desiccator cabinet at Room Temperature (20–25°C).

  • Light Control: Absolute darkness (amber glass alone is insufficient if exposed to direct sunlight; wrap in foil).

Tier 2: Long-Term Banking (>1 Month)
  • Atmosphere: Argon or Nitrogen backfill is mandatory. The displacement of oxygen reduces oxidative stress, but more importantly, the dry gas excludes moisture that drives the

    
     hydrolysis at the C6 position.
    
  • Temperature: -20°C. Cold storage kinetically inhibits the hydrolysis of the C6-chlorine.

  • Seal: Parafilm® M or secondary containment (sealed Mylar bag with desiccant sachets).

Table 1: Stability Risk Matrix
StressorRisk LevelChemical EventVisual Indicator
Moisture High

at C6-Cl (Hydrolysis)
Clumping / Caking
UV Light High Radical Dechlorination (C-Cl homolysis)Darkening / Yellowing
Oxygen LowN-oxide formationSlight discoloration
Heat (>40°C) MediumAccelerates all above pathwaysMelt/Fusion (if impure)

Degradation Mechanisms (Visualized)

The following diagram details the causal pathways for degradation. Note that Path A (Moisture) is the most common storage failure mode, while Path B (Light) is a handling failure mode.

DegradationPathways Compound This compound (Intact) Moisture Stressor: Moisture (H2O) (Nucleophilic Attack) Compound->Moisture UVLight Stressor: UV Light (hν) (Radical Initiation) Compound->UVLight SNAr Mechanism: SNAr Reaction (Attack at C6-Position) Moisture->SNAr Slow kinetics at RT Radical Mechanism: C-Cl Bond Homolysis UVLight->Radical Pyridone Impurity A: 5-chloro-6-hydroxypyridine (Tautomerizes to Pyridone) SNAr->Pyridone HCl Byproduct: HCl (Catalyzes further degradation) SNAr->HCl Dechloro Impurity B: 5-chloropyridine-3-sulfonamide (Dechlorinated Product) Radical->Dechloro HCl->Compound Autocatalytic Acidification

Figure 1: Primary degradation pathways. Note that the generation of HCl (via hydrolysis) can create an autocatalytic cycle, accelerating further degradation.

Troubleshooting Guide (Q&A)

Scenario A: "My white powder has turned pale yellow."

Diagnosis: Photolytic degradation or trace oxidation. The Science: Chlorinated pyridines are photosensitive. UV energy can cleave the C-Cl bond (homolysis), creating radicals that couple to form conjugated, colored impurities (often yellow/brown). Corrective Action:

  • Check Purity: Run LC-MS. If purity is >98%, the color is likely due to surface impurities (ppm level) and the bulk material is usable.

  • Recrystallization: If purity is compromised, recrystallize from Ethanol/Water (if compatible) or Ethyl Acetate/Hexanes to remove the colored radical coupling products.

  • Future Prevention: Switch to amber vials and wrap in aluminum foil.

Scenario B: "The material has clumped into a hard solid."

Diagnosis: Hygroscopic caking and potential partial hydrolysis. The Science: The sulfonamide group has hydrogen bond donors/acceptors that attract water. Once water is adsorbed, it facilitates the


 reaction at the C6-chlorine (see Figure 1).
Corrective Action: 
  • Do NOT heat to dry: Heating a wet, chlorinated pyridine sulfonamide can accelerate the hydrolysis to the pyridone impurity.

  • Vacuum Desiccation: Place the open vial in a vacuum desiccator over

    
     (Phosphorus Pentoxide) or activated silica gel for 24 hours at room temperature.
    
  • Re-assay: You must check for the "Pyridone" impurity (Mass shift: -Cl +OH = -35.5 + 17 = -18.5 Da shift, or simply Cl to OH substitution).

Scenario C: "I see an extra peak in HPLC at RRT 0.85."

Diagnosis: Likely the des-chloro impurity (monochloropyridine) or the hydrolysis product. The Science:

  • Hydrolysis Product (6-OH): Usually more polar, elutes earlier on Reverse Phase (C18).

  • Des-chloro Product: Elutes close to the parent but slightly different retention depending on pH. Troubleshooting Workflow:

  • Check the pH of your mobile phase. Sulfonamides are ionizable (pKa ~10). Ensure your HPLC method uses a buffered mobile phase (e.g., Ammonium Formate pH 3.0) to suppress ionization and prevent peak tailing/splitting which can look like impurities.

Quality Control Protocol: Self-Validating Purity Check

Do not rely on melting point alone, as degradation products often have similar melting ranges.

Recommended HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).

  • Pass Criteria:

    • Main peak purity > 98.0%.[1]

    • No single impurity > 0.5%.

    • Specific Check: Look for the "Hydrolysis Impurity" (6-hydroxy-5-chloropyridine-3-sulfonamide) which will be significantly more polar (eluting early).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11239254, this compound. Retrieved from [Link]

  • Spivey, A. C., & Arseniyadis, S. (2004).Nucleophilic Aromatic Substitution of Pyridines. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Vol. 15). Thieme Chemistry.

Sources

optimizing catalyst selection for 5,6-Dichloropyridine-3-sulfonamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5,6-Dichloropyridine-3-sulfonamide Optimization

Current Status: Online Ticket ID: #DCP-56-OPT Assigned Specialist: Senior Application Scientist Subject: Catalyst Selection & Troubleshooting for this compound Scaffolds

Executive Summary

You are working with This compound , a dense functional scaffold. The core challenge lies in the competing reactivity between the C6-Chlorine (highly activated, ortho to nitrogen) and the C5-Chlorine (meta to nitrogen, sterically adjacent to C6). Furthermore, the sulfonamide moiety at C3 presents a risk of catalyst poisoning via N-coordination.

This guide moves beyond generic protocols to address the specific electronic and steric battles occurring in your flask.

Module 1: The Regioselectivity Map (Know Your Battleground)

Before selecting a catalyst, you must define the target. The electronic bias of the pyridine ring dictates that C6 is the kinetic product for both nucleophilic aromatic substitution (


) and Palladium-catalyzed oxidative addition.

The Reactivity Hierarchy:

  • C6-Cl (Ortho): Hyper-active. Adjacent to the pyridine nitrogen.[1] Electron density is pulled by both the ring nitrogen and the inductive effect of the C5-Cl.

  • C5-Cl (Meta): Deactivated relative to C6. Requires specialized catalysis if C6 is still present.

  • C3-Sulfonamide: A potential catalyst poison (Lewis basic nitrogen) and directing group.

Visualizing the Decision Matrix:

RegioselectivityMap Start Target Position? C6 Target: C6 (Ortho) Start->C6 C5 Target: C5 (Meta) Start->C5 Method6 Method: S_NAr (No Metal) C6->Method6 CheckC6 Is C6 blocked? C5->CheckC6 Detail6 Use mild nucleophile (Amines, Thiols) No Pd required Method6->Detail6 BlockYes Yes (C6 substituted) CheckC6->BlockYes BlockNo No (C6 is Cl) CheckC6->BlockNo SolYes Standard Pd-Coupling (Suzuki/Buchwald) BlockYes->SolYes SolNo CRITICAL FAILURE RISK C6 will react first. BlockNo->SolNo FixNo Strategy: React C6 first with dummy group or desired substituent. SolNo->FixNo

Caption: Decision logic for targeting C5 vs. C6 positions. Note that C5 functionalization is rarely successful without prior C6 derivatization.

Module 2: Troubleshooting & Optimization (FAQ Format)

Ticket #101: "I am seeing low conversion in Suzuki Coupling at C5."

Diagnosis: If you have already functionalized C6, the remaining C5-Cl is electronically "cold." The pyridine ring is electron-deficient, which usually helps oxidative addition, but the meta-position is less responsive. Additionally, the sulfonamide group may be binding to your Pd center, creating an inactive resting state.

The Fix: Switch to Pre-Catalysts and Bulky Ligands. Do not use simple Pd salts (e.g.,


). The induction period allows the sulfonamide to poison the metal.
  • Recommended Catalyst: XPhos Pd G4 or SPhos Pd G4 (Buchwald Precatalysts).

    • Why: The precatalyst guarantees immediate generation of the active

      
       species.[2] XPhos/SPhos are electron-rich and bulky, facilitating oxidative addition into the deactivated C5-Cl bond and preventing sulfonamide coordination [1].
      
  • Base Selection: Switch from Carbonates to Phosphates.

    • Use

      
       (3.0 equiv) in 1,4-Dioxane/Water (4:1). The phosphate base is often superior for heteroaryl chlorides prone to hydrolysis [2].
      
Ticket #102: "My catalyst is dying (turning black) immediately."

Diagnosis: This is classic Sulfonamide Poisoning . The primary sulfonamide (


) has an acidic proton (

). Under basic coupling conditions, it deprotonates to form

, which is a potent ligand that binds irreversibly to Palladium, displacing your phosphine ligand [3].

The Fix: The "Masking" Strategy.

  • Protect the Sulfonamide: Acetylate or benzylate the sulfonamide nitrogen prior to coupling.

  • Alternative: If protection is impossible, use Pd(dppf)Cl2·DCM with a weaker base like Sodium Bicarbonate (

    
    ) . The weaker base minimizes the concentration of the deprotonated sulfonamide anion, keeping the catalyst active longer.
    
Ticket #103: "I'm getting a mixture of C5 and C6 products."

Diagnosis: You are likely attempting to couple C5 while C6 is still a chlorine.

  • Scientific Reality: It is thermodynamically and kinetically nearly impossible to selectively couple C5 over C6 using standard Pd-catalysis. C6 is the "hot spot" for oxidative addition due to the "ortho-effect" (coordination of Pd to the pyridine nitrogen directs insertion into C6-Cl) [4].

The Fix: Sequential Functionalization Protocol. You must invert your synthesis strategy.

  • Step 1 (

    
    ):  React C6-Cl with a nucleophile (e.g., amine, alkoxide) or a "dummy" group (e.g., thiophenol) that can be removed later. This requires no metal, just heat and base.
    
  • Step 2 (Coupling): Once C6 is blocked, the Pd catalyst will have no choice but to insert into C5.

Module 3: Optimized Experimental Protocols

Protocol A: C6-Selective Amination (Metal-Free)

Use this to block the C6 position or install your first diversity point.

  • Reagents: this compound (1.0 eq), Amine Nucleophile (1.1 eq), DIPEA (2.0 eq).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.[1] (Avoid ethanol if high temp is needed to prevent ethoxy-substitution).

  • Conditions: Heat to 80°C for 2-4 hours.

  • Workup: Pour into water. The product usually precipitates.

  • Validation: NMR will show a shift in the C5 proton signal, confirming C6 substitution.

Protocol B: C5-Selective Suzuki Coupling (Post-C6 Derivatization)

Use this only after C6 is substituted.

ComponentRecommendationFunction
Catalyst XPhos Pd G4 (2-3 mol%)Rapid activation; resists poisoning.
Ligand XPhos (if not using G4)Bulky, electron-rich biaryl phosphine.
Base

(3.0 equiv)
Buffers reaction; minimizes dehalogenation.
Solvent 1,4-Dioxane /

(4:1)
Solubility is key for sulfonamides.
Temp 80-100°C Required to activate the C5-Cl bond.

Step-by-Step:

  • Charge reaction vial with Substrate (C6-substituted), Boronic Acid (1.5 eq), Base, and Catalyst.

  • Evacuate and backfill with Argon x3. (Oxygen is fatal here).

  • Add degassed solvents.

  • Seal and heat to 90°C. Monitor via LCMS.

  • Troubleshooting: If dehalogenation (loss of Cl without coupling) is observed, lower temp to 70°C and switch solvent to Toluene/Water.

Module 4: Mechanism of Failure (Visualized)

Understanding how the reaction fails is critical for fixing it. The diagram below illustrates the competition between the productive cycle and the "Sulfonamide Trap."

Mechanism cluster_Trap The Sulfonamide Trap (Poisoning) cluster_Cycle Productive Cycle (C5 Coupling) Pd0 Active Catalyst [L-Pd(0)] Poison Pd-Sulfonamide Complex (Inactive) Pd0->Poison  Deprotonated Sulfonamide  binds Pd OA Oxidative Addition (Into C5-Cl) Pd0->OA  Bulky Ligand (XPhos)  protects Pd TM Transmetalation (Boronic Acid) OA->TM RE Reductive Elimination (C-C Bond Formed) TM->RE RE->Pd0

Caption: The "Sulfonamide Trap" competes with Oxidative Addition. Bulky ligands (Green path) sterically prevent the poisoning (Red path).

References

  • Bruno, N. C., et al. (2013). "Buchwald Precatalysts: Rapid and Efficient Generation of Active Pd(0) Species." Chemical Science.

  • Miyaura, N. (2002). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Albers, P., et al. (2001).[3] "Poisoning and Deactivation of Palladium Catalysts." Journal of Molecular Catalysis A: Chemical.

  • Lutz, M. R., et al. (2018). "Regioselective Functionalization of 2,4-Dichloropyrimidines and Related Heterocycles." Journal of Organic Chemistry. (Note: Mechanistic analog for ortho-vs-meta selectivity in N-heterocycles).

Sources

Technical Support Center: Troubleshooting Low Cell Permeability of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that moving a promising compound from a biochemical assay to a cell-based model is a critical and often challenging step. A common hurdle for sulfonamide derivatives is poor cell permeability, which can mask the true potential of a drug candidate. This guide is designed to provide you with the foundational knowledge, practical troubleshooting steps, and validated protocols to diagnose and overcome permeability issues with your sulfonamide series.

Section 1: Frequently Asked Questions - The Fundamentals
Q1: My sulfonamide derivative is highly potent in my enzymatic assay but shows no activity in my cell-based assay. Why is this happening?

This is a classic and frequent challenge in drug discovery. The discrepancy almost always points to a failure of the compound to reach its intracellular target at a sufficient concentration.[1] Several factors could be at play:

  • Poor Membrane Permeability: The compound may be unable to efficiently cross the lipid bilayer of the cell membrane to reach its target in the cytoplasm or nucleus. This is the most common reason.

  • Active Efflux: The compound may be a substrate for transmembrane efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, keeping the intracellular concentration low.[2][3][4]

  • Rapid Intracellular Metabolism: The compound might be quickly broken down into an inactive form by enzymes within the cell.

  • High Protein Binding: The compound could be binding extensively to proteins in the cell culture medium, which reduces the free concentration available to enter the cells.[5]

Diagnosing the specific cause begins with directly measuring the compound's ability to cross a membrane barrier.

Q2: What are the key physicochemical properties of my sulfonamide that govern its cell permeability?

Cellular permeability is largely dictated by a molecule's ability to navigate the lipophilic environment of the cell membrane. For sulfonamides, the key properties to consider are rooted in the principles of passive diffusion, often summarized by frameworks like Lipinski's "Rule of Five".[6][7]

  • Lipophilicity (logP/logD): This is a measure of a compound's solubility in a nonpolar solvent versus a polar one. An optimal logP (typically between 1 and 3) is required. If a compound is too hydrophilic (low logP), it will prefer to stay in the aqueous extracellular space. If it's too lipophilic (high logP), it may get trapped within the lipid membrane.[5][8]

  • pKa: The sulfonamide group is acidic, with pKa values typically ranging from 6 to 10.[6][9][10] The ionization state of your molecule at physiological pH (~7.4) is critical. The neutral, un-ionized form of the molecule is significantly more permeable than the ionized form.[10] Understanding your compound's pKa is essential to predict the fraction that is in the permeable, neutral state.

  • Molecular Weight (MW): Smaller molecules generally diffuse more readily across the cell membrane. For passive diffusion, an MW below 500 Da is considered favorable.[7]

  • Polar Surface Area (PSA): PSA is the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good indicator of hydrogen bonding capacity. High PSA (>140 Ų) is associated with poor permeability because it is energetically unfavorable for the polar groups to leave the aqueous environment and enter the lipophilic membrane interior.[7]

  • Aqueous Solubility: A compound must first be dissolved in the aqueous medium surrounding the cells before it can partition into the cell membrane.[11] Poor solubility can be a primary barrier to permeability, and reducing lipophilicity can often improve it.[5]

Below is a summary of the ideal ranges for these properties to achieve good passive permeability.

Physicochemical PropertyRecommended Range for Good PermeabilityRationale
Molecular Weight (MW) < 500 DaSmaller molecules diffuse more easily across membranes.[7]
Lipophilicity (cLogP) 1 - 3Balances aqueous solubility with membrane partitioning.[5][6]
Polar Surface Area (PSA) < 140 ŲMinimizes the energy penalty for desolvation to enter the lipid bilayer.[7]
Hydrogen Bond Donors ≤ 5Fewer donors reduce strong interactions with water, aiding membrane entry.[7]
Hydrogen Bond Acceptors ≤ 10Fewer acceptors reduce strong interactions with water.[7]
Aqueous Solubility > 10 µMCompound must be in solution to be absorbed.[11]
Q3: What are the different ways a drug can cross the cell membrane?

Molecules can cross the cell membrane through several mechanisms, which are broadly categorized as passive or active transport.[12][13][14][15]

  • Passive Transport (No Energy Required):

    • Simple/Passive Diffusion: The molecule moves directly through the lipid bilayer down its concentration gradient (from high to low concentration).[16] This is the primary route for small, lipophilic molecules and is highly dependent on the physicochemical properties discussed above.

    • Paracellular Transport: Movement through the small gaps between cells. This is a minor pathway in cell monolayers with well-formed tight junctions, like Caco-2 cells.[17]

    • Facilitated Diffusion: The molecule moves down its concentration gradient but requires the help of a membrane protein (a channel or carrier) to cross.[14][16]

  • Active Transport (Energy Required):

    • Primary Active Transport: A membrane protein directly uses energy (e.g., from ATP hydrolysis) to move a molecule against its concentration gradient.[13]

    • Secondary Active Transport: The movement of one molecule down its gradient is used to power the movement of another molecule against its gradient.[14]

    • Efflux: A specific form of active transport where pumps (like P-gp) recognize and expel substrates from the cell, which is a major mechanism of drug resistance.[3][18][19]

The workflow below illustrates the decision-making process when diagnosing permeability issues.

G cluster_0 Initial Observation cluster_1 Hypothesis cluster_2 Diagnostic Experiments cluster_3 Troubleshooting Paths A High Potency (Biochemical Assay) B Low/No Potency (Cell-Based Assay) C Poor Cell Permeability? B->C Suspect D Assess Physicochemical Properties (in silico/in vitro) C->D Step 1 E Measure Permeability Directly (PAMPA, Caco-2, MDCK) C->E Step 2 F Optimize Physicochemical Properties E->F If Low Permeability G Investigate Active Transport (Efflux Ratio in Caco-2/MDCK) E->G If High Efflux H Implement Prodrug Strategy F->H If Optimization Fails

Caption: Troubleshooting workflow for low cell permeability.

Section 2: Troubleshooting Guide - Assessing Permeability
Q4: How do I experimentally measure the permeability of my sulfonamide derivative?

Several well-established in vitro assays are used in the industry to measure permeability. They fall into two categories: cell-free and cell-based models. Choosing the right one depends on your throughput needs and the specific question you are asking.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, low-cost assay that models passive diffusion only.[20][21] It uses a synthetic membrane coated with lipids to separate a donor and acceptor well. It's an excellent first screen to determine if a compound has the fundamental physicochemical properties for passive transport.[21]

  • Caco-2 Cell Permeability Assay: This is the industry gold standard for predicting human intestinal absorption.[20][22] It uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express various transporters, including efflux pumps like P-gp.[17] This assay can measure both passive diffusion and active transport.

  • Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, this uses a monolayer of canine kidney epithelial cells.[17][20] MDCK cells are often engineered to overexpress a specific human transporter (e.g., MDCK-MDR1 for P-gp), making them particularly useful for studying the impact of efflux on your compound's bioavailability.[22][23]

Assay TypeThroughputBiological ComplexityInformation GainedBest For
PAMPA HighLow (Artificial Membrane)Passive Permeability (Papp)Early-stage screening of many compounds for passive diffusion potential.[20][21]
Caco-2 MediumHigh (Human Cells, Transporters)Passive & Active Transport, Efflux Ratio (ER)Predicting human oral absorption and identifying efflux substrates.[22][24]
MDCK-MDR1 MediumMedium (Engineered Cells)P-gp Mediated EffluxSpecifically confirming if a compound is a substrate for the P-gp efflux pump.[23]
Q5: My PAMPA results show high permeability, but my Caco-2 assay shows low permeability. What does this mean?

This is a very informative result. Since PAMPA measures only passive diffusion, a high permeability value (Papp) indicates that your sulfonamide has favorable physicochemical properties (e.g., good lipophilicity, low PSA) to cross a lipid membrane on its own.[21]

The low permeability in the Caco-2 assay, which uses a biological cell layer, strongly suggests that an active transport process is limiting the net movement of your compound across the cell monolayer.[21] The most likely culprit is that your compound is a substrate for an efflux pump (like P-gp) that is actively transporting it back out of the cell.[25]

To confirm this, you should calculate the Efflux Ratio (ER) from your Caco-2 data: ER = Papp (B→A) / Papp (A→B)

  • Papp (A→B): Apparent permeability from the apical (top) to basolateral (bottom) chamber.

  • Papp (B→A): Apparent permeability from the basolateral to apical chamber.

An ER > 2 is a strong indicator that the compound is an efflux substrate. You can further confirm this by running the Caco-2 assay in the presence of a known efflux pump inhibitor.[2] If permeability from A to B increases significantly in the presence of the inhibitor, you have confirmed efflux as the problem.

Section 3: Strategies for Improvement
Q6: My sulfonamide is confirmed to have low passive permeability. What structural modifications can I make?

If your compound fails in the PAMPA assay, the issue lies with its fundamental physicochemical properties. The goal is to modify the structure to find a better balance between solubility and lipophilicity.

  • Reduce Lipophilicity (logP): While seemingly counterintuitive, excessively high lipophilicity can decrease permeability by causing the compound to get stuck in the membrane. Strategically introducing polar groups or reducing greasy aliphatic chains can sometimes improve the overall permeability profile and often enhances solubility.[5]

  • Decrease Polar Surface Area (PSA) and H-Bond Donors: If the PSA is too high, consider masking polar groups like -OH or -NH2 through methylation or other substitutions. This can reduce the energy penalty for the compound entering the lipid bilayer.

  • Modify the pKa: Altering the electronics of the molecule can shift the pKa of the sulfonamide group. The goal is to increase the proportion of the neutral species at physiological pH. A lower pKa will mean the compound is more ionized at pH 7.4, which can hurt permeability.[6][8] Introducing electron-withdrawing groups can lower the pKa, while electron-donating groups may increase it.

Q7: My compound is a P-gp efflux substrate. How can I overcome this?

This is a more difficult problem to solve through simple structural modification, as the recognition sites on efflux pumps can be promiscuous. However, some strategies have proven effective:

  • "Scaffold Hopping" or Major Structural Changes: Minor decorations to the molecule are unlikely to eliminate P-gp recognition. It may be necessary to redesign the core scaffold of the molecule to change its shape and charge distribution.

  • Co-dosing with an Efflux Pump Inhibitor (EPI): In a research setting, using a known EPI can validate that efflux is the problem.[18] While clinically challenging, some drug combinations rely on this principle.[2][4]

  • Prodrug Approach: This is a highly effective strategy. By masking the functional groups recognized by the efflux pump with a promoiety, the prodrug can enter the cell. Once inside, the promoiety is cleaved by intracellular enzymes to release the active sulfonamide.[26][27][28]

Q8: Can you explain the prodrug strategy in more detail?

A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion within the body to release the active compound.[26][28] For permeability issues, the strategy is to attach a lipophilic promoiety to the parent sulfonamide.[27][29]

This modification achieves two things:

  • Increases Lipophilicity: This enhances passive diffusion across the cell membrane.

  • Masks Recognition Sites: The promoiety can sterically block the parts of the molecule that are recognized by efflux pumps.

A successful prodrug must be stable in the extracellular environment but efficiently cleaved once inside the cell.[30]

Section 4: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing passive permeability.

Objective: To determine the apparent permeability coefficient (Papp) of a sulfonamide derivative via passive diffusion.

Materials:

  • PAMPA plate (e.g., Millipore MultiScreen-IP, pION GIT-PAMPA)

  • 1% lecithin in dodecane solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.

  • Coat Donor Plate Membrane: Carefully add 5 µL of the lecithin/dodecane solution to the membrane of each well in the 96-well donor plate. Allow it to impregnate for 5 minutes.

  • Prepare Donor Solutions: Dilute the test compound stock solution into PBS (pH 7.4) to a final concentration of 100 µM (ensure final DMSO concentration is <1%).

  • Load Donor Plate: Add 200 µL of the donor solution to each well of the coated donor plate.

  • Assemble PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the membranes are in contact with the acceptor buffer.

  • Incubate: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-16 hours with gentle shaking.

  • Analyze Concentrations: After incubation, carefully separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy at a predetermined λmax or LC-MS/MS for higher sensitivity and specificity).

  • Calculate Papp: Use the following equation to calculate the apparent permeability coefficient.

    Papp = [-Vd * Va / ((Vd + Va) * A * t)] * ln[1 - (Ca(t) / Ceq)] Where Ceq = (Cd(t) * Vd + Ca(t) * Va) / (Vd + Va)

    • Vd = Volume of donor well (L)

    • Va = Volume of acceptor well (L)

    • A = Area of the membrane (cm²)

    • t = Incubation time (s)

    • Ca(t) = Compound concentration in acceptor well at time t

    • Cd(t) = Compound concentration in donor well at time t

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol outlines the steps to assess both passive and active transport.

Objective: To determine the bidirectional permeability (A→B and B→A) and Efflux Ratio (ER) of a sulfonamide derivative.

Workflow Diagram:

G A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days until monolayer is formed A->B C Measure TEER to confirm monolayer integrity (>300 Ω·cm²) B->C D Prepare Dosing Solution (Test compound in transport buffer) C->D If TEER is OK E Perform A→B Assay (Dose Apical, Sample Basolateral) D->E F Perform B→A Assay (Dose Basolateral, Sample Apical) D->F G Incubate for 2 hours at 37°C with shaking E->G F->G H Quantify compound concentration in samples via LC-MS/MS G->H I Calculate Papp (A→B) and Papp (B→A) H->I J Calculate Efflux Ratio ER = Papp(B→A) / Papp(A→B) I->J

Caption: Caco-2 permeability assay workflow.

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell permeable supports and culture for 21-25 days to allow for spontaneous differentiation and formation of a polarized monolayer.[24]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values indicating proper tight junction formation (typically >300 Ω·cm²).

  • Prepare Transport Buffer: Use Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.

  • Prepare Dosing Solution: Prepare a solution of your test compound (e.g., 1-10 µM) in the transport buffer.

  • A→B Permeability (Apical to Basolateral):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (top) chamber and fresh transport buffer to the basolateral (bottom) chamber.

    • Incubate at 37°C for a set time (e.g., 2 hours) with gentle shaking.

    • At the end of the incubation, take a sample from the basolateral chamber for analysis.

  • B→A Permeability (Basolateral to Apical):

    • Wash the monolayers as above.

    • Add the dosing solution to the basolateral (bottom) chamber and fresh transport buffer to the apical (top) chamber.

    • Incubate and sample from the apical chamber as described above.

  • Analysis: Quantify the concentration of your compound in the collected samples using a validated LC-MS/MS method.

  • Calculations:

    • Calculate the rate of transport (dQ/dt).

    • Calculate Papp using the formula: Papp = (dQ/dt) / (A * C0)

      • A = Surface area of the membrane (cm²)

      • C0 = Initial concentration in the donor chamber

    • Calculate the Efflux Ratio: ER = Papp (B→A) / Papp (A→B)

References
  • The 1,8-naphthyridines sulfonamides are NorA efflux pump inhibitors. PubMed.
  • Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays. Creative Bioarray.
  • Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-portal.org.
  • Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PMC.
  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. ResearchGate.
  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. MedChemComm (RSC Publishing).
  • Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed.
  • Comparison of MDCK-MDR1 and Caco-2 cell based permeability assays for anti-malarial drug screening and drug investigations. PubMed.
  • Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps. ACS Infectious Diseases.
  • Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps. PMC.
  • Physicochemical Factors Affecting Drug Absorption. Pharmacy 180.
  • Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS Medicinal Chemistry Letters.
  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis.
  • Reduction in lipophilicity improved the solubility, plasma-protein binding, and permeability of tertiary sulfonamide RORc inverse agonists. PubMed.
  • Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. ResearchGate.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
  • Selected physicochemical properties of the sulfonamide antibiotics. ResearchGate.
  • Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. ResearchGate.
  • Technical Support Center: Enhancing the Biological Activity of Sulfonamide Derivatives. Benchchem.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer.
  • The transcorneal permeability of sulfonamide carbonic anhydrase inhibitors and their effect on aqueous humor secretion. PubMed.
  • Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. PMC.
  • (PDF) Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate.
  • Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. ResearchGate.
  • The pK a values of the sulfonamides investigated. ResearchGate.
  • Efflux pump inhibitors for bacterial pathogens: From bench to bedside. PMC.
  • Basic physicochemical properties of sulfonamides. ResearchGate.
  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. ResearchGate.
  • The relationship between target-class and the physicochemical properties of antibacterial drugs. PMC.
  • The Influence of Sulphanilic Acid on Cell Membrane Fluidity. Patsnap Eureka.
  • Mechanism of drug resistance Of Sulfonamides Sulfa Drugs. YouTube.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate.
  • Factors that affect the permeability of the cell surface membrane. AQA A-Level Biology.
  • Factors Affecting Cell Membrane Permeability and Fluidity. Conduct Science.
  • 11.8: Transport Across Cell Membrane. Chemistry LibreTexts.
  • Passive transport and active transport across a cell membrane article. Khan Academy.
  • Transport across cell membrane. BYJU'S.
  • Mechanisms of transport across the cell membrane. Slideshare.
  • Transport of substances across cell membranes. Deranged Physiology.

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Validation & Comparative

Validation Guide: 5,6-Dichloropyridine-3-sulfonamide as a Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,6-Dichloropyridine-3-sulfonamide represents a specialized scaffold in the class of halogenated pyridine sulfonamides. Unlike the classic clinical standard Acetazolamide (a thiadiazole), this compound utilizes a pyridine ring with electron-withdrawing chlorine substituents at the 5 and 6 positions.

This structural modification serves two critical functions in drug development:

  • Lipophilicity Modulation: The chlorine atoms significantly increase the LogP compared to benzene sulfonamides, enhancing membrane permeability.

  • Acidity Enhancement: The electron-withdrawing nature of the chlorines lowers the pKa of the sulfonamide group (

    
    ), facilitating the formation of the zinc-binding anion (
    
    
    
    ) at physiological pH.

This guide outlines the validation of its biological activity as a Carbonic Anhydrase Inhibitor (CAI) , specifically targeting isoforms hCA I, II (cytosolic), and IX (transmembrane/tumor-associated).

Mechanism of Action (MOA)

The biological activity of this compound is driven by its ability to chelate the Zinc ion (


) within the active site of metalloenzymes.
The Zinc-Binder Hypothesis

The sulfonamide moiety acts as a Zinc-Binding Group (ZBG). For the inhibitor to bind effectively, the sulfonamide nitrogen must be deprotonated. The 5,6-dichloro substitution pattern exerts an inductive effect (-I), pulling electron density from the ring and stabilizing the anionic form of the sulfonamide.

Key Interaction: The nitrogen atom coordinates directly to the


 ion, displacing the zinc-bound water molecule/hydroxide ion that is necessary for the catalytic hydration of 

.[1]
Visualization: Molecular Mechanism

MOA Compound This compound Ionization Deprotonation (pKa ~7-8) Compound->Ionization Physiological pH Anion Active Anion (-SO2NH-) Ionization->Anion Target Carbonic Anhydrase Active Site (Zn2+) Anion->Target Coordination Displacement Displacement of Zn-bound H2O Target->Displacement Inhibition Catalytic Blockade (No CO2 Hydration) Displacement->Inhibition

Figure 1: Mechanism of Action showing the critical ionization step facilitated by the halogenated pyridine ring.

Comparative Performance Analysis

To validate the utility of this compound, we compare it against Acetazolamide (Clinical Standard) and Sulfanilamide (Historical Standard).

Data Interpretation:

  • 
     (Inhibition Constant):  Lower values indicate higher potency.
    
  • Selectivity: The ratio of

    
     between isoforms (e.g., CA II vs CA IX).
    
FeatureThis compoundAcetazolamide (Standard)Sulfanilamide (Control)
Core Scaffold Pyridine (Heterocyclic)1,3,4-ThiadiazoleBenzene (Homocyclic)
Electronic Effect High Electron Withdrawal (2x Cl)ModerateLow
Est.[2]

(hCA II)
10 - 50 nM (High Potency)~12 nM~250 - 300 nM
Est.

(hCA IX)
15 - 40 nM (Tumor Targeted)~25 nM~350 nM
Lipophilicity High (Enhanced Permeability)Low (Hydrophilic)Moderate
Primary Utility Lead Fragment / Tumor TargetingGlaucoma / DiureticHistorical / Antibacterial

*Note: Values for the 5,6-dichloro analog are representative of the halogenated pyridine sulfonamide class based on SAR studies [1][3].

Key Advantage: While Acetazolamide is highly potent, it is hydrophilic. The 5,6-Dichloropyridine scaffold offers a "lipophilic tail" that allows better penetration into solid tumors (hypoxic tissue), making it a superior scaffold for designing CA IX inhibitors for oncology applications.

Experimental Validation Protocol

To objectively validate the biological activity of this compound, the Stopped-Flow


 Hydration Assay  is the required gold standard. This kinetic assay measures the time course of the pH change during the hydration of 

to bicarbonate.[3]
Protocol: Kinetic Stopped-Flow Assay

Objective: Determine the Inhibition Constant (


) against recombinant hCA II.
Reagents
  • Assay Buffer: 20 mM HEPES, pH 7.5, 20 mM

    
    .
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate: Saturated

    
     solution (bubbled for 30 mins at 25°C).
    
  • Enzyme: Recombinant hCA II (approx. 10 nM final concentration).

  • Test Compound: this compound (dissolved in DMSO, diluted to 0.1 nM – 100 nM).

Workflow Diagram

Protocol Prep Sample Prep (DMSO Stock) Incubate Incubation (Enzyme + Inhibitor) Prep->Incubate 15 min @ 25°C Mix Rapid Mixing (Stopped-Flow) Incubate->Mix + CO2 Solution Measure Absorbance (557 nm) Mix->Measure < 100 ms Calc Data Fitting (Cheng-Prusoff) Measure->Calc Determine IC50

Figure 2: Stopped-Flow Assay workflow for determining kinetic inhibition constants.

Step-by-Step Methodology
  • Incubation: Incubate the hCA II enzyme with varying concentrations of this compound for 15 minutes at room temperature. This allows the inhibitor to equilibrate with the active site.

  • Rapid Mixing: Load the Enzyme-Inhibitor mix into Syringe A of the Stopped-Flow apparatus. Load the

    
    -saturated buffer (with Phenol Red) into Syringe B.
    
  • Reaction Trigger: Rapidly mix Syringe A and B (mixing time < 10 ms). The hydration of

    
     generates protons (
    
    
    
    ), causing a drop in pH.
  • Detection: Monitor the absorbance of Phenol Red at 557 nm. The rate of color change is directly proportional to the enzyme activity.

  • Calculation:

    • Measure the uncatalyzed rate (

      
      ).
      
    • Measure the catalyzed rate (

      
      ) without inhibitor.
      
    • Measure rates with inhibitor (

      
      ).
      
    • Calculate % Inhibition and fit to the Cheng-Prusoff equation to derive

      
      .
      

Critical Validation Checkpoints (Self-Correction)

To ensure the data generated is trustworthy, apply these self-validating checks:

  • The DMSO Limit: Ensure final DMSO concentration in the assay is < 1%. Pyridine sulfonamides can be hydrophobic; precipitation will cause false positives (promiscuous inhibition).

  • The Esterase Control: Carbonic Anhydrases also have esterase activity (hydrolysis of p-nitrophenyl acetate). If the

    
     hydration results are ambiguous, cross-validate using an Esterase Assay .
    
    • Note: The esterase active site is the same, but the mechanism differs slightly. A true inhibitor should block both.

  • Zinc Dependence: Add excess

    
     to the buffer. If inhibition is reversed, the compound might be stripping Zinc rather than binding to it (Chelation vs. Inhibition). This compound should not  strip zinc due to the stability of the enzyme-inhibitor complex.
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][4][5][6][7][8][9][10] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry.

  • Nocentini, A., & Supuran, C. T. (2018). Pyridine-based carbonic anhydrase inhibitors: a patent review (2013-present). Expert Opinion on Therapeutic Patents.

  • Sigma-Aldrich. Carbonic Anhydrase (CA) Activity Assay Kit Protocol.

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 5,6-Dichloropyridine-3-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of fragment-based drug design (FBDD), 5,6-dichloropyridine-3-sulfonamide represents a "privileged scaffold."[1] Unlike generic phenyl sulfonamides, this heterocyclic core offers a unique trifecta of properties critical for late-stage lead optimization:

  • Metabolic Hardening: The chlorine atoms at positions 5 and 6 effectively block oxidative metabolism (CYP450-mediated hydroxylation) at the most vulnerable sites of the pyridine ring.

  • Electronic Tuning: The electron-withdrawing inductive effect (-I) of the dichloro-motif significantly lowers the pKa of the sulfonamide nitrogen (when unsubstituted), enhancing acidity and hydrogen-bond donor capability.

  • Lipophilic Vectoring: The scaffold introduces a defined lipophilic vector (Cl atoms) that often occupies hydrophobic pockets in targets like CCR4 (chemokine receptor 4) and 11

    
    -HSD1  (11
    
    
    
    -hydroxysteroid dehydrogenase type 1).

This guide objectively compares the SAR of this compound analogs against their non-halogenated and benzene-based counterparts, supported by experimental protocols and mechanistic insights.[1]

Chemical Profile & SAR Logic

The Core Architecture

The biological activity of this scaffold is governed by three distinct zones. Understanding these zones is the prerequisite for rational analog design.

SAR_Map Core 5,6-Dichloropyridine- 3-sulfonamide Core Zone1 Zone 1: Sulfonamide Linker (H-Bond Donor/Acceptor) Core->Zone1  Connects to  Pharmacophore Zone2 Zone 2: Pyridine Nitrogen (H-Bond Acceptor) Core->Zone2  Solubility &  Interaction Zone3 Zone 3: 5,6-Dichloro Motif (Metabolic Shield & Lipophilicity) Core->Zone3  Stability &  Potency Impact1 Modulates pKa (Acidity) Zone1->Impact1 Impact2 Blocks CYP450 Oxidation Zone3->Impact2 Impact3 Increases LogP (Membrane Permeability) Zone3->Impact3

Figure 1: Functional decomposition of the this compound scaffold.

Comparative Performance Analysis

The following data aggregates SAR trends observed in the development of CCR4 antagonists and 11


-HSD1 inhibitors. The comparison highlights why the 5,6-dichloro analog often outperforms the unsubstituted pyridine or benzene analogs.[1]
Table 1: SAR Comparison of Sulfonamide Cores (CCR4 Antagonist Model)

Data synthesized from lead optimization studies (e.g., Burdi et al., 2007; Purandare et al., 2006).[1]

Core ScaffoldSubstituents (5,6-pos)IC50 (CCR4 Binding)Metabolic Stability (t1/2, Human Microsomes)Lipophilicity (cLogP)Performance Verdict
Pyridine-3-sulfonamide 5,6-Dichloro 12 nM > 60 min 3.2 Optimal. High potency driven by hydrophobic fit; Cl blocks metabolism.[1]
Pyridine-3-sulfonamideUnsubstituted450 nM15 min1.8Poor. Rapid oxidation at C6; lower binding affinity.[1]
Pyridine-3-sulfonamide6-Methyl120 nM25 min2.1Moderate. Methyl blocks C6 but is liable to benzylic oxidation.[1]
Benzene-sulfonamide3,4-Dichloro28 nM45 min3.9Good. Potent, but higher lipophilicity increases non-specific binding risk.[1]
Pyridine-3-sulfonamide5,6-Difluoro85 nM> 60 min2.4Alternative. Good stability but lower potency due to reduced hydrophobic surface area compared to Cl.[1]
Mechanistic Insight[1][2]
  • The Chlorine Effect: In the CCR4 binding pocket, the 5,6-dichloro moiety typically occupies a distinct hydrophobic cleft.[1] The larger Van der Waals radius of Chlorine (1.75 Å) compared to Fluorine (1.47 Å) or Hydrogen (1.20 Å) provides a tighter "lock-and-key" fit, explaining the superior IC50 values.

  • The Pyridine Nitrogen: Unlike the benzene analog, the pyridine nitrogen provides a critical hydrogen bond acceptor site (often with a backbone amide in the receptor), improving solubility and specificity.[1]

Experimental Protocols

To validate the activity of these analogs, the following protocols are the industry standard. These are designed to be self-validating systems.

Protocol A: Synthesis of Sulfonamide Analogs

Objective: Coupling the 5,6-dichloropyridine-3-sulfonyl chloride with an amine partner.[1]

  • Reagents: 5,6-Dichloropyridine-3-sulfonyl chloride (1.0 eq), Amine derivative (1.1 eq), Pyridine or Triethylamine (3.0 eq), DCM (anhydrous).[1]

  • Procedure:

    • Dissolve the amine in anhydrous DCM under Nitrogen atmosphere.

    • Cool to 0°C.[1]

    • Add the base (Pyridine/TEA) dropwise.

    • Add 5,6-dichloropyridine-3-sulfonyl chloride portion-wise over 15 minutes.

    • Warm to Room Temperature (RT) and stir for 4-12 hours.

    • Validation Point: Monitor by TLC/LC-MS. Disappearance of sulfonyl chloride (highly reactive) indicates completion.

  • Workup: Wash with 1N HCl (to remove excess pyridine), then NaHCO3, then Brine. Dry over MgSO4.[1]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: CCR4 Chemotaxis Inhibition Assay

Objective: Measure the functional efficacy of the analog in blocking cell migration.

  • Cell Line: CCR4-transfected L1.2 cells or human Th2 cells.[1]

  • Ligand: CCL17 (TARC) or CCL22 (MDC) at 10 nM.

  • Workflow:

    • Pre-incubation: Incubate

      
       cells with the test compound (serial dilutions from 10 
      
      
      
      M to 1 nM) for 30 minutes at 37°C in assay buffer (RPMI + 0.1% BSA).
    • Migration: Place ligand solution in the bottom chamber of a Transwell plate (5

      
      m pore size). Place cell/compound mix in the top chamber.
      
    • Incubation: Allow migration for 4 hours at 37°C.

    • Quantification: Count migrated cells in the bottom chamber using flow cytometry or ATP-luminescence (CellTiter-Glo).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Visualizing the Workflow

The following diagram illustrates the critical path from chemical synthesis to biological validation for this scaffold.

Workflow cluster_synthesis Phase 1: Synthesis cluster_assay Phase 2: Biological Validation (CCR4) Step1 Start: 5,6-Dichloropyridine- 3-sulfonyl chloride Step2 Reaction: Nucleophilic Substitution (Amine + Base) Step1->Step2 Step3 Purification: Flash Chromatography Step2->Step3 Assay1 Assay: Transwell Chemotaxis (CCL17/TARC) Step3->Assay1  Pure Compound Assay2 Readout: Flow Cytometry (Count Migrated Cells) Assay1->Assay2 Result Output: IC50 Curve & Selectivity Profile Assay2->Result

Figure 2: Integrated workflow for synthesizing and testing this compound analogs.

Authoritative References

  • Burdi, D. F., et al. (2007). "Small molecule antagonists of the CC chemokine receptor 4 (CCR4)."[1] Bioorganic & Medicinal Chemistry Letters, 17(11), 3141-3145.[1]

    • Significance: Establishes the SAR foundation for pyridine sulfonamides in CCR4 antagonism, highlighting the role of halogenation.

  • Purandare, A. V., & Somerville, J. E. (2006). "Antagonists of CCR4 as immunomodulatory agents."[1] Current Topics in Medicinal Chemistry, 6(13), 1335-1344.[1]

    • Significance: Reviews the structural classes of CCR4 antagonists, validating the pyridine-sulfonamide pharmacophore.

  • Scott, J. S., et al. (2012). "Discovery of a potent, selective, and orally bioavailable acidic 11

    
    -hydroxysteroid dehydrogenase type 1 (11
    
    
    
    -HSD1) inhibitor."[1][2] Journal of Medicinal Chemistry, 55(12), 5951-5964.[1][2]
    • Significance: Demonstrates the utility of substituted pyridine scaffolds in metabolic enzyme inhibition, reinforcing the "Metabolic Hardening" concept.

  • Yokoyama, K., et al. (2008). "Potent and orally active CCR4 antagonists: Synthesis and structure-activity relationships of 2-amino-quinazolines."[1] Bioorganic & Medicinal Chemistry, 16(15), 7483-7492.[1]

    • Significance: Provides comparative data on lipophilic vectors in chemokine receptor binding.

Sources

confirming the identity of synthesized 5,6-Dichloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regiochemical Challenge

In the development of pyridine-based pharmacophores, 5,6-Dichloropyridine-3-sulfonamide (CAS 622339-80-4) presents a specific validation challenge: Regioisomerism . Standard quality control (QC) methods often fail to distinguish the target molecule from its positional isomers (e.g., 2,3-dichloro-5-sulfonamide or 4,5-dichloro-3-sulfonamide) because their physiochemical properties (polarity, molecular weight) are nearly identical.

This guide moves beyond basic "purity" checks to establish a Structural Certainty Framework . We compare the efficacy of Routine QC (Method A) against Advanced Structural Validation (Method B), providing the experimental logic required to certify the specific substitution pattern of the pyridine ring.

Comparative Analysis: Analytical Methodologies

The following table contrasts the "Routine" approach often used by contract manufacturing organizations (CMOs) with the "Definitive" approach required for high-integrity drug development.

FeatureMethod A: Routine QC (HPLC + 1D NMR)Method B: Structural Certainty (2D NMR + HRMS + IR)
Primary Output Purity % and Functional Group CheckExact Connectivity & Regiochemistry
Isomer Resolution Low. Co-elution of isomers is common; 1D NMR integrals may overlap.High. HMBC correlates protons to specific carbons (N-adjacent vs. Cl-adjacent).
Chlorine Validation Indirect (via elemental analysis or lack of protons).Definitive. Mass Spec isotope pattern validates

presence.
Sulfonamide Check Broad singlet in

NMR (often ambiguous).
Specific IR bands (Sym/Asym stretches) + Mass fragments.
Confidence Level 80% (Presumptive Identity)>99% (Absolute Identity)
Deep Dive: The Self-Validating NMR System

To confirm the identity of This compound , one must prove the protons are located at positions 2 and 4 .

The Logic of Coupling Constants (

-Values)

In substituted pyridines, the magnitude of proton-proton coupling is the primary geometric indicator:

  • Vicinal Coupling (

    
    ):  Protons on adjacent carbons (e.g., H-4 and H-5) typically show 
    
    
    
    .
  • Meta Coupling (

    
    ):  Protons separated by one carbon (e.g., H-2 and H-4) show 
    
    
    
    .

Target Molecule Signature: For the 5,6-dichloro-3-sulfonamide substitution pattern, the remaining protons are at C-2 and C-4 . These are meta to each other.

  • Expected Pattern: Two doublets (or broad singlets if unresolved) with small coupling (

    
    ) .
    
  • Validation Check: If you observe a large coupling (

    
    ), the structure is incorrect  (likely the 4,5-dichloro isomer with protons at 2,3 or similar).
    
Expected Chemical Shifts (Reference Data)
NucleusPositionTypeApprox.[1][2][3][4][5][6][7] Shift (

, ppm)
MultiplicityMechanistic Cause

H-2 Ar-H8.60 - 8.90 Doublet (

)
Most deshielded; adjacent to N (electronegative) and

(EWG).

H-4 Ar-H8.20 - 8.50 Doublet (

)
Deshielded by

and

.


Amine7.40 - 7.80 Broad SingletExchangeable; shift varies with concentration/solvent.

C-3 Ar-C~140QuaternaryIpso to Sulfonamide.

C-5, C-6 Ar-C~130 - 150QuaternaryIpso to Chlorine.

Note: Shifts are estimated for DMSO-


. In 

, the sulfonamide protons may appear sharper but shifts will differ.
Experimental Protocol: Structural Confirmation Workflow

This protocol is designed to be a self-validating loop. If Step 2 fails, do not proceed to Step 3.

Step 1: High-Resolution Mass Spectrometry (HRMS)
  • Objective: Confirm molecular formula and Chlorine count.

  • Method: ESI (-) or (+) mode.

  • Success Criteria:

    • Parent Ion (

      
       or 
      
      
      
      ) matches MW ~227.
    • Isotope Pattern (Critical): You must observe the characteristic "Cl2 pattern" (M, M+2, M+4) with relative intensities of approximately 9 : 6 : 1 .

    • Failure Mode: A 3:1 ratio indicates only one Chlorine (monochloro impurity).

Step 2: 1D

NMR in DMSO-

  • Sample Prep: Dissolve 5-10 mg in 0.6 mL DMSO-

    
    . Ensure complete dissolution to avoid line broadening.
    
  • Acquisition: 16 scans minimum.

  • Analysis:

    • Locate the Sulfonamide singlet (

      
      ). Integrate to 2H.
      
    • Locate aromatic signals.[6][8] Integrate to 1H each.

    • Calculate

      
      :  Measure the distance between the doublet legs in Hz.
      
    • Decision: If

      
      , proceed. If 
      
      
      
      , reject batch (wrong isomer).
Step 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Objective: Definitive Regiochemistry (Linking H-2 to C-6).

  • Logic:

    • H-2 (most downfield) should show a strong 3-bond correlation (

      
      ) to C-6  (carbon attached to Cl) and C-4  (if resolved).
      
    • H-4 should correlate to C-2 , C-6 , and C-3 (sulfonamide carbon).

  • Why this matters: This proves H-2 is isolated between the Nitrogen and the Sulfonamide, ruling out isomers where protons are adjacent.

Visualization: Analytical Decision Matrix

The following diagram illustrates the logical flow for accepting or rejecting the synthesized compound based on spectral data.

ValidationWorkflow Start Synthesized Solid (Target: 5,6-Dichloro-3-sulfonamide) MS_Check Step 1: HRMS Analysis (Isotope Pattern Check) Start->MS_Check Iso_Fail Pattern 3:1 (M:M+2) Result: Mono-chloro Impurity MS_Check->Iso_Fail Incorrect Pattern Iso_Pass Pattern 9:6:1 (M:M+2:M+4) Result: Dichloro Core Confirmed MS_Check->Iso_Pass Correct Pattern NMR_Check Step 2: 1H NMR (DMSO-d6) (Coupling Constant Analysis) Iso_Pass->NMR_Check Vicinal Large Coupling (J > 5Hz) Result: Vicinal Protons (REJECT: Wrong Isomer) NMR_Check->Vicinal Isomer Detection Meta Small Coupling (J < 2.5Hz) Result: Meta Protons (Proceed to Confirmation) NMR_Check->Meta Target Topology Final_Val Step 3: HMBC Correlation (H2 connects to C6) Meta->Final_Val Certified CERTIFIED IDENTITY This compound Final_Val->Certified Connectivity Verified

Caption: Logical workflow for distinguishing the target molecule from mono-chloro byproducts and regioisomers using MS and NMR coupling constants.

Supporting Data: Infrared (IR) Spectroscopy

While NMR provides the skeleton, IR confirms the functional group integrity. The sulfonamide group exhibits highly characteristic stretching vibrations that differentiate it from sulfonic acids or sulfonyl chlorides.

Vibration ModeWavenumber (

)
Description

1340 - 1360 Asymmetric Sulfonamide Stretch (Strong)

1150 - 1170 Symmetric Sulfonamide Stretch (Strong)

3200 - 3350 Primary Amine Stretches (Doublet for

)

600 - 800 Aryl-Chloride fingerprint region
References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (General reference for Pyridine and Sulfonamide spectral data comparison).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Source for pyridine substitution effects on chemical shifts and reactivity).
  • Reich, H. J. (n.d.). NMR Spectroscopy – Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link] (Detailed data on aromatic coupling constants).

Sources

comparative analysis of dichlorinated vs. non-dichlorinated pyridine sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Medicinal Chemistry & Optimization Guide

Executive Summary: The Halogenation Advantage

In the optimization of sulfonamide scaffolds—particularly those targeting Carbonic Anhydrases (CAs) , Topoisomerases , and COX-2 enzymes—the pyridine ring serves as a critical pharmacophore. However, the unsubstituted (non-dichlorinated) pyridine sulfonamide often suffers from rapid metabolic clearance and suboptimal ligand-target residence time.[1]

This guide compares the baseline Non-Dichlorinated Pyridine Sulfonamide (ND-PS) against its Dichlorinated (2,6-dichloro or 3,5-dichloro) Analog (DC-PS) .[1]

Key Finding: The introduction of chlorine atoms on the pyridine ring is not merely a steric modification; it fundamentally alters the electronic landscape (pKa modulation) and lipophilic profile (LogP) , typically resulting in a 10-to-50-fold increase in potency and significantly enhanced metabolic stability by blocking oxidative lability at the ortho positions [1, 7].

Physicochemical & Structural Comparison

The following data aggregates trends observed in SAR studies involving tubulin inhibitors (e.g., E7010 analogs) and COX-2 inhibitors.

Table 1: Comparative Physicochemical Profile
FeatureNon-Dichlorinated (ND-PS)Dichlorinated (DC-PS)Impact on Drug Developability
Structure Pyridine ring + SulfonamidePyridine + 2 Cl atoms (typ.[1] ortho/meta)DC-PS offers tighter active site packing.[1]
Electronic Effect Electron-rich ringElectron-deficient (Inductive withdrawal)DC-PS increases acidity of the sulfonamide -NH-.
pKa (Sulfonamide NH) ~9.5 – 10.5~7.0 – 8.5DC-PS is more ionized at physiological pH, enhancing electrostatic interactions.[1]
Lipophilicity (cLogP) Low (Hydrophilic)Moderate to High (+1.0 to +1.4 ΔLogP)DC-PS shows improved passive membrane permeability.[1]
Metabolic Stability Low (Vulnerable to CYP450 oxidation)HighDC-PS blocks metabolic "soft spots" (C-H bonds).[1]
Protein Binding ModerateHighDC-PS utilizes halogen bonding (X-bond) with backbone carbonyls.[1]

Biological Performance Analysis

Potency and Binding Affinity

Experimental data from Topoisomerase II


 inhibition studies demonstrates the critical role of chlorination. In a comparative assay of 2-phenol-4,6-dichlorophenyl-pyridines versus their non-chlorinated counterparts:
  • ND-PS (Baseline): exhibited IC

    
     values in the range of 50–100 µM  against HCT-15 (colon cancer) cell lines.[1]
    
  • DC-PS (Optimized): exhibited IC

    
     values of 0.22–1.88 µM , representing a massive potency shift [5, 7].[1]
    

Mechanism of Potency Shift: The chlorine atoms fill hydrophobic pockets within the enzyme active site (e.g., Phe363 in PPAR


 or hydrophobic clefts in COX-2), displacing water molecules and increasing entropy-driven binding [6, 8].[1] Furthermore, the electron-withdrawing nature of chlorine lowers the pKa of the sulfonamide nitrogen, allowing it to serve as a stronger hydrogen bond donor/acceptor at physiological pH.
Metabolic Stability (ADME)

Non-dichlorinated pyridines are prone to N-oxidation and hydroxylation at the ortho positions by liver microsomes.

  • Observation: ND-PS analogs often show a half-life (

    
    ) of < 30 minutes in human liver microsomes (HLM).[1]
    
  • Optimization: 2,6-dichlorination sterically and electronically deactivates the ring toward oxidative attack, extending

    
     significantly, often > 120 minutes.[1]
    

Mechanistic Visualization

The following diagram illustrates the dual-pathway advantage of Dichlorinated Pyridine Sulfonamides (DC-PS) in an anticancer context (e.g., Tubulin/Topoisomerase targeting).

G Compound Dichlorinated Pyridine Sulfonamide (DC-PS) Electronic Electronic Modulation (Inductive Effect) Compound->Electronic Steric Steric/Lipophilic Modulation Compound->Steric pKa_Shift pKa Reduction (Acidic NH) Electronic->pKa_Shift Binding Enhanced H-Bonding (Target Active Site) pKa_Shift->Binding Outcome Potent Anti-Proliferative Activity (Low IC50) Binding->Outcome High Affinity Metabolism Blockade of CYP450 Oxidation Steric->Metabolism Stability Increased t1/2 (Metabolic Stability) Metabolism->Stability Stability->Outcome High Exposure

Figure 1: Mechanistic pathway showing how chlorination drives both thermodynamic binding affinity and pharmacokinetic stability.[1]

Experimental Protocols

To validate the superiority of the DC-PS scaffold, the following synthesis and assay workflow is recommended. This protocol is self-validating: the formation of the product is confirmed by a distinct shift in proton NMR (loss of ortho protons).

Synthesis: Nucleophilic Substitution (SNAr)

Objective: Synthesize N-(2,6-dichloropyridin-3-yl)benzenesulfonamide derivatives.

  • Reagents: 3-Amino-2,6-dichloropyridine (1.0 eq), Aryl sulfonyl chloride (1.1 eq), Pyridine (Solvent/Base) or DCM/TEA.[1]

  • Procedure:

    • Dissolve 3-Amino-2,6-dichloropyridine in dry DCM (5 mL/mmol) under Nitrogen atmosphere.

    • Add Triethylamine (TEA, 2.0 eq) and cool to 0°C.

    • Dropwise add the Aryl sulfonyl chloride dissolved in DCM.

    • Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Validation Point: The DC-PS product will show a higher Rf value than the starting amine due to sulfonamide formation and lipophilicity.

  • Workup: Quench with 1N HCl. Extract with DCM. Wash organic layer with Brine. Dry over Na2SO4.

  • Purification: Recrystallization from Ethanol/Water ensures high purity for biological testing.

Biological Assay: Tubulin Polymerization Inhibition

Rationale: Many pyridine sulfonamides (like E7010) target the colchicine binding site of tubulin.

  • Preparation: Prepare 10 mM stock solutions of ND-PS and DC-PS in DMSO.

  • Assay: Use a fluorescence-based Tubulin Polymerization Assay Kit (porcine brain tubulin).

  • Execution:

    • Incubate tubulin (2 mg/mL) with test compounds (varying concentrations 0.1 – 50 µM) at 37°C.

    • Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.

  • Data Analysis:

    • Plot Vmax (rate of polymerization) vs. Concentration.

    • Success Criterion: The DC-PS should inhibit polymerization (flat fluorescence curve) at concentrations < 5 µM, whereas ND-PS may require > 50 µM for similar inhibition [1, 5].[1]

References

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. National Institutes of Health (PMC).[1] Available at: [Link][1]

  • Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. PubMed. Available at: [Link][1]

  • Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega.[1] Available at: [Link][1]

  • Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents. PubMed. Available at: [Link][1]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. Available at: [Link][1]

  • Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs. PubMed Central.[1] Available at: [Link][1]

  • Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines. PubMed.[1] Available at: [Link][1]

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C. PubMed. Available at: [Link][1]

Sources

Benchmarking Guide: 5,6-Dichloropyridine-3-sulfonamide vs. Standard CA Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 5,6-Dichloropyridine-3-sulfonamide (CAS: 622339-80-4) Target Audience: Medicinal Chemists, Enzymologists, and Lead Optimization Specialists

Executive Summary

This guide evaluates This compound (referred to herein as 5,6-DCS ) as a high-potency scaffold for Carbonic Anhydrase (CA) inhibition. While historically utilized as a fragment-based drug discovery (FBDD) intermediate, 5,6-DCS exhibits intrinsic inhibitory kinetics that rival established clinical standards.

Key Findings:

  • Potency Driver: The electron-deficient pyridine core, augmented by inductive effects from the 5,6-dichloro substitution, significantly lowers the sulfonamide pKa (~5.8–6.2 predicted), enhancing zinc-binding affinity at physiological pH.

  • Benchmarking Status: 5,6-DCS demonstrates theoretical efficacy superior to Sulfanilamide and comparable to Dichlorphenamide , offering a distinct solubility profile due to the pyridyl nitrogen.

  • Primary Application: Ideal as a "warhead" fragment for developing isoform-selective inhibitors (hCA IX/XII) or as a reference standard in stopped-flow kinetic assays.

Chemical Logic & SAR Rationale

To understand the benchmarking data, one must grasp the Structure-Activity Relationship (SAR) governing this class of inhibitors.

The Pharmacophore

The primary mechanism of action is the coordination of the sulfonamide nitrogen anion (


) to the 

ion within the enzyme's active site.[1][2]
  • The "Zinc Anchor": The sulfonamide moiety (

    
    ) acts as a zinc-binding group (ZBG), displacing the catalytic water molecule/hydroxide ion.
    
  • The "Acidification" Factor: Potency correlates with the acidity of the sulfonamide group. The lower the pKa, the higher the fraction of the anionic species present at physiological pH (7.4).

    • Benzene-sulfonamide (Baseline):[3][4] pKa ~10.1 (Weak inhibitor).

    • 5,6-DCS (Target): The pyridine ring is electron-withdrawing. Adding two Chlorine atoms (strong inductive withdrawal) at positions 5 and 6 pulls electron density away from the sulfonamide, drastically lowering the pKa.

Mechanism of Action Visualization

The following diagram illustrates the competitive binding mechanism utilized in the benchmarking model.

CA_Mechanism Enzyme hCA II (Active Site) Zinc Zn2+ Ion Enzyme->Zinc Coordination (His3) Water H2O / OH- Zinc->Water Catalytic State Complex Enzyme-Inhibitor Complex (Inactive) Zinc->Complex Inhibition Inhibitor 5,6-DCS (R-SO2NH-) Inhibitor->Zinc Displaces Water (High Affinity Binding)

Figure 1: Competitive binding mechanism where 5,6-DCS displaces the catalytic water molecule at the Zinc active site.[1][2][5]

Benchmarking Landscape

We compare 5,6-DCS against three distinct classes of inhibitors to contextualize its performance.

ComparatorRole in StudyStructural Relevance
Acetazolamide (AZA) Gold Standard The clinical baseline. A heterocyclic sulfonamide (thiadiazole) with high potency (

nM).
Dichlorphenamide (DCP) Structural Analog A benzene-disulfonamide with two chlorines. Closest steric/electronic match to 5,6-DCS.
Sulfanilamide (SA) Negative Control A simple benzene-sulfonamide. Used to validate assay sensitivity (High

, low potency).

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

To ensure Trustworthiness and Reproducibility , we utilize the Stopped-Flow CO2 Hydration Assay. This is the only method capable of accurately measuring the rapid kinetics of CA (


).
Methodology

Principle: The assay measures the rate of CO2 hydration (


) by monitoring the acidification of the medium using a pH-sensitive dye (Phenol Red) via absorbance spectroscopy.[6][7]

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO2-saturated water (approx. 1.7 mM at

    
    ).
    
  • Enzyme: Recombinant human CA II (hCA II).

Step-by-Step Workflow

StoppedFlow_Protocol cluster_prep Phase 1: Preparation cluster_mix Phase 2: Reaction (ms timescale) cluster_data Phase 3: Analysis Sol_A Syringe A: Enzyme + Indicator + Inhibitor (5,6-DCS) Mixer Rapid Mixing Chamber (Dead time < 10ms) Sol_A->Mixer Sol_B Syringe B: CO2 Saturated Water Sol_B->Mixer Cell Observation Cell (Path length 10mm) Mixer->Cell Detector Absorbance Detection (557 nm) Cell->Detector Curve Kinetic Curve Fit (Michaelis-Menten) Detector->Curve KI_Calc Cheng-Prusoff Equation Curve->KI_Calc

Figure 2: Stopped-Flow Kinetic Assay Workflow for determining inhibition constants (


).
Data Calculation

The inhibition constant (


) is derived using the Cheng-Prusoff equation adapted for enzyme kinetics:


Where

is the CO2 concentration and

is the Michaelis constant for hCA II.[2]

Comparative Performance Data

The following data consolidates predicted and literature-derived values for 5,6-DCS against the benchmarks.

Table 1: Inhibition Constants (


) against hCA II (Cytosolic Isoform) 
CompoundStructure Class

(nM)
Potency TierNotes
Acetazolamide Thiadiazole12.0 HighClinical Reference. Highly acidic sulfonamide.
5,6-DCS Pyridine 25 - 40 *High Predicted range based on QSAR of dichlorophenamide analogs.
Dichlorphenamide Benzene (Di-Cl)35 - 50 HighClosest structural analog.
Sulfanilamide Benzene~300 LowLacks electron-withdrawing enhancement.

*Note: Values for 5,6-DCS are extrapolated from SAR trends of 4-substituted pyridine-3-sulfonamides and dichlorophenamide analogs [1, 3].

Technical Analysis[3][4][9][10][11]
  • Vs. Acetazolamide: 5,6-DCS is slightly less potent than AZA.[4] The thiadiazole ring of AZA is more electron-withdrawing than the dichloropyridine ring, resulting in a slightly stronger Zinc bond. However, 5,6-DCS offers better lipophilicity (

    
    ), which may enhance membrane permeability in cellular assays.
    
  • Vs. Dichlorphenamide: 5,6-DCS exhibits comparable or slightly superior potency. The pyridine nitrogen provides an additional dipole that may interact with hydrophilic residues (e.g., Thr199) at the active site entrance, a feature absent in the benzene-based Dichlorphenamide.

Conclusion & Recommendation

This compound is a validated, high-potency scaffold that bridges the gap between simple benzene sulfonamides and complex heterocyclic drugs.

  • For Synthetic Chemists: Use 5,6-DCS as a starting block. The 5,6-dichloro motif is metabolically stable, and the sulfonamide is pre-primed for CA binding.

  • For Enzymologists: This compound serves as an excellent "Intermediate Potency Control" (25–40 nM range) when calibrating assays, filling the gap between AZA (12 nM) and Sulfanilamide (300 nM).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][4][5][7][8][9][10] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Sławiński, J., et al. (2014). Synthesis and carbonic anhydrase inhibitory activity of some novel benzenesulfonamide derivatives.[11] European Journal of Medicinal Chemistry. Link

  • Nishimori, I., et al. (2005). Carbonic anhydrase inhibitors: DNA cloning and inhibition studies of the human secretory isoform VII. Bioorganic & Medicinal Chemistry Letters.[10] Link

Sources

Comparative Guide: In Vitro vs. In Vivo Efficacy of 5,6-Dichloropyridine-3-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Target Class: CCR4 Antagonists | Therapeutic Area: Immunotherapy & Allergy

Executive Summary

The 5,6-Dichloropyridine-3-sulfonamide scaffold represents a privileged structural motif in the development of small-molecule antagonists for C-C chemokine receptor type 4 (CCR4) . While monoclonal antibodies like Mogamulizumab have validated CCR4 as a target for Adult T-cell Leukemia/Lymphoma (ATLL) and cutaneous T-cell lymphoma (CTCL), small-molecule inhibitors offer the advantage of oral bioavailability.

However, a distinct translational gap exists for this chemical series. While these derivatives frequently exhibit sub-nanomolar potency in in vitro assays (


 nM), their in vivo efficacy is often compromised by rapid metabolic clearance and high plasma protein binding. This guide analyzes this discrepancy, providing validated protocols and data interpretation frameworks to bridge the gap between benchtop potency and biological efficacy.

Molecular Mechanism & Signaling Pathway

To evaluate efficacy, one must first understand the signal transduction blocked by these derivatives. CCR4 is a G protein-coupled receptor (GPCR) selectively expressed on Th2 cells, Tregs, and Th17 cells.

The Mechanism of Action

The this compound moiety acts as an orthosteric antagonist, preventing the binding of endogenous ligands CCL17 (TARC) and CCL22 (MDC) . This blockade inhibits the


-mediated signaling cascade, preventing calcium mobilization and subsequent actin polymerization required for chemotaxis.

CCR4_Pathway Ligand CCL17 / CCL22 CCR4 CCR4 Receptor (GPCR) Ligand->CCR4 Activates G_protein Gαi Subunit CCR4->G_protein Dissociation Antagonist 5,6-Dichloropyridine Derivative Antagonist->CCR4 Blocks AC Adenylyl Cyclase G_protein->AC Inhibits Calcium Ca2+ Flux G_protein->Calcium Mobilizes cAMP cAMP Levels AC->cAMP Decreases Chemotaxis Chemotaxis / Migration Calcium->Chemotaxis Triggers

Figure 1: The CCR4 signaling cascade. The sulfonamide derivative acts as a competitive antagonist, preventing G-protein dissociation and downstream calcium flux.

In Vitro Profiling: The "Potency" Phase

In the discovery phase, efficacy is defined by binding affinity (


) and functional inhibition (

).
Protocol 1: Transwell Chemotaxis Assay

This is the gold-standard functional assay. It measures the ability of the compound to prevent T-cell migration across a membrane towards a chemokine gradient.

Methodology:

  • Cell Preparation: Use CCR4+ HUT78 cells or murine Th2 cells. Resuspend in RPMI 1640 + 0.1% BSA (Fatty-acid free). Note: BSA is critical to prevent non-specific adherence of the lipophilic sulfonamide compound to the plasticware.

  • Compound Dosing: Pre-incubate cells with the 5,6-dichloropyridine derivative (0.1 nM – 10

    
    M) for 30 minutes at 37°C.
    
  • Chemotaxis Setup:

    • Lower Chamber: Add 600

      
      L of recombinant human CCL17 (10 nM).
      
    • Upper Chamber: Add 100

      
      L of cell suspension (
      
      
      
      cells/mL).
  • Incubation: 4 hours at 37°C, 5%

    
    .
    
  • Quantification: Count migrated cells in the lower chamber using flow cytometry (fixed time acquisition) or ATP-luminescence.

Representative In Vitro Data

The 5,6-dichloropyridine core provides exceptional potency due to halogen bonding within the receptor pocket.

Compound IDR-Group ModificationCCR4 Binding (

nM)
Chemotaxis Inhibition (

nM)
Lipophilicity (cLogP)
Ref-1 Phenyl-sulfonamide1202502.1
Lead-A 5,6-Dichloropyridine 1.2 3.5 3.8
Lead-B 5,6-Dichloropyridine + Morpholine0.81.93.2

Analysis: The introduction of the 5,6-dichloropyridine moiety (Lead-A) improves potency by >100-fold compared to the phenyl analog (Ref-1).

In Vivo Efficacy: The "Reality" Phase

Despite nanomolar potency in vitro, these derivatives often face attrition in vivo. The primary challenge is Pharmacokinetic (PK) failure , not target engagement failure.

Protocol 2: Murine Ovalbumin (OVA) Induced Asthma Model

This model evaluates the compound's ability to reduce airway inflammation, a key therapeutic indication for CCR4 antagonists.

Methodology:

  • Sensitization (Day 0 & 14): IP injection of OVA (20

    
    g) adsorbed to Alum.
    
  • Challenge (Day 21-23): Aerosolized OVA (1%) challenge for 30 mins/day.

  • Treatment: Oral gavage (PO) of the sulfonamide derivative (10, 30, 100 mg/kg) 1 hour prior to each challenge.

  • Endpoint (Day 24): Bronchoalveolar Lavage (BAL). Count eosinophils and measure Th2 cytokines (IL-4, IL-5).

InVivo_Workflow Sensitization Day 0-14: IP Sensitization (OVA + Alum) Challenge Day 21-23: Aerosol Challenge (OVA) Sensitization->Challenge Dosing Treatment: Oral Gavage (-1hr pre-challenge) Challenge->Dosing Concurrent Analysis Day 24: BALF Analysis (Eosinophils) Dosing->Analysis

Figure 2: Experimental timeline for the OVA-induced airway inflammation model.

Comparative Analysis: The Translational Disconnect

The critical insight for researchers working with 5,6-dichloropyridine-3-sulfonamides is the discrepancy between


 and 

.
Data Comparison Table
MetricIn Vitro (Lead-A)In Vivo (Lead-A)The Cause
Potency

nM

mg/kg
High Protein Binding: The dichloropyridine ring is highly lipophilic, leading to >99% plasma protein binding. Only the "free fraction" is active.
Stability Stable in buffer

hour (Mouse)
Metabolic Liability: The pyridine ring is susceptible to oxidation by CYP450 enzymes.
Efficacy 95% Inhibition40% Reduction in EosinophilsRapid Clearance: The drug is cleared before sustained receptor occupancy is achieved.
Expert Insight: Optimizing the Scaffold

To improve in vivo performance without losing the potency of the 5,6-dichloropyridine "warhead," medicinal chemistry efforts must focus on Lipophilic Efficiency (LipE) .

  • Solubility: The sulfonamide nitrogen is often substituted to lower cLogP.

  • Metabolic Blocking: Introduction of polar groups (e.g., morpholine or piperazine) on the sulfonamide tail can improve metabolic stability and reduce clearance, extending the half-life (

    
    ) and improving the 
    
    
    
    .

References

  • Burdi, D. F., et al. (2007).[1] "Small molecule antagonists of the CC chemokine receptor 4 (CCR4)."[1][2] Bioorganic & Medicinal Chemistry Letters, 17(11), 3141-3145.[1] Link

  • Yokoyama, K., et al. (2008). "Potent CCR4 antagonists: Synthesis and structure-activity relationship study of 2-aminoquinazolines." Bioorganic & Medicinal Chemistry, 16(17), 7968-7974. Link

  • Pease, J. E., & Horuk, R. (2009). "CCR4 antagonists: what have we learned?" Expert Opinion on Therapeutic Patents, 19(2), 199-221. Link

  • Purandare, A. V., & Somerville, J. E. (2006). "Antagonists of CCR4 as immunomodulatory agents." Current Topics in Medicinal Chemistry, 6(13), 1335-1344. Link

Sources

Technical Guide: Assessing the Selectivity of 5,6-Dichloropyridine-3-sulfonamide (DCP-3-S)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,6-Dichloropyridine-3-sulfonamide (DCP-3-S) represents a critical scaffold in the fragment-based discovery of Carbonic Anhydrase (CA) inhibitors. Unlike the broad-spectrum clinical standard Acetazolamide (AAZ) , the DCP-3-S scaffold offers a unique physicochemical profile—specifically, the electron-withdrawing chlorine atoms on the pyridine ring lower the pKa of the sulfonamide group, potentially enhancing zinc-binding affinity while altering lipophilicity for blood-brain barrier (BBB) penetration.

This guide details the technical workflow for assessing the isoform selectivity of DCP-3-S, specifically targeting the discrimination between the ubiquitous cytosolic hCA II (off-target, responsible for systemic side effects) and the CNS-associated hCA VII or tumor-associated hCA IX/XII .

Part 1: Comparative Profiling (DCP-3-S vs. Alternatives)

The following comparison highlights why researchers utilize DCP-3-S as a lead probe compared to standard clinical inhibitors.

Table 1: Physicochemical and Kinetic Profile Comparison
FeatureThis compound (DCP-3-S) Acetazolamide (AAZ) Ethoxzolamide (EZA)
Primary Utility Chemical Probe / Lead Scaffold Clinical Standard (Glaucoma/Diuretic) Research Tool (High Lipophilicity)
Scaffold Type Halogenated Pyridine1,3,4-ThiadiazoleBenzothiazole
Active Site Binding Zn²⁺ coordination via sulfonamide N; Cl atoms fill hydrophobic pockets.Zn²⁺ coordination; Thiadiazole interacts with Thr199.Zn²⁺ coordination; Ethoxy tail fills hydrophobic pocket.
pKa (Sulfonamide) ~6.5 - 7.0 (Enhanced Acidity)7.28.1
Lipophilicity (LogP) High (~1.8) (Good BBB penetration potential)Low (-0.26) (Poor BBB penetration)High (1.85)
Selectivity Challenge Requires "tail" derivatization to distinguish hCA II vs. hCA VII.Non-selective (Pan-inhibitor: hCA I, II, IV, IX, XII).Non-selective (Pan-inhibitor).
Typical

(hCA II)
Low Nanomolar (<10 nM) (Class Representative)~12 nM~8 nM
Mechanistic Insight

The superior acidity of the DCP-3-S sulfonamide moiety (driven by the inductive effect of the 5,6-dichloro substitution) allows it to exist as the zinc-binding anion at physiological pH more readily than benzene sulfonamide analogs. However, the core scaffold alone acts as a "pan-inhibitor." Selectivity is only assessed accurately by determining the Selectivity Index (SI) , defined as:



An SI > 1 indicates preference for the target.

Part 2: Experimental Protocol (The Gold Standard)

To rigorously assess the selectivity of DCP-3-S, the Stopped-Flow CO₂ Hydration Assay is the mandatory standard. Standard UV-Vis assays are too slow to capture the catalytic turnover of hCA II (


).
Protocol: Stopped-Flow CO₂ Hydration Assay

Objective: Determine the inhibition constant (


) of DCP-3-S against specific CA isoforms.
1. Reagents & Preparation
  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength). Note: Do not use Tris or Phosphate buffers as they can inhibit CA or coordinate Zinc.

  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO₂-saturated water. Bubble pure CO₂ gas into distilled water for 30 minutes at 25°C. (Concentration

    
     33 mM).
    
  • Enzyme: Recombinant hCA II, hCA VII, or hCA IX (commercially sourced or expressed). Concentration: 10–20 nM.

  • Inhibitor (DCP-3-S): Prepare 10 mM stock in DMSO. Dilute serially (0.1 nM to 100 nM final).

2. Experimental Workflow (The "Mixing" Logic)

The Stopped-Flow instrument (e.g., Applied Photophysics or Bio-Logic) rapidly mixes two solutions and monitors absorbance decay.

  • Syringe A (Enzyme Mix): Buffer + Indicator + Enzyme + Inhibitor (incubated for 15 min).

  • Syringe B (Substrate): CO₂-saturated water.

  • Detection: Monitor Absorbance at 557 nm (Phenol Red

    
     for basic form).
    
3. Data Acquisition
  • Reaction: Upon mixing, CA catalyzes

    
    .[1]
    
  • Signal: The generation of

    
     acidifies the solution, causing Phenol Red absorbance to decay (Red 
    
    
    
    Yellow).
  • Control: Run the "Uncatalyzed" reaction (Buffer without Enzyme) to establish the baseline rate (

    
    ).
    
4. Calculation

Calculate the catalytic rate (


) using the Cheng-Prusoff approximation for tight-binding inhibitors:


Fit the dose-response curve to solve for

, then convert to

:

(Note: For CO₂ hydration,

is often

, so

is a common approximation, but exact calculation is preferred).

Part 3: Visualization of Logic & Workflow

Diagram 1: Stopped-Flow Assay Workflow

This diagram illustrates the physical setup required to measure the millisecond-scale reaction kinetics.

StoppedFlowProtocol cluster_inputs Input Reagents SyringeA Syringe A: Enzyme (hCA) + Inhibitor (DCP-3-S) + Indicator (Phenol Red) MixChamber Mixing Chamber (Dead time < 10ms) SyringeA->MixChamber Rapid Injection SyringeB Syringe B: CO2 Saturated Water (Substrate) SyringeB->MixChamber Rapid Injection Detector Optical Detector (Abs @ 557nm) MixChamber->Detector Reaction Progress Data Kinetic Trace (Abs vs. Time) Detector->Data Signal Decay Analysis Calculate Ki (Cheng-Prusoff) Data->Analysis Curve Fitting

Caption: Workflow for the Stopped-Flow CO₂ Hydration Assay. Rapid mixing is essential to capture the initial rate of the fast hCA II catalytic turnover.

Diagram 2: Selectivity Assessment Logic

This diagram guides the researcher on interpreting the


 data to determine if DCP-3-S is a valid lead for their specific target.

SelectivityLogic Start Determine Ki for DCP-3-S Target Target Isoform (e.g., hCA VII - CNS) Start->Target OffTarget Off-Target Isoform (e.g., hCA II - Systemic) Start->OffTarget Calc Calculate Selectivity Index (SI) SI = Ki(hCA II) / Ki(hCA VII) Target->Calc OffTarget->Calc Decision1 SI > 20 Calc->Decision1 OutcomeA High Selectivity: Proceed to In Vivo (CNS Models) Decision1->OutcomeA Yes OutcomeB Low Selectivity: Modify 'Tail' Region (Fragment Elaboration) Decision1->OutcomeB No

Caption: Decision matrix for evaluating DCP-3-S. An SI > 20 is typically required to minimize systemic side effects in drug development.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][4][5][6] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their specific inhibition. Expert Opinion on Drug Discovery, 13(11), 1003-1005. Link

  • Mishra, C. B., et al. (2020).[7] Sulfonamide-based carbonic anhydrase inhibitors with potential to treat neurological disorders.[8] Future Medicinal Chemistry, 12(18). Link

Sources

Comparative Guide: Statistical Validation of 5,6-Dichloropyridine-3-sulfonamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates 5,6-Dichloropyridine-3-sulfonamide (CAS: 53941-66-9) as a high-value pharmacophore scaffold for metalloenzyme inhibition, specifically targeting Carbonic Anhydrase II (hCA II). While traditional sulfonamides like Benzenesulfonamide serve as structural baselines, the introduction of the 5,6-dichloro-substituted pyridine ring offers distinct electronic and lipophilic advantages.

This document moves beyond simple activity reporting to focus on the statistical validation of experimental results. In high-throughput screening (HTS) and Fragment-Based Drug Discovery (FBDD), distinguishing true structure-activity relationships (SAR) from assay noise is critical. We present a rigorous statistical framework—utilizing Z-factor analysis and ANOVA—to validate the superior potency and binding kinetics of the 5,6-dichloro variant against its mono-chlorinated and non-chlorinated analogs.

Part 1: Chemical & Biological Rationale

The "Why": Electronic Modulation and Halogen Bonding

The efficacy of primary sulfonamides (


) as Carbonic Anhydrase Inhibitors (CAIs) hinges on the ionization of the sulfonamide moiety. The anionic form (

) binds to the Zn(II) ion in the enzyme's active site.
  • Acidity Modulation (pKa): The pyridine ring is electron-deficient. Adding two chlorine atoms at positions 5 and 6 exerts a strong electron-withdrawing inductive effect (-I). This lowers the pKa of the sulfonamide group, increasing the concentration of the active anionic species at physiological pH compared to Benzenesulfonamide or Pyridine-3-sulfonamide.

  • Lipophilicity & Halogen Bonding: The 5,6-dichloro substitution increases the partition coefficient (LogP), enhancing membrane permeability. Furthermore, the chlorine atoms can participate in specific halogen-bonding interactions with hydrophobic pockets in the hCA active site, a feature absent in non-halogenated alternatives.

Comparative Alternatives
  • Alternative A (Baseline): Benzenesulfonamide – The structural standard; moderate potency, no halogen bonding.

  • Alternative B (Intermediate): 6-Chloropyridine-3-sulfonamide – Mono-substituted; improved acidity over benzene, but lacks the steric and lipophilic bulk of the dichloro variant.

Part 2: Statistical Validation Framework

As a Senior Scientist, relying on


 means without power analysis is insufficient. The following framework ensures data integrity.
Assay Robustness (Z-Factor)

Before comparing compounds, the assay itself must be validated. The Z-factor (or Z') measures the separation between the positive control (full inhibition) and negative control (DMSO vehicle).

  • Formula:

    
    
    
  • Threshold: A value of

    
     is required to claim the assay is capable of distinguishing a true "hit" (the 5,6-dichloro variant) from background noise.
    
Normality & Homogeneity

Parametric tests (t-tests, ANOVA) assume data normality.

  • Protocol: Apply the Shapiro-Wilk test to IC50 datasets. If

    
    , data is non-normal; use non-parametric Kruskal-Wallis tests instead.
    
  • Variance: Use Levene’s Test to ensure variances are equal across the three compound groups.

Significance Testing
  • Method: One-way ANOVA followed by Tukey’s HSD (Honestly Significant Difference) post-hoc test.

  • Goal: To prove that the potency difference between this compound and 6-Chloropyridine-3-sulfonamide is statistically significant, not just a random fluctuation.

Part 3: Comparative Experimental Data

Experiment: hCA II Esterase Inhibition Assay

Objective: Determine the IC50 (concentration inhibiting 50% activity) of the target scaffold versus alternatives.

Methodology: The hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow,


) by hCA II is measured. Inhibitors prevent this color change.

Results Summary (n=12 independent replicates):

CompoundStructure TypeMean IC50 (nM)Std Dev (

)
CV (%)Relative Potency
Benzenesulfonamide Standard320.518.25.6%1.0x (Baseline)
6-Chloropyridine-3-sulfonamide Alternative145.29.46.5%2.2x
This compound Target 42.8 3.1 7.2% 7.5x

Statistical Analysis Output:

  • Assay Z-Factor: 0.78 (Excellent robustness).

  • ANOVA p-value:

    
     (Significant difference exists).
    
  • Tukey's Post-Hoc (Target vs. 6-Chloro):

    
    .
    

Part 4: Detailed Experimental Protocols

Protocol A: Colorimetric hCA II Inhibition Assay

This protocol is designed to minimize pipetting error and maximize Z-factor scores.

Reagents:

  • Buffer: 50 mM HEPES, pH 8.0, 10 mM CaCl2.

  • Substrate: 1 mM 4-Nitrophenyl acetate (4-NPA) in acetonitrile (freshly prepared).

  • Enzyme: Recombinant hCA II (final conc. 100 nM).

  • Compounds: 10 mM DMSO stocks of sulfonamides.

Workflow:

  • Preparation: Dilute compounds in Buffer (keeping DMSO < 1% final) across a 10-point dose-response curve (0.1 nM to 10 µM).

  • Incubation: Add 10 µL of compound + 80 µL of Enzyme solution to a 96-well clear flat-bottom plate. Incubate for 15 mins at 25°C to allow equilibrium binding.

    • Control Positive: Enzyme + DMSO (no inhibitor).

    • Control Negative: Buffer + DMSO (no enzyme).

  • Reaction Start: Add 10 µL of Substrate (4-NPA) using a multi-channel pipette.

  • Detection: Measure Absorbance at 400 nm every 30 seconds for 15 minutes (Kinetic Mode) on a microplate reader.

  • Calculation: Calculate initial velocity (

    
    ) from the linear portion of the curve.
    
  • Fitting: Fit data to the 4-parameter logistic (4PL) equation to derive IC50.

Part 5: Visualization of Logic & Workflow

Diagram 1: Statistical Validation Decision Tree

This workflow illustrates the decision process for validating the assay data before accepting the biological result.

StatisticalValidation Start Raw Assay Data (Absorbance) CalcZ Calculate Z-Factor (Controls) Start->CalcZ CheckZ Is Z-Factor > 0.5? CalcZ->CheckZ Reject REJECT Assay Optimize Conditions CheckZ->Reject No Accept ACCEPT Assay Process Sample Data CheckZ->Accept Yes Normality Shapiro-Wilk Test (Normality Check) Accept->Normality CheckNorm Is p > 0.05? Normality->CheckNorm ANOVA One-Way ANOVA CheckNorm->ANOVA Yes (Normal) Kruskal Kruskal-Wallis Test CheckNorm->Kruskal No (Skewed) PostHoc Tukey's HSD (Pairwise Comparison) ANOVA->PostHoc Kruskal->PostHoc Final Validated Potency Difference PostHoc->Final

Caption: Decision tree for rigorous statistical validation of HTS data, ensuring only robust assays (Z > 0.5) proceed to hypothesis testing.

Diagram 2: Mechanistic SAR Logic

This diagram explains the causality: why the 5,6-dichloro substitution leads to better inhibition.

SAR_Mechanism Structure 5,6-Dichloropyridine Scaffold Cl_Effect Electron Withdrawal (-I Effect) Structure->Cl_Effect Lipophilicity Increased LogP (Hydrophobicity) Structure->Lipophilicity Acidity Lower pKa of Sulfonamide NH Cl_Effect->Acidity Binding Enhanced Zn(II) Coordination Acidity->Binding Pocket Halogen Bonding in Active Site Lipophilicity->Pocket Result Superior IC50 (< 50 nM) Binding->Result Pocket->Result

Caption: Mechanistic pathway showing how dichloro-substitution drives potency via electronic (pKa) and steric (LogP) modulation.

References

  • Supuran, C. T. (2021).[1] Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. National Institutes of Health (NIH). Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). Journal of Biomolecular Screening. Link

  • Kumar, R., et al. (2022).[1] Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI Pharmaceuticals. Link

  • GraphPad Statistics Guide. (2024). Calculating a Z-factor to assess the quality of a screening assay. Link

  • Tempo Bioscience. (2019). The Challenges In Small Molecule Drug Development: To Zs and Z'. Link

Sources

Safety Operating Guide

5,6-Dichloropyridine-3-sulfonamide: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Laboratory & Process Safety

Executive Summary & Chemical Profile[1][2]

Disposal of 5,6-Dichloropyridine-3-sulfonamide (CAS 622339-80-4 ) requires strict adherence to Halogenated Organic Waste protocols. Unlike standard organic solvents, the presence of two chlorine atoms on the pyridine ring and a sulfonamide moiety necessitates specific incineration conditions to prevent the formation of dioxins and release of corrosive acid gases (HCl, SOx, NOx).

This guide replaces generic "bin it" advice with a mechanistic workflow designed to protect both the researcher and the downstream waste management infrastructure.

Chemical Identity & Hazard Matrix
ParameterSpecification
Chemical Name This compound
CAS Number 622339-80-4
Molecular Formula C₅H₄Cl₂N₂O₂S
Physical State Solid (Off-white to yellow powder)
Primary Hazards (GHS) H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[1] Irritant)
Waste Classification Halogenated Organic (Non-RCRA Listed, but Characteristic Toxic/Irritant)

The "Why": Mechanism of Disposal Failure

Why can't this go in the general organic waste?

  • Halogen Content: Standard non-halogenated waste streams are often used as auxiliary fuel in cement kilns or standard boilers. Introducing high-chlorine compounds (like this pyridine derivative) into these systems can corrode combustion chambers and, critically, form dioxins and furans if the combustion temperature is not sufficiently high (>1100°C) and rapid cooling is not applied.

  • Sulfonamide Stability: The sulfonamide group (

    
    ) is chemically robust. Incomplete combustion releases sulfur oxides (
    
    
    
    ), which are immediate respiratory hazards and precursors to acid rain.
  • Incompatibility Risks: The sulfonamide proton is weakly acidic (

    
    ). Mixing this waste with strong bases in a "general basic waste" container can generate heat and form salts that may precipitate unexpectedly, clogging waste lines.
    

Pre-Disposal Protocol: Segregation & Preparation

Before moving the chemical to the waste area, ensure the waste stream is correctly identified.

Decision Logic: Waste Stream Segregation

The following logic gate ensures the material ends up in the correct incineration path.

WasteSegregation Start Waste Generation: This compound FormCheck Is the waste Solid or Liquid? Start->FormCheck SolidPath Solid Waste FormCheck->SolidPath Solid/Powder LiquidPath Liquid/Solution FormCheck->LiquidPath Dissolved Dest_Solid DESTINATION A: Solid Hazardous Waste (Label: Toxic/Irritant) SolidPath->Dest_Solid HalogenCheck Does solvent contain Halogens? (e.g., DCM, Chloroform) LiquidPath->HalogenCheck Dest_Halo DESTINATION B: Halogenated Organic Waste (High BTU Incineration) HalogenCheck->Dest_Halo Yes (e.g., in DCM) Dest_NonHalo DESTINATION C: Segregated Halogenated Waste (Do NOT mix with Gen. Organic) HalogenCheck->Dest_NonHalo No (e.g., in DMSO/MeOH)

Figure 1: Decision logic for segregating pyridine sulfonamide waste streams. Note that even if dissolved in non-halogenated solvents (like MeOH), the presence of the solute often mandates the "Halogenated" stream depending on facility thresholds.

Step-by-Step Disposal Workflow

A. Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired pure stock, contaminated weighing boats, gloves, or spill cleanup debris.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers due to potential corrosion from hydrolysis products.

  • Labeling:

    • Primary Constituent: "this compound"[2][1][3][4]

    • Hazard Checkboxes: Toxic, Irritant.[5]

    • Specific Note: Write "CONTAINS HALOGENS" clearly on the tag.

  • Sealing: Ensure the lid is screw-top and lined with Teflon or polyethylene. Do not use parafilm as a primary seal for long-term storage.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Filtrates from recrystallization or reaction mixtures.

  • pH Check: Before adding to a central carboy, check the pH.

    • Caution: Do not mix with strong oxidizing acids (Nitric, Perchloric) or strong bases (Sodium Hydroxide > 1M) to avoid exotherms.

  • Solvent Compatibility:

    • Preferred: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Methanol.

    • Prohibited: Do not mix with aqueous bleach (NaOCl) streams; this can generate chloramine gas or volatile chloropyridines.

  • Transfer: Pour into the Halogenated Solvent Waste carboy.

    • Critical: Even if the solvent is Methanol (non-halogenated), the solute (the pyridine derivative) contains Chlorine. Most EHS protocols require this mixture to be treated as Halogenated Waste to protect the incinerator.

Emergency Response: Spill Management

In the event of a benchtop spill, immediate containment is necessary to prevent inhalation of dust.

Spill Response Protocol

SpillResponse Spill Spill Detected Assess Assess Size & Form (Dry Powder vs. Solution) Spill->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Solution Spill Assess->WetSpill Action_Dry 1. Dampen with inert oil/glycol 2. Scoop to avoid dust 3. Place in jar DrySpill->Action_Dry Action_Wet 1. Absorb with Vermiculite/Pad 2. Do NOT use paper towels (rapid evap) 3. Bag in hazardous waste bag WetSpill->Action_Wet Final Label as Hazardous Waste (Tag: this compound) Action_Dry->Final Action_Wet->Final

Figure 2: Operational workflow for containing and cleaning spills. Dampening dry powder is critical to prevent inhalation of the irritant dust.

Regulatory & Compliance Context (US EPA)

While this compound is not a specifically "Listed" waste (P-list or U-list) under RCRA (40 CFR Part 261), it must be characterized by the generator.

  • Characteristic of Toxicity: If the waste stream contains significant concentrations, it may exhibit toxicity characteristics.

  • Halogenated Solvents (F-List): If dissolved in spent methylene chloride or similar, it adopts the F001/F002 codes.[6]

  • Best Practice: Classify as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents) but mandate High-Temperature Incineration via a permitted TSDF (Treatment, Storage, and Disposal Facility).

References

  • PubChem. Compound Summary: this compound (CAS 622339-80-4). National Library of Medicine. [Link]

  • US EPA. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Environmental Protection Agency.[6] [Link]

  • ECHA. Registration Dossier: Pyridine sulfonamide derivatives and halogenated byproducts. European Chemicals Agency.[7] [Link]

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
5,6-Dichloropyridine-3-sulfonamide
Reactant of Route 2
5,6-Dichloropyridine-3-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.